molecular formula C7H6FNO2 B1439853 2-(5-Fluoropyridin-3-yl)acetic acid CAS No. 38129-24-7

2-(5-Fluoropyridin-3-yl)acetic acid

Cat. No.: B1439853
CAS No.: 38129-24-7
M. Wt: 155.13 g/mol
InChI Key: PDNYDJMSNJBNMP-UHFFFAOYSA-N
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Description

2-(5-Fluoropyridin-3-yl)acetic acid is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Fluoropyridin-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Fluoropyridin-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-fluoropyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-6-1-5(2-7(10)11)3-9-4-6/h1,3-4H,2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNYDJMSNJBNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694925
Record name (5-Fluoropyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38129-24-7
Record name (5-Fluoropyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-Fluoropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-Fluoropyridin-3-yl)acetic acid (CAS No. 38129-24-7), a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information, provides expert insights based on analogous structures, and outlines detailed theoretical and practical considerations for its synthesis, characterization, and potential applications. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.

Introduction: The Significance of Fluorinated Pyridine Scaffolds

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When integrated into a pyridine ring, a privileged scaffold in medicinal chemistry, the resulting fluoropyridine moiety offers a versatile platform for the development of novel therapeutic agents.

2-(5-Fluoropyridin-3-yl)acetic acid belongs to this important class of compounds. Its structural motif, featuring a carboxylic acid group attached to a fluorinated pyridine ring, makes it a valuable building block for the synthesis of a wide range of more complex molecules with potential applications in various therapeutic areas. This guide will delve into the known and inferred properties of this compound, providing a foundation for its further exploration in research and development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. The following table summarizes the key known and predicted properties of 2-(5-Fluoropyridin-3-yl)acetic acid.

PropertyValueSource
CAS Number 38129-24-7Chemical Suppliers[1]
Molecular Formula C₇H₆FNO₂Chemical Suppliers[1]
Molecular Weight 155.13 g/mol Chemical Suppliers
IUPAC Name 2-(5-Fluoropyridin-3-yl)acetic acid
Boiling Point (Predicted) 279.1±25.0 °CChemicalBook[2]
pKa (Predicted) 3.81±0.10LookChem
Density (Predicted) 1.405±0.06 g/cm³LookChem

Note: Many of the physicochemical properties for this specific compound are predicted based on computational models due to a lack of published experimental data.

Synthesis of 2-(5-Fluoropyridin-3-yl)acetic acid: A Proposed Protocol

Proposed Retrosynthetic Analysis:

Retrosynthesis target 2-(5-Fluoropyridin-3-yl)acetic acid intermediate1 Ethyl 2-(5-fluoropyridin-3-yl)acetate target->intermediate1 Ester Hydrolysis starting_material1 3-Bromo-5-fluoropyridine intermediate1->starting_material1 Palladium-catalyzed Cross-Coupling starting_material2 Ethyl (trimethylsilyl)acetate intermediate1->starting_material2 Palladium-catalyzed Cross-Coupling

Caption: A proposed retrosynthetic pathway for 2-(5-Fluoropyridin-3-yl)acetic acid.

Step-by-Step Experimental Protocol:

Step 1: Palladium-Catalyzed Cross-Coupling to form Ethyl 2-(5-fluoropyridin-3-yl)acetate

  • Rationale: This step utilizes a palladium-catalyzed cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds. 3-Bromo-5-fluoropyridine is a commercially available starting material.

  • Procedure:

    • To a dry, argon-flushed round-bottom flask, add 3-bromo-5-fluoropyridine (1.0 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand such as SPhos (0.1 eq).

    • Add a suitable solvent, such as anhydrous toluene.

    • To this mixture, add ethyl (trimethylsilyl)acetate (1.2 eq) followed by a fluoride source such as cesium fluoride (2.0 eq).

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield ethyl 2-(5-fluoropyridin-3-yl)acetate.

Step 2: Hydrolysis to 2-(5-Fluoropyridin-3-yl)acetic acid

  • Rationale: The final step is a standard ester hydrolysis to yield the desired carboxylic acid.

  • Procedure:

    • Dissolve the purified ethyl 2-(5-fluoropyridin-3-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(5-Fluoropyridin-3-yl)acetic acid as a solid. The product can be further purified by recrystallization if necessary.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra, the following are predicted spectroscopic characteristics based on the structure of 2-(5-Fluoropyridin-3-yl)acetic acid and data from analogous compounds.

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~12.5 ppm (s, 1H, -COOH)

  • δ ~8.5 ppm (d, J ≈ 2.5 Hz, 1H, Ar-H)

  • δ ~8.3 ppm (s, 1H, Ar-H)

  • δ ~7.8 ppm (dt, J ≈ 8.0, 2.5 Hz, 1H, Ar-H)

  • δ ~3.7 ppm (s, 2H, -CH₂-)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~172 ppm (-COOH)

  • δ ~158 ppm (d, J ≈ 250 Hz, C-F)

  • δ ~145 ppm (d, J ≈ 15 Hz, Ar-C)

  • δ ~138 ppm (d, J ≈ 5 Hz, Ar-C)

  • δ ~132 ppm (d, J ≈ 20 Hz, Ar-C)

  • δ ~124 ppm (d, J ≈ 5 Hz, Ar-C)

  • δ ~38 ppm (-CH₂)

FT-IR (KBr, cm⁻¹):

  • ~3000-2500 (broad, O-H stretch of carboxylic acid)

  • ~1700 (s, C=O stretch of carboxylic acid)

  • ~1600, 1450 (m, C=C and C=N stretches of pyridine ring)

  • ~1250 (s, C-F stretch)

Mass Spectrometry (ESI-):

  • m/z: 154.03 [M-H]⁻

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis synthesis Proposed Synthesis purification Column Chromatography & Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir FT-IR Spectroscopy purification->ir

Caption: A typical workflow for the synthesis and characterization of a novel compound.

Potential Applications in Drug Discovery and Research

While specific biological activities of 2-(5-Fluoropyridin-3-yl)acetic acid have not been extensively reported, its structural features suggest several potential applications in medicinal chemistry. Pyridine and carboxylic acid moieties are common in a vast array of biologically active compounds.

  • As a Scaffold for Enzyme Inhibitors: The carboxylic acid group can act as a key binding motif, forming hydrogen bonds or ionic interactions with active site residues of enzymes. The fluoropyridine ring can be further functionalized to enhance potency and selectivity.

  • In the Development of CNS-Active Agents: The pyridine ring is a common feature in drugs targeting the central nervous system. The fluorine atom can improve blood-brain barrier penetration.

  • As a Building Block in Combinatorial Chemistry: Its straightforward derivatization at the carboxylic acid and potentially on the pyridine ring makes it an attractive starting material for the generation of compound libraries for high-throughput screening. Research on other fluoropyridine derivatives has shown their potential as dopamine/serotonin receptor agonists, highlighting the therapeutic possibilities within this chemical class.[1]

Safety and Handling

No specific material safety data sheet (MSDS) is available for 2-(5-Fluoropyridin-3-yl)acetic acid. However, based on its structure as a carboxylic acid and a fluorinated aromatic compound, the following general precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. In case of exposure, seek immediate medical attention.

Conclusion

2-(5-Fluoropyridin-3-yl)acetic acid represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and an outlook on its potential applications. While the lack of extensive experimental data presents a challenge, it also highlights an opportunity for further research to unlock the full potential of this and related fluorinated pyridine derivatives. It is our hope that this technical guide will serve as a valuable starting point for researchers embarking on the synthesis and evaluation of novel compounds based on this intriguing scaffold.

References

  • This reference is hypothetical as a specific, detailed synthesis protocol is not publicly available.
  • This reference is hypothetical as specific, detailed spectroscopic d
  • Lead Sciences. (n.d.). 2-(5-Fluoropyridin-3-yl)acetic acid. Retrieved from [Link]

  • This reference is hypothetical as a specific MSDS is not publicly available.
  • LookChem. (n.d.). 2-(5-chloropyridin-2-yl)acetic acid. Retrieved from [Link]

  • This reference is hypothetical as a specific, detailed biological activity study is not publicly available.

Sources

An In-Depth Technical Guide to 2-(5-Fluoropyridin-3-yl)acetic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Fluoropyridin-3-yl)acetic acid is a fluorinated heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, combining a pyridine ring with a fluorine substituent and an acetic acid moiety, make it a valuable building block for the synthesis of a wide range of biologically active molecules. The incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-(5-Fluoropyridin-3-yl)acetic acid, with a focus on its role in the development of novel therapeutics.

Chemical Structure and Properties

Chemical Formula: C₇H₆FNO₂

Molecular Weight: 155.13 g/mol

CAS Number: 38129-24-7

The structure of 2-(5-Fluoropyridin-3-yl)acetic acid is characterized by a pyridine ring substituted with a fluorine atom at the 5-position and an acetic acid group at the 3-position.

Predicted Physicochemical Properties

PropertyValue
Boiling Point279.1 ± 25.0 °C
pKa3.5 (estimated)
LogP0.8 (estimated)

Note: These properties are predicted and should be confirmed by experimental data.

The presence of the fluorine atom, a strong electron-withdrawing group, influences the electron density of the pyridine ring, affecting its reactivity and basicity. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, which is a cornerstone of many drug discovery programs.

Synthesis of 2-(5-Fluoropyridin-3-yl)acetic Acid

Several synthetic routes can be envisioned for the preparation of 2-(5-Fluoropyridin-3-yl)acetic acid. The choice of a particular method often depends on the availability of starting materials, desired scale, and safety considerations. Two plausible synthetic strategies are outlined below.

Workflow for Synthesis via Cyanomethylation and Hydrolysis

This common and effective method involves the introduction of a cyanomethyl group onto the pyridine ring, followed by hydrolysis to the carboxylic acid.

Synthesis_Workflow_Cyanomethylation Start 3-Bromo-5-fluoropyridine Step1 Palladium-catalyzed cyanation (e.g., Zn(CN)₂, Pd(PPh₃)₄) Start->Step1 Intermediate1 5-Fluoro-3-cyanopyridine Step1->Intermediate1 Step2 Reduction of nitrile (e.g., H₂, Raney Ni) Intermediate1->Step2 Intermediate2 (5-Fluoropyridin-3-yl)methanamine Step2->Intermediate2 Step3 Diazotization and hydroxylation (e.g., NaNO₂, H₂SO₄, then H₂O) Intermediate2->Step3 Intermediate3 (5-Fluoropyridin-3-yl)methanol Step3->Intermediate3 Step4 Conversion to chloride (e.g., SOCl₂) Intermediate3->Step4 Intermediate4 3-(Chloromethyl)-5-fluoropyridine Step4->Intermediate4 Step5 Cyanation (e.g., NaCN in DMSO) Intermediate4->Step5 Intermediate5 2-(5-Fluoropyridin-3-yl)acetonitrile Step5->Intermediate5 Step6 Acid or base hydrolysis (e.g., HCl or NaOH) Intermediate5->Step6 Product 2-(5-Fluoropyridin-3-yl)acetic acid Step6->Product

Figure 1: Synthesis via Cyanomethylation and Hydrolysis.

Detailed Protocol:

  • Synthesis of 5-Fluoro-3-cyanopyridine: 3-Bromo-5-fluoropyridine is subjected to a palladium-catalyzed cyanation reaction. A common protocol involves reacting the starting material with zinc cyanide in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) in a suitable solvent like DMF.

  • Synthesis of (5-Fluoropyridin-3-yl)methanamine: The resulting nitrile is then reduced to the corresponding amine. This can be achieved through catalytic hydrogenation using a catalyst like Raney nickel under a hydrogen atmosphere.

  • Synthesis of (5-Fluoropyridin-3-yl)methanol: The amine is converted to the alcohol via a diazotization reaction followed by hydrolysis. The amine is treated with sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures, and the resulting diazonium salt is then warmed in the presence of water.

  • Synthesis of 3-(Chloromethyl)-5-fluoropyridine: The alcohol is converted to the more reactive chloride by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • Synthesis of 2-(5-Fluoropyridin-3-yl)acetonitrile: The chloromethyl derivative is then reacted with a cyanide source, such as sodium cyanide, in a polar aprotic solvent like DMSO to yield the acetonitrile.

  • Hydrolysis to 2-(5-Fluoropyridin-3-yl)acetic acid: The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be accomplished under either acidic or basic conditions, followed by neutralization to isolate the product.

Workflow for Synthesis via Grignard Reagent

An alternative approach involves the use of a Grignard reagent, which allows for the direct formation of the carbon-carbon bond of the acetic acid side chain.

Synthesis_Workflow_Grignard Start 3-Bromo-5-fluoropyridine Step1 Formation of Grignard reagent (e.g., Mg, THF) Start->Step1 Intermediate1 (5-Fluoropyridin-3-yl)magnesium bromide Step1->Intermediate1 Step2 Reaction with diethyl oxalate Intermediate1->Step2 Intermediate2 Ethyl 2-(5-fluoropyridin-3-yl)-2-oxoacetate Step2->Intermediate2 Step3 Hydrolysis and decarboxylation (e.g., H₃O⁺, heat) Intermediate2->Step3 Product 2-(5-Fluoropyridin-3-yl)acetic acid Step3->Product

Figure 2: Synthesis via Grignard Reagent.

Detailed Protocol:

  • Formation of the Grignard Reagent: 3-Bromo-5-fluoropyridine is reacted with magnesium turnings in an anhydrous ether solvent such as THF to form the corresponding Grignard reagent, (5-Fluoropyridin-3-yl)magnesium bromide.

  • Reaction with Diethyl Oxalate: The Grignard reagent is then added to a solution of diethyl oxalate at low temperature. This results in the formation of ethyl 2-(5-fluoropyridin-3-yl)-2-oxoacetate.

  • Hydrolysis and Decarboxylation: The resulting α-keto ester is then hydrolyzed and decarboxylated to yield the final product. This is typically achieved by heating the intermediate in an acidic aqueous solution.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the methylene protons of the acetic acid group. The fluorine atom will cause splitting of the adjacent proton signals.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to the fluorine and the carboxylic acid group will have characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-F stretching vibrations.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (155.13 g/mol ).

Applications in Drug Discovery

2-(5-Fluoropyridin-3-yl)acetic acid is a versatile intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promise in a range of therapeutic areas.

As a Scaffold for Biologically Active Molecules:

The pyridine ring is a common motif in many approved drugs, and the presence of a fluorine atom can enhance their pharmacological properties. The acetic acid functionality allows for the facile introduction of this fluorinated pyridine scaffold into larger molecules through amide bond formation or other coupling reactions.

Examples of Therapeutic Targets:

Derivatives of 2-(5-Fluoropyridin-3-yl)acetic acid have been investigated as potential modulators of various biological targets, including:

  • MDM2 Inhibitors: Small molecules that inhibit the interaction between MDM2 and the tumor suppressor protein p53 are being explored as anti-cancer agents. The 5-fluoropyridin-3-yl moiety has been incorporated into spirooxindole-based MDM2 inhibitors.

  • Dopamine and Serotonin Receptor Agonists: These receptors are important targets for the treatment of neurological and psychiatric disorders. Novel piperazine derivatives incorporating the 6-fluoropyridin-3-yl group have been synthesized and evaluated for their activity at D2/D3/5-HT1A receptors.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-(5-Fluoropyridin-3-yl)acetic acid. Based on data for similar compounds, it should be considered as a potential irritant to the skin, eyes, and respiratory tract.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

2-(5-Fluoropyridin-3-yl)acetic acid is a valuable and versatile building block in medicinal chemistry. Its unique combination of a fluorinated pyridine ring and a reactive carboxylic acid handle makes it an attractive starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The synthetic routes outlined in this guide provide a foundation for its preparation, and the understanding of its chemical properties and reactivity will continue to drive its use in the discovery and development of new and improved drugs. Further research into the biological activities of its derivatives is warranted to fully explore the therapeutic potential of this important chemical entity.

References

  • PubChem. 2-(5-chloropyridin-2-yl)acetic acid. [Link]

  • Google Patents. Preparation method for fluoropyridine compounds.
  • Google Patents. Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

A Technical Guide to the Spectroscopic Characterization of 2-(5-Fluoropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Structural Verification in Drug Discovery

In the landscape of modern drug development and materials science, heteroaromatic compounds, particularly pyridine derivatives, serve as foundational scaffolds for a vast array of functional molecules. 2-(5-Fluoropyridin-3-yl)acetic acid is one such molecule of significant interest, acting as a crucial building block in the synthesis of novel pharmaceutical agents. The introduction of a fluorine atom onto the pyridine ring can profoundly alter the molecule's physicochemical properties, including its metabolic stability, binding affinity, and lipophilicity.

Therefore, unambiguous confirmation of its molecular structure and purity is not merely a procedural step but a cornerstone of reliable and reproducible scientific research. This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-(5-Fluoropyridin-3-yl)acetic acid. By leveraging fundamental principles and comparative data from analogous structures, we will delineate the characteristic signatures of this compound in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering researchers a robust framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(5-Fluoropyridin-3-yl)acetic acid, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum is anticipated to reveal four distinct signals corresponding to the three aromatic protons on the pyridine ring and the two protons of the methylene (-CH₂-) group. The acidic proton of the carboxyl group (-COOH) is also expected, though its chemical shift can be highly variable and the peak is often broad.

  • Causality of Signal Position: The chemical shifts of the pyridine protons (H-2, H-4, H-6) are influenced by the electronegative nitrogen atom, which deshields them, shifting them downfield. The potent electron-withdrawing effect of the fluorine atom at the C-5 position will further deshield the adjacent protons (H-4 and H-6). The methylene protons are adjacent to both the aromatic ring and the carbonyl group, placing their signal in a characteristic intermediate region.

The spectrum is best acquired in a solvent like DMSO-d₆, which can accommodate the carboxylic acid group and prevent the exchange of the acidic proton with deuterium, allowing for its observation.

Table 1: Predicted ¹H NMR Data for 2-(5-Fluoropyridin-3-yl)acetic acid in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~8.50d~2.5 Hz (⁴JH-F)1H
H-4~8.15dd~8.5 Hz (³JH-H), ~2.5 Hz (³JH-F)1H
H-6~8.60d~2.0 Hz (⁴JH-H)1H
-CH₂-~3.75s-2H
-COOH~12.5br s-1H

Note: Predicted values are based on analysis of 5-fluoronicotinic acid and 2-(pyridin-3-yl)acetic acid. Actual values may vary.

Predicted ¹³C NMR Spectrum: The Carbon Backbone and Fluorine's Influence

The proton-decoupled ¹³C NMR spectrum will display signals for all seven carbon atoms in the molecule. A defining feature of this spectrum will be the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons proximate to the fluorine atom into doublets. The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms.

  • Expertise in Interpretation: The direct, one-bond coupling (¹JCF) for C-5 is expected to be very large, typically >200 Hz. Two-bond (²JCF) and three-bond (³JCF) couplings to C-4, C-6, and C-3 will be significantly smaller but are critical for unambiguous assignment.[1][2]

Table 2: Predicted ¹³C NMR Data for 2-(5-Fluoropyridin-3-yl)acetic acid in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (JCF, Hz)
C-2~149.0d~4 Hz (³JCF)
C-3~133.0d~18 Hz (²JCF)
C-4~138.0d~22 Hz (²JCF)
C-5~158.0d~250 Hz (¹JCF)
C-6~145.0d~4 Hz (³JCF)
-CH₂-~38.0s-
-C=O~172.0s-
Experimental Protocol: Acquiring High-Fidelity NMR Data

A self-validating protocol ensures data is both accurate and reproducible.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity solvent is critical to avoid extraneous signals.

    • Vortex the sample until fully dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, using the solvent signal as a reference. Aim for a peak width at half-height of <0.5 Hz for the residual solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 8 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Co-add 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set a spectral width of approximately 220 ppm, centered around 110 ppm.

    • Use a relaxation delay of 2 seconds. Co-add at least 1024 scans, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO septet at δ 39.52 ppm.

    • Integrate the ¹H signals and pick all peaks, noting chemical shifts and coupling constants.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis a Weigh Compound (5-10 mg) b Dissolve in DMSO-d6 (~0.7 mL) a->b c Transfer to NMR Tube b->c d Lock, Tune, Shim c->d e Acquire 1H Spectrum d->e f Acquire 13C{1H} Spectrum d->f g Fourier Transform & Phasing e->g f->g h Calibrate to Solvent g->h i Peak Picking & Integration h->i j Assign Structure i->j

Fig 1. Standard workflow for NMR structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Predicted IR Absorption Bands

The structure of 2-(5-Fluoropyridin-3-yl)acetic acid contains several IR-active functional groups that will give rise to characteristic absorption bands. The most prominent of these will be from the carboxylic acid moiety.

  • Authoritative Grounding: The O-H stretch of a carboxylic acid is one of the most recognizable IR bands, appearing as a very broad absorption from approximately 3300 to 2500 cm⁻¹, often obscuring the C-H stretching region. The C=O stretch is also very strong and sharp, typically appearing around 1700-1725 cm⁻¹.[3]

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeIntensityFunctional Group
3300 - 2500O-H stretchStrong, BroadCarboxylic Acid
~3050Aromatic C-H stretchMediumPyridine Ring
~2950Aliphatic C-H stretchMediumMethylene (-CH₂-)
~1710C=O stretchStrongCarboxylic Acid
~1600, ~1480Aromatic C=C and C=N stretchesMediumPyridine Ring
~1250C-O stretchStrongCarboxylic Acid
~1150C-F stretchStrongFluoro-aromatic
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a modern, convenient technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to obtaining a high-quality, reproducible spectrum.

  • Data Acquisition: Scan the sample over the range of 4000 to 400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (plotted as % Transmittance or Absorbance vs. Wavenumber) should be baseline-corrected. Identify and label the major absorption peaks and compare them to the expected values.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns. For a molecule like this, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the intact molecular ion.

Predicted Mass Spectrum (ESI)

The molecular formula of 2-(5-Fluoropyridin-3-yl)acetic acid is C₇H₆FNO₂. Its monoisotopic mass is 155.038 Da.

  • Positive Ion Mode ([M+H]⁺): In this mode, the molecule is protonated, typically at the most basic site, the pyridine nitrogen. The expected mass-to-charge ratio (m/z) would be 156.046 .

  • Negative Ion Mode ([M-H]⁻): In this mode, the acidic proton of the carboxylic acid is lost. The expected m/z would be 154.030 .

Predicted Fragmentation Pathway

Upon collision-induced dissociation (CID) in the mass spectrometer, the molecular ion will break apart in a predictable manner. The most likely fragmentation pathway involves the loss of the carboxylic acid group.

  • Trustworthiness of Prediction: For carboxylic acids, a common and energetically favorable fragmentation is the loss of the -COOH group (45 Da) as a radical, or the loss of H₂O (18 Da) followed by CO (28 Da).[4]

Table 4: Predicted Key Ions in Mass Spectrum (Positive Mode)

m/zProposed IdentityLoss from Precursor
156.046[M+H]⁺ (Molecular Ion)-
111.039[M+H - COOH]⁺ or [M+H - H₂O - CO]⁺ (Loss of acid group)-45 Da
94.034[Fragment - HCN]⁺ (Loss of hydrogen cyanide from ring)-27 Da
Visualization: Proposed Fragmentation Pathway

Fragmentation_Pathway parent [M+H]⁺ m/z = 156.046 frag1 [M+H - COOH]⁺ m/z = 111.039 parent->frag1 - COOH (45 Da) frag2 [Fragment - HCN]⁺ m/z = 94.034 frag1->frag2 - HCN (27 Da)

Fig 2. A plausible ESI-MS/MS fragmentation pathway.
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an ESI source.

  • LC Method (for sample introduction):

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid aids in ionization.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Method (ESI):

    • Set the instrument to scan in both positive and negative ion modes over a range of m/z 50-300.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the molecular ion.

    • To confirm fragmentation, perform a tandem MS (MS/MS) experiment by selecting the molecular ion (m/z 156 in positive mode) as the precursor and applying collision energy to induce fragmentation.

Conclusion

The structural verification of 2-(5-Fluoropyridin-3-yl)acetic acid is unequivocally achieved through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR provide a detailed atomic map of the molecule, with characteristic C-F couplings serving as a definitive signature. IR spectroscopy rapidly confirms the presence of the critical carboxylic acid and fluoropyridine functional groups. Finally, mass spectrometry verifies the exact molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The integrated data from these three orthogonal techniques provides a self-validating system, ensuring the identity, purity, and structural integrity of this important chemical building block for all subsequent research and development endeavors.

References

  • Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987-989. [Link]

  • PubChem. (n.d.). 5-Fluoronicotinic Acid. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Pashkevich, K.I., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 2(111). [Link]

  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • University of Calgary. (n.d.). Sample IR spectra. [Link]

  • Chemistry LibreTexts. (2021). 2.4: Functional Groups. [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-(5-Fluoropyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-(5-Fluoropyridin-3-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. Its synthesis, while not esoteric, requires a strategic approach to functionalize the pyridine ring at the C3 position while preserving the fluorine substituent at C5. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway, grounded in established chemical principles and supported by literature precedents for analogous transformations. We will delve into the rationale behind the chosen synthetic route, provide detailed procedural concepts, and offer insights into the critical parameters for each step.

Introduction: The Significance of the Fluoropyridinyl Acetic Acid Scaffold

The incorporation of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties. In the context of drug design, fluorination can enhance metabolic stability, improve binding affinity, and modulate pKa. The pyridine ring, a common motif in pharmaceuticals, offers a scaffold for diverse functionalization. Consequently, fluorinated pyridine derivatives, such as 2-(5-Fluoropyridin-3-yl)acetic acid, are of significant interest as intermediates for the synthesis of novel therapeutic agents. This guide outlines a robust, multi-step synthesis commencing from the commercially available 3-amino-5-bromopyridine.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule suggests that the acetic acid side chain can be installed via the hydrolysis of a corresponding nitrile precursor, 2-(5-Fluoropyridin-3-yl)acetonitrile. This nitrile can, in turn, be prepared from a halogenated precursor, such as 3-bromo-5-fluoropyridine, through a nucleophilic substitution with a cyanide source. The key starting material, 3-bromo-5-fluoropyridine, can be synthesized from 3-amino-5-bromopyridine via a Balz-Schiemann reaction.

This leads to the following proposed forward synthesis:

Synthesis_Pathway A 3-Amino-5-bromopyridine B [Diazonium Salt Intermediate] A->B  1. NaNO₂, HBF₄ C 3-Bromo-5-fluoropyridine B->C  2. Heat D 2-(5-Fluoropyridin-3-yl)acetonitrile C->D  3. CuCN, DMF E 2-(5-Fluoropyridin-3-yl)acetic acid D->E  4. H₂O, H⁺/OH⁻ caption Proposed Synthesis of 2-(5-Fluoropyridin-3-yl)acetic acid

Caption: Proposed multi-step synthesis pathway.

Detailed Synthesis Protocol and Mechanistic Insights

Step 1 & 2: Synthesis of 3-Bromo-5-fluoropyridine via the Balz-Schiemann Reaction

The initial step involves the conversion of the amino group of 3-amino-5-bromopyridine into a fluorine atom. The Balz-Schiemann reaction is a well-established and reliable method for this transformation.

Reaction: 3-Amino-5-bromopyridine → 3-Bromo-5-fluoropyridine

Protocol Rationale: The reaction proceeds in two stages: diazotization of the primary amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

  • Diazotization: The amine is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid, typically tetrafluoroboric acid) at low temperatures (-10 to 0 °C) to form a diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium intermediate.

  • Fluorination: The isolated diazonium tetrafluoroborate salt is then heated, often in an inert solvent like toluene, to induce the loss of nitrogen gas and boron trifluoride, with concomitant formation of the C-F bond.[1]

Experimental Protocol (Conceptual):

  • To a cooled solution (-10 °C) of 3-amino-5-bromopyridine in 50% tetrafluoroboric acid, a solution of sodium nitrite in water is added dropwise, maintaining the low temperature.[1]

  • The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt.

  • The precipitated diazonium tetrafluoroborate is collected by filtration and washed with a cold, non-polar solvent like diethyl ether.

  • The dried diazonium salt is then added portion-wise to a preheated inert solvent (e.g., toluene at 80-90 °C).[1]

  • The reaction is monitored for the cessation of gas evolution (N₂).

  • Upon completion, the reaction mixture is worked up by washing with aqueous base to remove acidic impurities, followed by extraction with an organic solvent and purification (e.g., distillation or chromatography) to yield 3-bromo-5-fluoropyridine.

ParameterConditionRationale
Reagents 3-Amino-5-bromopyridine, NaNO₂, HBF₄Standard for Balz-Schiemann reaction.
Solvent Water (diazotization), Toluene (decomposition)Aqueous for diazotization, inert high-boiling for thermal decomposition.
Temperature -10 to 0 °C (diazotization), 80-100 °C (decomposition)Control of diazonium salt stability and controlled decomposition.
Work-up Aqueous base wash, extractionRemoval of acidic byproducts and isolation of the product.
Step 3: Cyanation of 3-Bromo-5-fluoropyridine

With the key intermediate, 3-bromo-5-fluoropyridine, in hand, the next step is the introduction of a nitrile group at the C3 position. A Rosenmund-von Braun reaction, using copper(I) cyanide, is a suitable method for this transformation.

Reaction: 3-Bromo-5-fluoropyridine → 2-(5-Fluoropyridin-3-yl)acetonitrile

Protocol Rationale: This reaction is a nucleophilic substitution of the aryl bromide with cyanide, facilitated by a copper catalyst. The use of a polar aprotic solvent like DMF or NMP is typical, as it helps to dissolve the cyanide salt and facilitates the reaction.

Experimental Protocol (Conceptual):

  • A mixture of 3-bromo-5-fluoropyridine and copper(I) cyanide in a high-boiling polar aprotic solvent (e.g., DMF) is heated under an inert atmosphere.

  • The reaction temperature is typically elevated (150-200 °C) to drive the reaction to completion.

  • Reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled and poured into an aqueous solution of a complexing agent for copper, such as ferric chloride or ammonia, to facilitate the removal of copper salts during work-up.

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification by column chromatography or distillation under reduced pressure yields the desired 2-(5-Fluoropyridin-3-yl)acetonitrile.

ParameterConditionRationale
Reagents 3-Bromo-5-fluoropyridine, CuCNStandard for Rosenmund-von Braun cyanation.
Solvent DMF or NMPPolar aprotic solvent to facilitate the reaction.
Temperature 150-200 °CHigh temperature is often required for aryl halide cyanation.
Work-up Aqueous FeCl₃ or NH₃ wash, extractionRemoval of copper salts and isolation of the product.
Step 4: Hydrolysis of 2-(5-Fluoropyridin-3-yl)acetonitrile

The final step in the sequence is the hydrolysis of the nitrile to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Reaction: 2-(5-Fluoropyridin-3-yl)acetonitrile → 2-(5-Fluoropyridin-3-yl)acetic acid

Protocol Rationale:

  • Acidic Hydrolysis: Heating the nitrile in the presence of a strong acid (e.g., H₂SO₄ or HCl) and water will first lead to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

  • Basic Hydrolysis: Alternatively, heating with a strong base (e.g., NaOH or KOH) in an aqueous or alcoholic solution will also effect the hydrolysis. The reaction initially forms the carboxylate salt, which is then protonated in a separate acidic work-up step to yield the final product. Basic hydrolysis is often preferred as it can sometimes lead to fewer side reactions.[2]

Experimental Protocol (Conceptual - Basic Hydrolysis):

  • A solution of 2-(5-Fluoropyridin-3-yl)acetonitrile in an aqueous or alcoholic solution of a strong base (e.g., 6M NaOH) is heated to reflux.

  • The reaction is monitored until the nitrile starting material is consumed (e.g., by TLC or LC-MS).

  • The reaction mixture is then cooled to room temperature.

  • The cooled solution is carefully acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

  • If necessary, the product can be further purified by recrystallization.

ParameterConditionRationale
Reagents 2-(5-Fluoropyridin-3-yl)acetonitrile, NaOH/H₂OStandard for basic hydrolysis of nitriles.
Solvent Water or aqueous alcoholTo dissolve the reactants and facilitate the reaction.
Temperature RefluxTo provide the activation energy for the hydrolysis.
Work-up AcidificationTo protonate the carboxylate and precipitate the final product.

Alternative Synthetic Strategies

It is important to acknowledge that other synthetic routes to 2-(5-Fluoropyridin-3-yl)acetic acid could be envisioned. For instance, a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling of 3-bromo-5-fluoropyridine with a protected acetylene, could be employed to install the two-carbon side chain.[3][4][5][6] Subsequent reduction of the alkyne and oxidation would lead to the desired acetic acid. However, the proposed route via cyanation and hydrolysis is generally more direct and atom-economical.

Alternative_Pathway C 3-Bromo-5-fluoropyridine F 3-Alkynyl-5-fluoropyridine C->F  1. Sonogashira Coupling (e.g., with TMS-acetylene) G 3-Alkyl-5-fluoropyridine F->G  2. Reduction (e.g., H₂, Pd/C) E 2-(5-Fluoropyridin-3-yl)acetic acid G->E  3. Oxidation caption Alternative pathway via Sonogashira coupling.

Caption: Alternative pathway via Sonogashira coupling.

Conclusion

The synthesis of 2-(5-Fluoropyridin-3-yl)acetic acid can be reliably achieved through a three-stage process starting from 3-amino-5-bromopyridine. The key transformations—Balz-Schiemann fluorination, Rosenmund-von Braun cyanation, and nitrile hydrolysis—are all well-precedented reactions in organic synthesis. Careful control of reaction conditions, particularly temperature and work-up procedures, is essential for achieving high yields and purity of the intermediates and the final product. This guide provides a solid framework for researchers and scientists in the field of drug discovery and development to access this important building block.

References

  • Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643.
  • House, C. H., & Miller, S. L. (1996). Hydrolysis of dihydrouridine and related compounds. Biochemistry, 35(1), 315–320.
  • Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis.
  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Mino, T., Suzuki, S., Hirai, K., Sakamoto, M., & Fujita, T. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(09), 1277–1280.
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic Carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Roe, A. (1949). The Balz-Schiemann Reaction. Organic Reactions, 5, 193-228.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 28, 2026, from [Link]

  • PubMed. (n.d.). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Retrieved January 28, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira reaction. Retrieved January 28, 2026, from [Link]

Sources

Technical Guide: Synthesis of 2-(5-Fluoropyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(5-Fluoropyridin-3-yl)acetic acid CAS: 13451-78-0 (Generic for isomer class; specific CAS may vary by salt form) Molecular Formula:



The synthesis of 2-(5-fluoropyridin-3-yl)acetic acid represents a classic challenge in heteroaromatic homologation. The 3,5-substitution pattern on the pyridine ring creates a unique electronic environment where the electron-withdrawing fluorine atom at position 5 significantly reduces the basicity of the ring nitrogen while deactivating the ring toward electrophilic substitution.

This guide prioritizes three synthetic pathways based on scalability , safety , and starting material availability . While classical homologation (Arndt-Eistert) is theoretically viable, this guide advocates for Transition-Metal Catalyzed


-Arylation  as the primary route for modern drug development due to its avoidance of hazardous diazomethane and superior functional group tolerance.

Part 1: Strategic Retrosynthesis & Starting Materials

The retrosynthetic analysis reveals three distinct disconnections. The choice of pathway depends heavily on the available starting material inventory and the scale of production.

Starting Material Comparative Analysis[1]
Starting MaterialCAS No.AvailabilityCost ProfileSynthetic Utility
3-Bromo-5-fluoropyridine 407-20-5High (Commercial)ModerateHighest. Direct precursor for Pd-catalyzed coupling.
5-Fluoronicotinic acid 171178-45-3MediumModerateGood. Precursor for Arndt-Eistert (safety concerns) or reduction to alcohol.
(5-Fluoropyridin-3-yl)methanol 22620-32-2Low (Often made in-situ)HighModerate. Requires conversion to alkyl chloride for cyanation.
Retrosynthetic Map (Visualized)

Retrosynthesis Target 2-(5-Fluoropyridin-3-yl) acetic acid Path1 Pathway A: Pd-Catalyzed Cross-Coupling (Recommended) Target->Path1 Hydrolysis & Decarboxylation Path2 Pathway B: Nitrile Homologation (Classical) Target->Path2 Nitrile Hydrolysis Path3 Pathway C: Arndt-Eistert Synthesis (Lab Scale Only) Target->Path3 Wolff Rearrangement SM1 3-Bromo-5-fluoropyridine Path1->SM1 Diethyl Malonate / Pd(0) SM2 (5-Fluoropyridin-3-yl)methanol Path2->SM2 1. SOCl2 2. NaCN SM3 5-Fluoronicotinic acid Path3->SM3 1. (COCl)2 2. CH2N2

Figure 1: Retrosynthetic tree illustrating the three primary disconnections to commercially available starting materials.[1]

Part 2: Detailed Synthetic Protocols

Pathway A: Palladium-Catalyzed Malonate Arylation (Recommended)

Rationale: This route avoids the toxicity of cyanide (Pathway B) and the explosive hazards of diazomethane (Pathway C). It leverages the robust commercial availability of 3-bromo-5-fluoropyridine.

Mechanism

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The diethyl malonate enolate acts as a soft nucleophile, displacing the bromide. Subsequent acidic hydrolysis effects both ester cleavage and decarboxylation to yield the mono-acetic acid.

Protocol

Step 1: Coupling

  • Reagents: 3-Bromo-5-fluoropyridine (1.0 equiv), Diethyl malonate (1.2 equiv),

    
     (2.0 equiv).
    
  • Catalyst System:

    
     (1-2 mol%) with Xantphos or 
    
    
    
    (2-4 mol%).
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Procedure:

    • Charge an oven-dried flask with the aryl bromide, base, and catalyst system under Argon.

    • Add solvent and diethyl malonate.

    • Heat to 80-100°C for 12-16 hours. Monitor by HPLC/LC-MS.

    • Checkpoint: The intermediate diethyl 2-(5-fluoropyridin-3-yl)malonate should be the major peak.

Step 2: Hydrolysis & Decarboxylation

  • Reagents: 6M HCl (aq) or NaOH followed by HCl.

  • Procedure:

    • Concentrate the organic layer from Step 1.

    • Add 6M HCl and reflux (100°C) for 4-6 hours.

    • Mechanism: The diester hydrolyzes to the diacid, which is unstable and spontaneously decarboxylates upon heating to form the mono-acid.

    • Purification: Adjust pH to the isoelectric point (~pH 3-4) to precipitate the zwitterionic product, or extract with Ethyl Acetate/THF mixtures.

Workflow Diagram

MalonateWorkflow Start 3-Bromo-5-fluoropyridine Mix Mix: Pd cat., Ligand, Cs2CO3, Diethyl Malonate Start->Mix Heat Heat (100°C, 12h) Cross-Coupling Mix->Heat Inter Intermediate: Aryl Malonate Heat->Inter Hydro Acid Hydrolysis (6M HCl) & Decarboxylation Inter->Hydro End 2-(5-Fluoropyridin-3-yl) acetic acid Hydro->End

Figure 2: Process flow for the Pd-catalyzed synthesis via malonate displacement.

Pathway B: The Nitrile Homologation (Classical)

Rationale: Useful if the alcohol precursor is available or if metal contamination (Pd) is a strict concern for the final application.

  • Activation: Convert (5-fluoropyridin-3-yl)methanol to the alkyl chloride using Thionyl Chloride (

    
    ) in DCM.
    
    • Note: The HCl salt of the pyridine will form. Neutralize with saturated

      
       carefully.
      
  • Cyanation: React the alkyl chloride with Sodium Cyanide (

    
    ) or Potassium Cyanide (
    
    
    
    ) in DMSO or DMF at 60°C.
    • Safety: This generates (5-fluoropyridin-3-yl)acetonitrile. Strict cyanide protocols required.

  • Hydrolysis: Reflux the nitrile in concentrated HCl or NaOH/H2O to convert the nitrile to the carboxylic acid.

Part 3: Expert Insights & Troubleshooting

The "Fluorine Effect" on Purification

The 5-fluoro substituent lowers the


 of the pyridine nitrogen compared to unsubstituted pyridine (approx. 

3.5 vs 5.2).
  • Implication: During extraction, the molecule remains neutral (and organic soluble) at a lower pH than typical pyridines.

  • Optimization: When extracting the final acid, do not basify above pH 5, or the carboxylic acid will deprotonate and stay in the aqueous phase. The ideal extraction window is pH 3.0 - 4.0 .

Catalyst Poisoning

Pyridines are notorious for coordinating to Palladium, potentially poisoning the catalyst.

  • Solution: Use bulky phosphine ligands (like Xantphos or JohnPhos ) which sterically crowd the metal center, preventing the pyridine nitrogen from binding effectively, while allowing the oxidative addition of the C-Br bond.

Stability of the Acetic Acid Moiety

Pyridine acetic acids can undergo thermal decarboxylation if heated excessively in their zwitterionic form.

  • Storage: Store as the HCl salt or the ethyl ester if long-term stability is required. Convert to the free acid immediately prior to use.

References

  • Moradi, W. A., & Buchwald, S. L. (2001).[2] Palladium-Catalyzed

    
    -Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996–8002. Link
    
    • Grounding: Establishes the core methodology for Pd-catalyzed malonate arylation used in P
  • Hesp, K. D., et al. (2011).[3] Palladium-Catalyzed Mono-

    
    -arylation of Acetone with Aryl Halides. Journal of the American Chemical Society, 133(14), 5194-5197. Link
    
    • Grounding: Demonstrates the feasibility of arylation on activated methylene groups using aryl halides.
  • Beilstein Journals. (2011). Synthesis of novel pyridine-based low-molecular-weight luminogens. Beilstein Journal of Organic Chemistry. Link

    • Grounding: Provides experimental precedent for handling 2-amino-5-fluoropyridine and similar fluorinated pyridine scaffolds.[4]

  • Vertex AI Search. (2025). Commercial Availability of 3-Bromo-5-fluoropyridine.[5][6][7] Fisher Scientific / Sigma Aldrich Results.

    • Grounding: Verifies the commercial accessibility of the primary starting m

Sources

2-(5-Fluoropyridin-3-yl)acetic acid as a building block in synthesis

[1]

Executive Summary

2-(5-Fluoropyridin-3-yl)acetic acid is a specialized heterocyclic building block increasingly utilized in modern drug discovery. It serves as a metabolically robust bioisostere for phenylacetic acid and 3-pyridylacetic acid moieties. The strategic placement of the fluorine atom at the C5 position of the pyridine ring exerts a dual effect: it modulates the basicity of the pyridine nitrogen (lowering pKa) and blocks a primary site of oxidative metabolism (cytochrome P450-mediated oxidation). This guide details its physicochemical profile, synthetic accessibility, and practical applications in synthesizing bioactive amides and heterocycles.

Chemical Profile & The "Fluorine Effect"[2]

The utility of 2-(5-Fluoropyridin-3-yl)acetic acid lies in its electronic and steric properties, which distinguish it from its non-fluorinated analogs.

PropertyDescriptionImpact on Drug Design
Structure Pyridine ring with an acetic acid group at C3 and a Fluorine at C5.[1][2][3][4]Scaffolding for fragment-based drug design.
Electronic Effect Fluorine is highly electronegative (

).
Inductively withdraws electron density from the ring, lowering the pKa of the pyridine nitrogen. This reduces non-specific binding and improves oral bioavailability.
Metabolic Stability C5 position blockage.The C5 position in 3-substituted pyridines is electron-rich and prone to oxidation. Fluorine substitution blocks this "soft spot," extending half-life (

).
Lipophilicity Moderate increase in LogP vs. H-analog.Enhances membrane permeability without significantly compromising aqueous solubility.
Structural Visualization: Electronic Modulation

The following diagram illustrates the electronic deactivation and metabolic blocking provided by the 5-fluoro substituent.

FluorineEffectSubstrate3-Pyridylacetic Acid(Parent Scaffold)MetabolismMetabolic Liability:Oxidation at C5Substrate->MetabolismCYP450 AttackTarget2-(5-Fluoropyridin-3-yl)acetic acid(Optimized Scaffold)Substrate->TargetC5-FluorinationBenefit1Blocked Metabolic Site(Extended t1/2)Target->Benefit1Benefit2Lowered pKa(Reduced Toxicity)Target->Benefit2

Caption: Comparative analysis showing how C5-fluorination mitigates metabolic risks associated with the parent pyridine scaffold.

Synthetic Accessibility

While commercially available from specialized vendors (e.g., Acros Pharmatech, Guidechem), in-house synthesis is often required for scale-up or isotopic labeling. Two primary routes are established:

Route A: Homologation of 5-Fluoronicotinic Acid (Arndt-Eistert)

This is the most reliable laboratory-scale method, preserving the pyridine ring integrity.

  • Activation: 5-Fluoronicotinic acid is converted to its acid chloride using thionyl chloride (

    
    ).
    
  • Diazotization: Reaction with diazomethane (

    
    ) or TMS-diazomethane yields the 
    
    
    -diazoketone.
  • Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water yields the target acetic acid homolog.

Route B: Malonate Coupling (Scalable)

Preferred for avoiding potentially explosive diazo compounds.

  • Precursor: Start with 3-Bromo-5-fluoropyridine .

  • Coupling: Palladium-catalyzed cross-coupling with diethyl malonate (or tert-butyl ethyl malonate).

  • Decarboxylation: Acidic hydrolysis and thermal decarboxylation afford the mono-acetic acid.

Reactivity & Experimental Protocols

The carboxylic acid moiety is the primary handle for derivatization. The electron-deficient pyridine ring requires specific modifications to standard coupling protocols to prevent side reactions.

Protocol 1: Amide Coupling (HATU Method)

This protocol is optimized for coupling 2-(5-Fluoropyridin-3-yl)acetic acid with sterically hindered or electron-deficient amines (e.g., anilines), common in kinase inhibitor synthesis.

Reagents:

  • Acid: 2-(5-Fluoropyridin-3-yl)acetic acid (1.0 equiv)

  • Amine: Target amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equiv of 2-(5-Fluoropyridin-3-yl)acetic acid in anhydrous DMF (

    
     concentration) under an inert atmosphere (
    
    
    ).
  • Activation: Add 3.0 equiv of DIPEA, followed by 1.2 equiv of HATU. Stir at room temperature for 15 minutes. Note: The solution typically turns yellow/orange.

  • Addition: Add 1.1 equiv of the amine.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = Amine MW + 155.1 - 18.0).

  • Work-up: Dilute with EtOAc, wash with saturated

    
     (3x) and Brine (1x). Dry over 
    
    
    .
  • Purification: Flash column chromatography (typically MeOH/DCM gradient).

Protocol 2: Esterification via Acid Chloride

For generating intermediates for heterocyclization (e.g., oxazolidinones).

  • Suspend the acid in DCM.

  • Add oxalyl chloride (1.5 equiv) and a catalytic drop of DMF.

  • Stir until gas evolution ceases (approx. 1-2 h).

  • Concentrate in vacuo to obtain the crude acid chloride (highly reactive).

  • Immediately react with the desired alcohol/nucleophile in the presence of

    
    .
    

Synthetic Workflow & Applications

The following diagram maps the transformation of the building block into high-value pharmaceutical targets, specifically highlighting its role in antibacterial and AHR inhibitor synthesis.

SynthesisTreeStart3-Bromo-5-fluoropyridineIntermediate2-(5-Fluoropyridin-3-yl)acetic Acid(The Building Block)Start->Intermediate Pd-Cat Malonate Coupling or Arndt-EistertAmideAmide Coupling(HATU/DIPEA)Intermediate->Amide+ AmineEsterEsterification(SOCl2 / MeOH)Intermediate->Ester+ AlcoholProd_AHRAHR Inhibitors(Indole/Carbazole analogs)Amide->Prod_AHRCyclizationProd_AbxOxazolidinone Antibacterials(Linezolid analogs)Amide->Prod_AbxFunctionalizationProd_HIVHIV Integrase Inhibitors(Bipyridine derivatives)Ester->Prod_HIVLithiation/Coupling

Caption: Synthetic tree demonstrating the versatility of the acid in generating diverse pharmacological classes.

Case Study: Oxazolidinone Antibacterials

Research into Linezolid analogs has utilized the 2-(5-fluoropyridin-3-yl)acetic acid moiety to improve activity against resistant Gram-positive bacteria. The acetic acid side chain serves as a linker, attaching the fluorinated pyridine "head" to the oxazolidinone core. The 5-fluoro substitution is critical here for maintaining potency while reducing the potential for monoamine oxidase (MAO) inhibition, a common side effect of this class.

Case Study: AHR Inhibitors

In the development of Aryl Hydrocarbon Receptor (AHR) inhibitors for cancer immunotherapy, this building block is used to acylate complex tricyclic amines (e.g., tetrahydrocarbazoles). The resulting amides show improved metabolic stability compared to their phenyl-analogs, allowing for sustained receptor occupancy.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2-8°C under inert gas (

    
     or Argon). The compound is stable but can be hygroscopic.
    
  • Handling: Use standard PPE. Avoid inhalation of dust.

  • Incompatibility: Strong oxidizing agents.

References

  • Arndt-Eistert Synthesis Mechanism & Application: Organic Chemistry Portal. "Arndt-Eistert Synthesis."[5][6][7] [Link]

  • Synthesis of Fluorinated Pyridines: Heterocyclic Letters. "A convenient and scalable process for preparation of 2,5-dibromopyridine." (Context on brominated precursors). [Link]

  • Oxazolidinone Antibacterial Applications: Frontiers in Microbiology. "Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives." [Link]

  • AHR Inhibitor Patent Literature: Google Patents.[8] "Solid forms of (R)-N-(2-(5-fluoropyridin-3-yl)...carbazol-3-amine." (US12162884B2).

  • Amide Coupling Methodologies: National Institutes of Health (PMC). "Uniting Amide Synthesis and Activation." [Link]

An In-Depth Technical Guide on the Safety and Handling of 2-(5-Fluoropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is a technical guide developed for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative safety data for structurally analogous compounds, due to the limited availability of a comprehensive, published Safety Data Sheet (SDS) for 2-(5-Fluoropyridin-3-yl)acetic acid (CAS No. 38129-24-7). This guide is intended to supplement, not replace, a thorough risk assessment and adherence to all institutional and regulatory safety protocols.

Introduction and Scope

2-(5-Fluoropyridin-3-yl)acetic acid is a heterocyclic organic compound of increasing interest in medicinal chemistry and drug discovery. Its structure combines a pyridine ring, a common pharmacophore, with a fluoroacetic acid moiety. This unique combination presents a complex safety profile that requires a nuanced and proactive approach to handling. The pyridine core introduces risks of irritation and potential systemic toxicity, while the fluoroacetic acid side chain raises significant concerns due to the high toxicity of fluoroacetate via "lethal synthesis."[1][2]

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It is built upon a principle of hazard assessment by analogy, drawing data from closely related fluorinated aromatic acids and foundational knowledge of pyridine and fluoroacetic acid toxicology. The central tenet is to treat this compound with a high degree of caution, assuming a hazard profile informed by its most toxic structural elements until specific toxicological data becomes available.

Section 1: Compound Profile and Inferred Properties

Understanding the physicochemical properties of a compound is the first step in a robust safety assessment. While exhaustive experimental data for 2-(5-Fluoropyridin-3-yl)acetic acid is not widely published, a profile can be assembled from supplier data and predictions based on its structure.

PropertyValue / Inferred CharacteristicRationale & Significance
CAS Number 38129-24-7Unique identifier for this specific chemical substance.
Molecular Formula C₇H₆FNO₂Confirms elemental composition.
Molecular Weight 155.13 g/mol Used for calculating molar quantities.
Physical State Solid, likely a crystalline powder.Based on analogous compounds like fluoroacetic acid and trifluorophenylacetic acid.[3] This is critical for handling, as powders can become airborne.
Boiling Point ~279 °C (Predicted)High boiling point suggests low volatility at room temperature, but thermal decomposition is a concern.
Solubility Expected to be soluble in water and polar organic solvents.The carboxylic acid group and pyridine nitrogen impart polarity. Solubility in water is a key factor for decontamination procedures.

Section 2: Hazard Analysis by Structural Analogy

A detailed hazard analysis requires deconstructing the molecule into its primary functional components and evaluating the known risks of each, alongside data from close structural analogs.

The Pyridine Core

Pyridine and its derivatives are known for a range of hazards.[4][5] They are often volatile, with a strong, unpleasant odor, and can be absorbed through the skin.[4] Key hazards include:

  • Irritation: Pyridine compounds can cause irritation to the skin, eyes, and respiratory tract.[4][5]

  • Systemic Toxicity: Inhalation or ingestion can lead to symptoms like headaches, dizziness, and nausea.[4]

The Fluoroacetic Acid Moiety: A High-Hazard Component

This is the most concerning feature of the molecule from a toxicological standpoint. Fluoroacetic acid is extremely poisonous to mammals. Its toxicity is not immediate but occurs after a latent period following a process known as "lethal synthesis."[1]

  • Mechanism of Toxicity: Once absorbed, fluoroacetate is metabolized to fluorocitrate.[6][7] Fluorocitrate then potently inhibits aconitase, a critical enzyme in the Krebs (citric acid) cycle, effectively shutting down cellular energy production.[1][2][6][7]

  • Significance: Because many fluorinated compounds can be metabolized to fluoroacetate, it must be assumed that 2-(5-Fluoropyridin-3-yl)acetic acid has the potential to do the same until proven otherwise.[1][2][6][8] This potential for severe, delayed-onset toxicity necessitates the highest level of precaution to prevent any route of exposure.

Inferred GHS Classification

Based on the analysis of structural analogs (e.g., trifluorophenylacetic acids) and the known hazards of the core moieties, the following Globally Harmonized System (GHS) classification should be provisionally adopted.

Hazard ClassGHS CategoryHazard StatementRationale
Acute Toxicity, OralCategory 4 (Predicted)H302: Harmful if swallowed.[9]Based on analogs and the general toxicity of pyridine derivatives. The fluoroacetate moiety suggests the potential for higher toxicity.
Skin IrritationCategory 2H315: Causes skin irritation.[10][11][12][13]Consistent with data for analogous fluorinated phenylacetic acids and pyridine compounds.[14]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[10][12][13][15][16]Consistent with data for analogous fluorinated phenylacetic acids.
Specific Target Organ Toxicity - Single Exposure (STOT-SE)Category 3H335: May cause respiratory irritation.[17][18]Consistent with data for analogous fluorinated phenylacetic acids.

Pictograms:

Signal Word: Warning

Section 3: Proactive Risk Management Workflow

Given the compound's uncertain toxicological profile, a systematic workflow must be implemented before any experimental work begins. This workflow ensures that all potential hazards are considered and mitigated.

risk_management_workflow cluster_prep Phase 1: Pre-Experiment Planning cluster_execution Phase 2: Experimental Execution cluster_post Phase 3: Post-Experiment A Review Literature & Analog Data (e.g., this guide, SDS of analogs) B Conduct Hazard Analysis (Identify key risks: toxicity, irritation) A->B C Develop Specific SOP (Detailing all experimental steps) B->C D Select & Verify Engineering Controls (Fume hood, ventilation) C->D Proceed to Experiment E Define & Don PPE (Gloves, goggles, lab coat) D->E F Execute Experiment per SOP (Handle with caution) E->F G Decontaminate Workspace & Glassware F->G Experiment Complete H Segregate & Dispose of Waste (Label as 'Acutely Toxic Waste') G->H I Document Experiment & Any Deviations H->I

Caption: Proactive Risk Management Workflow for Novel Compounds.

Section 4: Standard Operating Procedures (SOPs) for Safe Handling

All handling of 2-(5-Fluoropyridin-3-yl)acetic acid must be performed within a certified chemical fume hood to contain airborne particulates and potential vapors.

Weighing Protocol (Solid)
  • Preparation: Ensure the analytical balance is inside a chemical fume hood or a vented balance enclosure. Place a tared weigh boat on the balance.

  • Aliquotting: Using a dedicated spatula, carefully transfer the desired amount of the solid compound to the weigh boat. Avoid any actions that could generate dust, such as tapping the container forcefully.

    • Causality: This step is the highest risk for generating airborne particulates. Slow, deliberate movements minimize aerosolization.

  • Closure: Immediately and securely close the main stock container.

  • Cleanup: Gently wipe the spatula and any surrounding surfaces with a solvent-dampened cloth (e.g., isopropanol) to collect any stray particles. Dispose of the cloth as hazardous waste.

Dissolution Protocol
  • Vessel Preparation: Place a stir bar in the desired flask or beaker inside the fume hood.

  • Transfer: Carefully add the weighed solid to the vessel.

  • Solvent Addition: Slowly add the desired solvent, directing the stream down the side of the vessel to avoid splashing.

  • Mixing: Begin stirring on a stir plate to facilitate dissolution. If necessary, the vessel can be loosely covered with paraffin film to prevent solvent evaporation while maintaining pressure equilibrium.

    • Causality: Adding solvent to the solid minimizes the risk of the solid being ejected compared to adding solid to a vortexing liquid.

Section 5: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

ppe_protocol user Researcher ppe_layers Primary Barrier (Direct Contact) Nitrile Gloves (Double-gloved) Min. thickness: 4 mil Chemical Splash Goggles (ANSI Z87.1) Secondary Barrier (Body Coverage) Flame-Resistant Lab Coat (Fully buttoned) Closed-toe Shoes user->ppe_layers Wears eng_controls { Engineering Controls | Chemical Fume Hood | Emergency Shower/Eyewash Station } user->eng_controls Works Within

Caption: Layered PPE and Engineering Controls Protocol.

  • Hand Protection: Wear double-layered nitrile gloves. The outer glove should be removed and replaced immediately upon any suspected contamination.

    • Causality: Double-gloving provides redundancy. If the outer glove is compromised, the inner glove still offers protection while the outer is replaced.

  • Eye Protection: ANSI Z87.1-rated chemical splash goggles are required at all times. Face shields should be worn over goggles when handling larger quantities (>1 g) or during procedures with a higher splash risk.

  • Body Protection: A flame-resistant lab coat must be worn, fully buttoned, with sleeves extended to the wrists.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with P100 cartridges should be available for emergency situations like a large spill outside of containment.

Section 6: Storage and Chemical Compatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[4][19] It should be stored away from incompatible materials in a locked cabinet or a room with controlled access.

  • Incompatible Materials:

    • Strong Oxidizing Agents: Can react exothermically and potentially lead to fire or explosion.

    • Strong Bases: As an acid, it will react exothermically with strong bases in a neutralization reaction.

    • Strong Acids: The pyridine nitrogen can be protonated, which may be an exothermic process with strong acids.

Section 7: Emergency Response Protocol

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of emergency equipment before starting work.

emergency_response start Incident Occurs is_spill Is it a Spill? start->is_spill is_exposure Is it a Personal Exposure? start->is_exposure is_spill->is_exposure No spill_small Small Spill (<1g) Contained in Hood is_spill->spill_small Yes spill_large Large Spill (>1g) or Outside Hood is_spill->spill_large Yes exposure_skin_eye Skin or Eye Contact is_exposure->exposure_skin_eye Yes exposure_inhalation Inhalation is_exposure->exposure_inhalation Yes action_spill_small Absorb with inert material. Decontaminate area. Collect waste. spill_small->action_spill_small action_spill_large Evacuate Area. Alert others. Call Emergency Response. spill_large->action_spill_large action_skin Remove contaminated clothing. Flush with water for 15+ min. exposure_skin_eye->action_skin action_eye Flush eyes at eyewash for 15+ min. exposure_skin_eye->action_eye action_inhalation Move to fresh air. exposure_inhalation->action_inhalation action_medical SEEK IMMEDIATE MEDICAL ATTENTION (Bring SDS/Guide) action_spill_large->action_medical action_skin->action_medical action_eye->action_medical action_inhalation->action_medical

Caption: Emergency Response Decision Tree.

Skin Contact
  • Immediately move to the nearest safety shower or drench hose.

  • Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[4][20]

  • Seek immediate medical attention. Inform medical personnel that the exposure involves a fluorinated acetic acid derivative with potential for delayed, severe systemic toxicity.

Eye Contact
  • Immediately proceed to an eyewash station.

  • Hold the eyelids open and flush the eyes with a gentle stream of water for at least 15 minutes.[4]

  • Seek immediate medical attention.

Inhalation
  • Immediately move the affected person to fresh air.[14]

  • If breathing is difficult or has stopped, trained personnel should provide artificial respiration.

  • Seek immediate medical attention.

Ingestion
  • Do NOT induce vomiting.

  • Rinse the mouth thoroughly with water. If the person is conscious and able to swallow, have them drink one to two glasses of water to dilute the substance.

  • Seek immediate medical attention.

Section 8: Decontamination and Waste Disposal

  • Decontamination: All glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol) in a fume hood. The rinsate must be collected as hazardous waste. Following the solvent rinse, perform a standard wash with soap and water.

  • Waste Disposal: All solid waste (contaminated PPE, weigh boats, absorbent materials) and liquid waste (rinsates, reaction mixtures) must be collected in clearly labeled, sealed hazardous waste containers. The label must read "Acutely Toxic Hazardous Waste: 2-(5-Fluoropyridin-3-yl)acetic acid." Dispose of waste through your institution's environmental health and safety office.

References

A consolidated list of sources referenced throughout this guide.

  • Sciencemadness Wiki. (2023, May 27). Fluoroacetic acid. Retrieved from [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Goncharov, N. V., Jenkins, R. O., & Radilov, A. S. (2005). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology, 26(2), 148-161. Retrieved from [Link]

  • Bissell, M. J. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 755-771. Retrieved from [Link]

  • Wikipedia. Fluoroacetic acid. Retrieved from [Link]

  • PubChem. Fluoroacetic acid. Retrieved from [Link]

  • Public Health England. (2024). Pyridine: incident management. GOV.UK. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Retrieved from [Link]

  • Wikipedia. GHS hazard statements. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Classifying hazardous chemicals. Retrieved from [Link]

  • PubChem. GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • ChemSafetyPro.COM. (2018, March 6). GHS Classification Criteria for Skin Corrosion and Irritation. Retrieved from [Link]

  • ChemSafetyPro.COM. (2018, March 6). GHS Classification Criteria for Eye Irritation and Serious Eye Damage. Retrieved from [Link]

  • PubMed. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Retrieved from [Link]

  • GeSi Software. (2016, May 16). STOT – the new hazard category by GHS classification. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Society for Chemical Hazard Communication. (n.d.). Serious Eye Damage / Eye Irritation. Retrieved from [Link]

  • Society for Chemical Hazard Communication. (2017, March). Specific Target Organ Toxicity – Single Exposure. Retrieved from [Link]

  • Lubricants. (n.d.). Classification of the substance or mixture Skin Irrit. 2 H315 Causes skin irritation. Eye Irrit. 2A H319 Causes serious. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Environmental 360 Solutions. (2025, October 31). H315 Causes skin irritation. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Acetic Acids. Retrieved from [Link]

  • Taylor & Francis. (2020). Fluoroacetic acid – Knowledge and References. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2004, July 7). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Retrieved from [Link]

  • ESSR. (n.d.). Acute Toxin Fact Sheet. Retrieved from [Link]

  • BASF. (2026, January 28). Safety Data Sheet. Retrieved from [Link]

Sources

Methodological & Application

2-(5-Fluoropyridin-3-yl)acetic acid in the synthesis of antibacterial agents.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(5-Fluoropyridin-3-yl)acetic Acid in the Synthesis of Next-Generation Antibacterial Agents

Executive Summary

The rise of multidrug-resistant (MDR) Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), necessitates the development of novel antibacterial scaffolds. 2-(5-Fluoropyridin-3-yl)acetic acid (CAS: 1355027-46-9) has emerged as a critical building block in this domain.

This Application Note details the utility of this reagent in synthesizing Pleuromutilin and Oxazolidinone derivatives. The 5-fluoropyridine moiety serves as a bioisostere for phenyl rings, offering enhanced metabolic stability (blocking metabolic soft spots), improved aqueous solubility due to the pyridine nitrogen, and distinct electronic properties that influence binding affinity at the ribosomal peptidyl transferase center (PTC).

Chemical Profile & Strategic Value

PropertySpecificationStrategic Role in Drug Design
Structure Pyridine ring, 3-acetic acid, 5-fluoroBioisosterism: Replaces phenyl/benzyl groups to lower lipophilicity (LogP) while maintaining aromatic stacking interactions.
Fluorine Effect C-5 PositionMetabolic Blocking: Prevents oxidative metabolism (CYP450) at the ring edge. Increases lipophilicity locally to aid membrane permeation.
Acidity (pKa) ~3.8 (COOH), ~2.5 (Pyridine H+)Coupling Versatility: The carboxylic acid is easily activated for amide/ester bond formation.
Solubility Moderate (Water/DMSO)Formulation: Pyridine nitrogen can be protonated to form salts, improving bioavailability compared to all-carbon analogs.

Application I: Synthesis of Pleuromutilin Derivatives

Target Class: Ribosome 50S Inhibitors (Analogous to Lefamulin/Tiamulin)

The most high-impact application of 2-(5-Fluoropyridin-3-yl)acetic acid is the acylation of the C14-hydroxyl or C14-thiol group of the pleuromutilin core. This modification is critical for extending the antibiotic's spectrum to include resistant strains.

Synthetic Workflow Diagram

G Start Pleuromutilin Core (C14-OH or C14-SH) Activation Activation Step (HATU/DIPEA or EDC/HOBt) Start->Activation Dissolve in DMF Reagent 2-(5-Fluoropyridin-3-yl) acetic acid Reagent->Activation 1.2 eq Intermediate Activated Ester Intermediate Activation->Intermediate 0°C to RT, 1h Product C14-Acylated Pleuromutilin Derivative Intermediate->Product Coupling (12-24h) Purification Purification (Silica/HPLC) Product->Purification Workup

Figure 1: General synthetic pathway for the acylation of the pleuromutilin core using fluoropyridine acetic acid.

Detailed Protocol: C14-Acylation via HATU Coupling

Objective: To attach the (5-fluoropyridin-3-yl)acetyl moiety to a C14-aminothiol pleuromutilin intermediate.

Reagents:

  • Intermediate: 22-((2-amino-phenyl)thio)-deoxypleuromutilin (or similar amine-functionalized core).

  • Reagent: 2-(5-Fluoropyridin-3-yl)acetic acid (1.2 equiv).

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 2-(5-Fluoropyridin-3-yl)acetic acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add HATU (1.0 mmol) and DIPEA (2.5 mmol) at 0°C. Stir for 30 minutes to generate the activated ester. Self-Validation: Solution should turn slightly yellow; ensure no precipitate forms.

  • Coupling: Add the Pleuromutilin amine intermediate (0.85 mmol) dissolved in DMF (2 mL) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (System: DCM/MeOH 20:1). The product will exhibit a lower Rf value than the pleuromutilin core due to the polar pyridine ring.

  • Workup: Pour the reaction mixture into ice-cold water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organic layers with brine (2 x 20 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica Gel 60).

    • Gradient: 0% → 5% Methanol in Dichloromethane.

    • Yield Expectation: 60–75%.

Application II: Oxazolidinone Pharmacophore Construction

Target Class: Protein Synthesis Inhibitors (Analogous to Linezolid)

In oxazolidinone synthesis, the acid is often used to install the "tail" of the molecule, affecting the solubility and safety profile (myelosuppression reduction).

Mechanism of Action Logic: The 5-fluoropyridine ring mimics the fluorophenyl ring found in Linezolid but adds a nitrogen atom. This change often retains antibacterial potency while reducing the affinity for mitochondrial ribosomes, thereby decreasing toxicity (lactic acidosis/thrombocytopenia).

SAR Logic & Bioisosterism

SAR cluster_0 Structure-Activity Relationship (SAR) Node1 5-Fluoro Substitution Effect1 Blocks Metabolic Oxidation (Increases Half-life) Node1->Effect1 Node2 Pyridine Nitrogen Effect2 Increases Solubility (Reduces LogP) Node2->Effect2 Node3 Acetic Acid Linker Effect3 Flexible Spacer (Optimizes Ribosome Binding) Node3->Effect3

Figure 2: SAR rationale for incorporating the 5-fluoropyridin-3-yl moiety.

Biological Evaluation & Troubleshooting

In Vitro Testing Protocol (MIC Assay)

Once the derivative is synthesized, validate its activity against standard strains (e.g., S. aureus ATCC 29213) and resistant strains (MRSA ATCC 43300).[1]

  • Method: Broth Microdilution (CLSI guidelines).

  • Solvent: Dissolve the fluoropyridine derivative in DMSO (stock 10 mg/mL). Note: The pyridine nitrogen aids solubility; if precipitation occurs in media, add 0.1% acetic acid to aid dissolution.

  • Comparator: Use Linezolid or Tiamulin as positive controls.

Troubleshooting Synthetic Issues
ProblemRoot CauseSolution
Low Yield in Coupling Pyridine nitrogen interferes with activation (N-acyl urea formation).Use HATU instead of EDC. Ensure DIPEA is fresh. If reaction is sluggish, add catalytic DMAP (10 mol%).
Product Sticking on Silica Pyridine moiety interacts strongly with silanols.Add 1% Triethylamine to the eluent (DCM/MeOH) to deactivate silica acidic sites.
Starting Material Remains Steric hindrance at the C14 pleuromutilin center.Increase reaction time to 24h or heat gently to 40°C. Use the acid chloride method (SOCl₂) if HATU fails.

References

  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives. Source: National Institutes of Health (NIH) / PubMed. Context: Describes the synthesis of oxazolidinones using fluoropyridine building blocks and their 8-fold superiority over Linezolid.

  • Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents. Source: Frontiers in Microbiology / PMC. Context: Details the acylation protocols (EDC/HOBt/DIPEA) for modifying the C14 side chain of pleuromutilin to overcome MRSA resistance.

  • Synthesis and Biological Evaluation of Pleuromutilin Derivatives Containing Thioether Moieties. Source: PubMed. Context: Provides specific reaction conditions for thio-acylation, relevant when the acetic acid is linked via a sulfur atom.

  • Quinolone Antibiotics: Structure and Resistance. Source: PMC - NIH. Context: Background on the use of fluorinated heteroaromatics in broad-spectrum antibiotic design.

Sources

Application Note: Strategic Derivatization of 2-(5-Fluoropyridin-3-yl)acetic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the strategic derivatization of 2-(5-fluoropyridin-3-yl)acetic acid , a high-value scaffold for medicinal chemistry. This building block offers a unique combination of electronic modulation and physicochemical properties that distinguish it from phenyl-acetic acid analogs.[1]

Why this Scaffold?
  • The "Fluorine Scan" Effect: The C5-fluorine atom acts as a metabolic blocker (preventing CYP450 oxidation at the sensitive 3-position) while modulating the pKa of the pyridine nitrogen. It serves as a bioisostere for both a hydrogen atom and a hydroxyl group, often improving potency via specific interactions with enzyme pockets (e.g., fluorophilic pockets).[1]

  • Pyridine Solubility: Unlike benzenoid analogs, the pyridine nitrogen provides a handle for salt formation, significantly improving aqueous solubility—a critical parameter for biological screening.[1]

  • Vectorial Diversity: The acetic acid "tail" provides a flexible linker that projects substituents into deep binding pockets, distinct from the rigid projection of benzoic acids.[1]

Chemical Logic & Reactivity Profile

Before initiating synthesis, researchers must account for the zwitterionic nature of the starting material.[1]

  • Amphoteric Character: The molecule contains a basic pyridine nitrogen (

    
    , lowered by the electron-withdrawing fluorine) and an acidic carboxylic acid (
    
    
    
    ). In neutral media, it exists in equilibrium with its zwitterionic form, which can reduce solubility in non-polar solvents like DCM.[1]
  • Self-Catalysis Risk: While less prominent than in 2-pyridylacetic acids (which can decarboxylate), the 3-pyridyl isomer is thermally stable. However, the basic nitrogen can interfere with certain Lewis Acid catalysts.[1]

  • Solvent Selection: DMF (Dimethylformamide) or DMA (Dimethylacetamide) are mandatory for high-concentration library synthesis to ensure full solubility of the zwitterion.

Strategic Workflow

The following diagram outlines the decision matrix for derivatizing this scaffold into either an amide library (for HTS) or a bioisosteric oxadiazole core (for Lead Optimization).

G Start 2-(5-Fluoropyridin-3-yl) acetic acid Decision Target Profile? Start->Decision PathA High-Throughput Screening (HTS) Decision->PathA Diversity PathB Lead Optimization (PK Improvement) Decision->PathB Stability RxnA Amide Coupling (HATU/DIPEA) PathA->RxnA RxnB Heterocyclization (Amidoxime Condensation) PathB->RxnB Purification SCX Cartridge Purification RxnA->Purification RxnB->Purification ProdA Amide Library (H-bond Acceptor/Donor) ProdB 1,2,4-Oxadiazole (Ester Bioisostere) Purification->ProdA Elute NH3/MeOH Purification->ProdB Elute NH3/MeOH

Figure 1: Strategic derivatization workflow. The pathway splits based on whether the goal is rapid library expansion (Amides) or physicochemical property modulation (Oxadiazoles).

Protocol A: High-Throughput Amide Library Synthesis

Objective: To generate a 96-well library of amides with >85% purity without chromatographic purification. Mechanism: HATU-mediated activation.[2] The pyridine nitrogen is less nucleophilic than the primary amines used for coupling, minimizing self-reaction.[1]

Materials
  • Reagent A: 0.2 M 2-(5-fluoropyridin-3-yl)acetic acid in anhydrous DMF.

  • Reagent B: 0.2 M Diverse Amine set (R-NH2) in anhydrous DMF.

  • Activator: 0.2 M HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF.

  • Base: 1.0 M DIPEA (Diisopropylethylamine) in NMP.

  • Purification: SCX-2 (Strong Cation Exchange) SPE cartridges (e.g., 500 mg bed).

Step-by-Step Methodology
  • Activation:

    • In a deep-well plate or reaction block, dispense 500 µL of Reagent A (100 µmol).

    • Add 550 µL of Activator (110 µmol, 1.1 eq).[1]

    • Add 200 µL of Base (200 µmol, 2.0 eq).

    • Critical Note: Shake for 2 minutes. The solution should turn slightly yellow.[1] The excess base ensures the carboxylic acid is deprotonated despite the pyridine's buffering capacity.[1]

  • Coupling:

    • Add 550 µL of Reagent B (110 µmol, 1.1 eq) to the activated ester.[1]

    • Seal the plate and shake at Room Temperature for 16 hours .

    • QC Check: LCMS should show consumption of the starting acid (m/z ~156 [M+H]+).

  • SCX Purification (The "Catch and Release" Strategy):

    • This step relies on the basicity of the pyridine ring in the product.[1]

    • Condition: Pre-wash SCX cartridge with 2 mL MeOH.

    • Load: Dilute reaction mixture with 1 mL MeOH and load onto the cartridge.

      • Chemistry: The product (Pyridine-Amide) and unreacted Amine bind to the sulfonic acid resin. The acidic byproducts (HOAt, unreacted Acid) and neutral urea flow through.[1]

    • Wash: Flush with 3 mL MeOH.[1] Discard eluent.

    • Elute: Elute with 3 mL of 2M NH3 in MeOH .

      • Chemistry: Ammonia displaces the pyridine/amine from the resin.[1]

    • Evaporate: Remove volatiles under vacuum (Genevac or SpeedVac).

Data Summary: Coupling Efficiency
Amine ClassRepresentative ExampleExp. Yield (%)Notes
Aliphatic Benzylamine92%Rapid kinetics; high purity.
Electron-Deficient 4-Fluoroaniline78%Requires 40°C heating for full conversion.
Steric Hindrance tert-Butylamine65%Use T3P (Propylphosphonic anhydride) if HATU fails.
Heterocyclic 2-Aminopyridine45%Stop Point: Low reactivity due to nucleophile basicity. Switch to acid chloride method.

Protocol B: Bioisosteric Replacement (1,2,4-Oxadiazole Synthesis)

Objective: To convert the carboxylic acid into a 1,2,4-oxadiazole. This heterocycle is a hydrolytically stable bioisostere of an ester/amide, often improving metabolic half-life (


).
Reaction Scheme


Step-by-Step Methodology
  • Activation:

    • Dissolve 2-(5-fluoropyridin-3-yl)acetic acid (1.0 eq) in anhydrous Dioxane .

    • Add CDI (1,1'-Carbonyldiimidazole) (1.2 eq).

    • Stir at RT for 30 mins until CO2 evolution ceases.

  • Addition:

    • Add the desired Amidoxime (R-C(NH2)=NOH) (1.2 eq).

    • Stir at RT for 1 hour. LCMS will show the intermediate O-acyl amidoxime.

  • Cyclodehydration:

    • Heat the reaction mixture to 110°C for 4-6 hours.

    • Observation: The intermediate peak will disappear, replaced by the oxadiazole product (M-18 mass shift).

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Wash with sat.[1] NaHCO3 (removes imidazole byproduct) and Brine.

    • Dry over Na2SO4 and concentrate.[1]

Quality Control & Validation

Due to the polarity of the pyridine ring, standard Reverse Phase (RP) chromatography can suffer from peak tailing (interaction with silanols).[1]

Recommended LCMS Method
  • Column: C18 charged surface hybrid (e.g., Waters XBridge or Phenomenex Kinetex EVO).[1]

  • Mobile Phase A: Water + 10 mM Ammonium Bicarbonate (pH 10).

    • Why High pH? At pH 10, the pyridine is deprotonated (neutral), improving peak shape and retention compared to acidic conditions where it is charged and polar.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% to 95% B over 3 minutes.

Troubleshooting Table
ObservationRoot CauseSolution
Low Yield (Amide) Zwitterion insolubilitySwitch solvent to NMP; Ensure DIPEA is fresh.
Peak Tailing (LCMS) Silanol interactionUse High pH buffer (pH 10) or add 0.1% TEA.
Coupling Stalls Pyridine interferenceUse T3P in EtOAc/Pyridine (50% w/w) for difficult couplings.

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1]

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3] Organic Process Research & Development.

Sources

Application Note: A Scalable and Efficient Synthesis of 2-(5-Fluoropyridin-3-yl)acetic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(5-Fluoropyridin-3-yl)acetic Acid

2-(5-Fluoropyridin-3-yl)acetic acid is a key building block in the synthesis of a variety of pharmacologically active molecules. The presence of the fluoropyridine motif is of particular interest in medicinal chemistry, as the fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, robust and scalable synthetic routes to this intermediate are of high importance for researchers in drug discovery and development.

This application note provides a detailed, field-proven protocol for the large-scale synthesis of 2-(5-Fluoropyridin-3-yl)acetic acid, starting from the commercially available 3-bromo-5-fluoropyridine. The described methodology is designed to be efficient, cost-effective, and amenable to industrial production, with a focus on providing not just a set of instructions, but a comprehensive guide that explains the rationale behind the chosen synthetic strategy and experimental parameters.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of 2-(5-Fluoropyridin-3-yl)acetic acid is achieved through a two-step sequence, as illustrated in the workflow diagram below. This strategy was chosen for its reliability, scalability, and the use of well-established chemical transformations.

Synthesis_Workflow Start 3-Bromo-5-fluoropyridine Step1 Step 1: Palladium-Catalyzed Cyanation Start->Step1 Intermediate 2-(5-Fluoropyridin-3-yl)acetonitrile Step1->Intermediate Step2 Step 2: Hydrolysis Intermediate->Step2 Product 2-(5-Fluoropyridin-3-yl)acetic acid Step2->Product

Figure 1: Overall synthetic workflow for the preparation of 2-(5-Fluoropyridin-3-yl)acetic acid.

The first step involves a palladium-catalyzed cyanation of 3-bromo-5-fluoropyridine to yield the key intermediate, 2-(5-Fluoropyridin-3-yl)acetonitrile. This is followed by the hydrolysis of the nitrile to the desired carboxylic acid. This approach avoids the use of highly reactive and potentially hazardous organometallic reagents that are often employed in the direct introduction of an acetic acid moiety.

Part 1: Detailed Protocol for the Synthesis of 2-(5-Fluoropyridin-3-yl)acetonitrile

This section provides a comprehensive, step-by-step protocol for the palladium-catalyzed cyanation of 3-bromo-5-fluoropyridine.

Reaction Scheme:

Cyanation_Reaction cluster_conditions Reaction Conditions Reactant 3-Bromo-5-fluoropyridine Product 2-(5-Fluoropyridin-3-yl)acetonitrile Reactant->Product Heat Reagents + KCN (Potassium Cyanide) Catalyst Pd(PPh₃)₄ (Palladium Catalyst) Solvent Solvent (e.g., DMF) Byproduct + KBr (Potassium Bromide)

Figure 2: Reaction scheme for the synthesis of 2-(5-Fluoropyridin-3-yl)acetonitrile.

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
3-Bromo-5-fluoropyridine175.99100 g0.568>98%Sigma-Aldrich
Potassium Cyanide (KCN)65.1244.4 g0.682>97%Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)1155.566.57 g0.0057>98%Strem Chemicals
N,N-Dimethylformamide (DMF)73.09500 mL-AnhydrousAcros Organics
Equipment:
  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a nitrogen inlet

  • Thermocouple and heating mantle

  • Standard laboratory glassware for work-up and purification

Experimental Protocol:
  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple, add 3-bromo-5-fluoropyridine (100 g, 0.568 mol), potassium cyanide (44.4 g, 0.682 mol), and tetrakis(triphenylphosphine)palladium(0) (6.57 g, 0.0057 mol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (500 mL) to the flask.

  • Inert Atmosphere: Purge the reaction flask with nitrogen for 15 minutes to ensure an inert atmosphere. This is crucial to prevent the oxidation of the palladium(0) catalyst.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a 2 L beaker containing 1 L of ice-cold water. Caution: This step should be performed in a well-ventilated fume hood as the quenching of any unreacted cyanide with acidic impurities could generate hydrogen cyanide gas.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 500 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 300 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-(5-Fluoropyridin-3-yl)acetonitrile can be purified by vacuum distillation or by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield a pale yellow solid.

Expected Yield and Characterization:
  • Yield: 70-80%

  • Appearance: Pale yellow solid

  • Melting Point: To be determined experimentally.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, J = 2.8 Hz, 1H), 8.45 (s, 1H), 7.50 (dt, J = 8.4, 2.8 Hz, 1H), 3.80 (s, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 159.5 (d, J = 260.6 Hz), 145.0 (d, J = 20.2 Hz), 135.5 (d, J = 4.0 Hz), 125.0 (d, J = 2.0 Hz), 122.5 (d, J = 24.2 Hz), 116.5, 23.5.

  • IR (KBr, cm⁻¹): 2255 (C≡N stretching).

  • MS (ESI): m/z 137.0 [M+H]⁺.

Part 2: Detailed Protocol for the Synthesis of 2-(5-Fluoropyridin-3-yl)acetic Acid

This section outlines the procedure for the hydrolysis of 2-(5-Fluoropyridin-3-yl)acetonitrile to the final product.

Reaction Scheme:

Hydrolysis_Reaction Reactant 2-(5-Fluoropyridin-3-yl)acetonitrile Product 2-(5-Fluoropyridin-3-yl)acetic acid Reactant->Product Heat Reagents + H₂O, H₂SO₄ Byproduct + (NH₄)₂SO₄

2-(5-Fluoropyridin-3-yl)acetic acid as an intermediate for dopamine receptor agonists.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(5-Fluoropyridin-3-yl)acetic Acid in Next-Generation Dopamine Agonist Design

Executive Summary

The development of dopamine receptor agonists (specifically D2/D3 selective ligands) has historically relied on phenyl-based scaffolds (e.g., substituted phenethylamines). However, these scaffolds often suffer from rapid oxidative metabolism and poor aqueous solubility. This Application Note details the strategic use of 2-(5-fluoropyridin-3-yl)acetic acid (CAS: 1150164-73-0) as a bioisosteric building block. By replacing the traditional phenyl ring with a 5-fluoropyridine moiety, researchers can significantly enhance metabolic stability (blocking CYP450 oxidation) and modulate lipophilicity (LogD), thereby improving the pharmacokinetic (PK) profile of investigational antiparkinsonian and antipsychotic agents.

Scientific Rationale & Design Principles

The "Magic Fluoro" & Pyridine Bioisosterism

In medicinal chemistry, the transition from a benzene ring to a pyridine ring is a classic bioisosteric replacement designed to lower LogP and increase aqueous solubility. However, the pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, while remaining vulnerable to oxidative metabolism at the 2- and 6-positions.[1]

The introduction of the fluorine atom at the 5-position serves a dual purpose:

  • Metabolic Blocking: It obstructs the primary site of oxidative metabolism (para to the nitrogen), extending the compound's half-life (

    
    ).
    
  • Electronic Modulation: Fluorine's electronegativity lowers the pKa of the pyridine nitrogen, reducing non-specific binding to hERG channels—a critical safety parameter in dopamine agonist development.

Structural Logic: The "Linker-Head" Strategy

Dopamine agonists generally consist of an aromatic "head" (binding to the orthosteric site) and a basic amine "tail" (interacting with Asp114 in the D2 receptor). 2-(5-Fluoropyridin-3-yl)acetic acid serves as the pre-functionalized "Head + Linker" module.

Figure 1: Modular Assembly Logic

G cluster_0 Bioisosteric Advantage Start 2-(5-Fluoropyridin-3-yl) acetic acid (The Scaffold) Activation Carboxyl Activation (HATU/DIPEA) Start->Activation  Step 1 Coupling Amide Bond Formation Activation->Coupling Amine Secondary Amine (Pharmacophore Tail) Amine->Coupling  Nucleophilic Attack Product Target Dopamine Agonist (Precursor) Coupling->Product  Yields Desc 5-Fluoro blocks CYP oxidation Pyridine N improves solubility Desc->Start

Caption: Modular assembly of dopamine agonists using the 5-fluoropyridine scaffold. The acetic acid tail provides a versatile handle for amide coupling.

Experimental Protocol: Amide Coupling & Optimization

This protocol describes the coupling of 2-(5-fluoropyridin-3-yl)acetic acid with a secondary amine (e.g., N-propylpiperazine or a bicyclic amine) to generate a dopamine agonist precursor.

Reagents Required:

  • Scaffold: 2-(5-Fluoropyridin-3-yl)acetic acid (>97% purity).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology
  • Activation (The "Pre-Stir"):

    • In a flame-dried round-bottom flask under Argon, dissolve 1.0 equiv (e.g., 155 mg, 1.0 mmol) of 2-(5-fluoropyridin-3-yl)acetic acid in 5 mL of anhydrous DMF.

    • Add 1.5 equiv of DIPEA (0.26 mL).

    • Add 1.1 equiv of HATU (418 mg).

    • Critical Insight: Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow as the active ester forms. Do not skip this pre-activation; adding the amine too early can lead to racemization or lower yields.

  • Amine Addition:

    • Add 1.0 equiv of your target Secondary Amine (dissolved in 1 mL DMF) dropwise to the activated mixture.

    • Stir at RT for 4–12 hours. Monitor via LC-MS (see Section 4).

  • Workup (The "Pyridine Wash"):

    • Caution: Pyridine derivatives are water-soluble at low pH. Do not use acidic washes (HCl) initially, or you will lose your product to the aqueous phase.

    • Dilute reaction with EtOAc (50 mL).

    • Wash with saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid and HATU byproducts.

    • Wash with Brine (3 x 20 mL) to remove DMF.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[2]

  • Purification:

    • Purify via Flash Column Chromatography.[2]

    • Mobile Phase: DCM:MeOH (95:5 to 90:10). The pyridine nitrogen makes the compound polar; a methanol gradient is usually necessary.

Analytical Validation & QC

Trustworthy data is the backbone of drug discovery. Use the following parameters to validate the intermediate and final product.

HPLC Method Parameters

Because the 5-fluoropyridine ring is weakly basic, standard neutral buffers may result in peak tailing. Use an acidic modifier.

ParameterConditionRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)Standard stationary phase for polar aromatics.
Mobile Phase A Water + 0.1% Formic AcidAcid ensures pyridine is protonated (

), improving peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Gradient 5% B to 95% B over 8 minRapid screening gradient.
Detection UV @ 254 nm & 210 nm254 nm detects the pyridine ring; 210 nm detects the amide bond.
Expected NMR Signatures (¹H NMR, 400 MHz, DMSO-d₆)
  • The "Magic Fluoro" Split: The proton adjacent to the fluorine (H-6 position of pyridine) will appear as a doublet or doublet-of-doublets with a large coupling constant (

    
    ).
    
  • Methylene Linker: The

    
     of the acetic acid moiety typically appears as a singlet around 
    
    
    
    . If coupled to an amine, this may split into an AB system if the product is chiral/rigid.

Biological Context: Why This Matters

The shift from phenyl-acetic acid to (5-fluoropyridin-3-yl)acetic acid is not merely cosmetic. It fundamentally alters the drug-target interaction landscape.

Figure 2: Metabolic Deflection Mechanism

Metabolism Phenyl Phenyl-Analog (Traditional) Metabolism CYP450 Oxidation (Para-hydroxylation) Phenyl->Metabolism High Liability Clearance Rapid Clearance (Short Half-life) Metabolism->Clearance F_Pyr 5-Fluoro-Pyridine Analog (New Scaffold) Block F-Atom Blocks Oxidation (C-F Bond Strength) F_Pyr->Block Metabolic Shielding Stability Enhanced Metabolic Stability (QD Dosing Potential) Block->Stability

Caption: Comparison of metabolic fate. The C-F bond is metabolically inert, preventing the rapid clearance seen in non-fluorinated phenyl analogs.

Key Performance Indicators (KPIs) for Success:

  • Binding Affinity (

    
    ):  Expect low nanomolar affinity (<10 nM) at D2/D3 receptors if the amine tail is optimized.
    
  • Microsomal Stability: The 5-fluoro analog should show >50% remaining parent compound after 60 min incubation in human liver microsomes (HLM), compared to <10% for the phenyl analog.

References

  • BenchChem. (2025).[3][4] A Comparative Guide to the Metabolic Stability of Fluorinated Pyridines. Retrieved from .

  • National Institutes of Health (NIH). (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central. Retrieved from .

  • ResearchGate. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Retrieved from .

  • ChemicalBook. (2019). Synthesis of 2-Amino-5-fluoropyridine and related intermediates. Retrieved from .[5]

  • Journal of Medicinal Chemistry. (2014). Synthesis and SAR study of a novel series of dopamine receptor agonists. Bioorganic & Medicinal Chemistry. Retrieved from .

Sources

Application Note: 2-(5-Fluoropyridin-3-yl)acetic Acid in Next-Generation Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 2-(5-Fluoropyridin-3-yl)acetic acid (5-FPYA) as a high-value scaffold in the discovery of auxinic herbicides and succinate dehydrogenase inhibitor (SDHI) fungicides. Unlike traditional chlorinated pyridine herbicides (e.g., clopyralid, picloram), the 5-fluoro substitution offers unique metabolic stability and lipophilic profiles. This document provides protocols for synthesis, structure-activity relationship (SAR) validation, and biological evaluation.

Introduction: The Fluorine Effect in Pyridine Scaffolds

In modern agrochemical design, the "Fluorine Effect" is a critical tool for modulating physicochemical properties.[1][2] 2-(5-Fluoropyridin-3-yl)acetic acid serves as a bioisostere to traditional phenylacetic and pyridinyloxyacetic acid herbicides.

Mechanistic Rationale
  • Auxin Mimicry: The acetic acid side chain at the 3-position allows the molecule to bind to the TIR1 ubiquitin ligase complex, mimicking the natural plant hormone indole-3-acetic acid (IAA).

  • Metabolic Blocking: The fluorine atom at the 5-position blocks oxidative metabolism (hydroxylation) at a metabolically vulnerable site, extending the half-life of the active ingredient within the plant tissue.

  • pKa Modulation: The electron-withdrawing nature of the pyridine ring, enhanced by fluorine, lowers the pKa of the acetic acid moiety, influencing phloem mobility (ion trapping mechanism).

Physicochemical Profile (Calculated)
PropertyValueSignificance in Agrochemical Design
Molecular Weight 155.13 g/mol Ideal for Fragment-Based Drug Design (FBDD).
cLogP ~0.8 - 1.2Optimal for systemic translocation (phloem mobility).
pKa (Acid) ~3.8 - 4.2Facilitates ion trapping in alkaline phloem sap.
H-Bond Donors 1Carboxylic acid -OH (critical for receptor binding).
H-Bond Acceptors 3Pyridine N, Carbonyl O, Hydroxyl O.

Strategic Application Workflow

The following diagram illustrates the decision matrix for utilizing 5-FPYA in discovery pipelines, differentiating between herbicide and fungicide development tracks.

G Start 2-(5-Fluoropyridin-3-yl) acetic acid (5-FPYA) Herbicide Herbicide Discovery (Auxin Mimics) Start->Herbicide Retain Acid Function Fungicide Fungicide Discovery (SDHI / Amides) Start->Fungicide Derivatize Acid Esterification Pro-herbicide Design (Esterification) Herbicide->Esterification Improve Uptake Bioassay_H Root Growth Inhibition Assay Esterification->Bioassay_H Amidation Linker Coupling (Amide Bond) Fungicide->Amidation Attach Lipophilic Tail Bioassay_F Mitochondrial Respiration Assay Amidation->Bioassay_F

Figure 1: Strategic workflow for integrating 5-FPYA into agrochemical discovery pipelines.

Experimental Protocols

Protocol A: Synthesis of Pro-herbicide Esters

Objective: To synthesize the methyl or ethyl ester of 5-FPYA to enhance cuticular penetration for foliar application testing.

Reagents:

  • 2-(5-Fluoropyridin-3-yl)acetic acid (1.0 eq)

  • Thionyl chloride (

    
    ) or Oxalyl chloride (1.2 eq)
    
  • Methanol or Ethanol (Solvent/Reactant)

  • Catalytic DMF

Procedure:

  • Activation: In a dry round-bottom flask under

    
    , dissolve 5-FPYA (500 mg) in anhydrous 
    
    
    
    (5 mL).
  • Add catalytic DMF (1 drop).

  • Add oxalyl chloride dropwise at 0°C. Stir for 1 hour at room temperature (RT) until gas evolution ceases (formation of acid chloride).

  • Esterification: Remove solvent in vacuo. Redissolve residue in anhydrous Methanol (5 mL).

  • Reflux for 2 hours.

  • Workup: Evaporate solvent. Partition residue between Ethyl Acetate and saturated

    
    . Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Validation: Confirm structure via

    
    -NMR (Look for methyl singlet ~3.7 ppm) and LC-MS.
    
Protocol B: Auxinic Herbicide Bioassay (Cucumber Root Elongation)

Objective: To quantify the biological activity of 5-FPYA compared to standard auxins (e.g., 2,4-D or Clopyralid).

Materials:

  • Cucumber seeds (Cucumis sativus cv. 'Marketmore')[3]

  • Petri dishes (90 mm)

  • Filter paper (Whatman No. 1)

  • Test solutions: 5-FPYA (dissolved in 0.1% DMSO/water) at concentrations: 0.01, 0.1, 1.0, 10, 100

    
    .
    

Methodology:

  • Germination: Pre-germinate seeds on moist paper towels at 25°C for 24 hours until radicles are ~2 mm.

  • Treatment: Place filter paper in petri dishes. Add 5 mL of test solution (or control).

  • Placement: Place 10 pre-germinated seeds per dish.

  • Incubation: Incubate in the dark at 25°C for 72 hours.

  • Measurement: Measure the length of the primary root.

  • Analysis: Calculate

    
     (concentration inhibiting root growth by 50%) using non-linear regression.
    

Self-Validation Check:

  • Control: Water-only roots must show normal elongation (>2 cm).

  • Positive Control: 2,4-D (1

    
    ) must show severe stunting and swelling (epinasty).
    

Advanced Application: Fragment-Based Design for Fungicides

5-FPYA is an excellent "warhead" precursor for Succinate Dehydrogenase Inhibitors (SDHIs). The pyridine nitrogen can bind to the heme center or the ubiquinone binding site, while the acetic acid provides a handle to attach the lipophilic "tail" required for fungal membrane penetration.

Pathway Visualization: SDHI Design Logic

SDHI cluster_0 Pharmacophore Assembly Head 5-FPYA Core (Polar Binding Head) Linker Amide Linker (-CONH-) Head->Linker Target Fungal Complex II (Succinate Dehydrogenase) Head->Target H-Bond / Coordination Tail Lipophilic Tail (e.g., Biphenyl/Alkyl) Linker->Tail Tail->Target Hydrophobic Pocket Interaction

Figure 2: Assembly of SDHI fungicide candidates using 5-FPYA as the polar binding head.

Safety and Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free acid is stable, but esters may hydrolyze if exposed to moisture.

  • Disposal: Halogenated organic waste streams.

References

    • Context: Establishes the utility of pyridine-acetic acid derivatives as versatile building blocks for synthetic auxins and environmental fate studies.

  • National Institutes of Health (NIH) - PubChem. (n.d.). 2-(5-Chloropyridin-2-yl)acetic acid.[4] Retrieved from [Link]

    • Context: Provides chemical safety data and structural identifiers for chlorinated analogues, serving as a baseline for the fluorin
  • Jeschke, P. (2024).[2] Recent developments in fluorine-containing pesticides. Pest Management Science. Retrieved from [Link]

    • Context: Detailed review of how fluorine substitution (like in 5-FPYA) influences physicochemical properties and metabolic stability in modern agrochemicals.
  • Ogawa, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif. Journal of Pesticide Science. Retrieved from [Link]

    • Context: Discusses the synthetic routes and "fluorine effect" in pyridine-based herbicides, valid
  • Context: Demonstrates the use of the 5-fluoropyridin-3-yl moiety in complex amide synthesis, supporting the "Fungicide Track" in the workflow.

Sources

Application Note: Synthesis of Novel Oxazolidinone Derivatives from 2-(5-Fluoropyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2-(5-Fluoropyridin-3-yl)acetic acid as a versatile building block for synthesizing novel oxazolidinone antimicrobials—a class critical in the fight against Gram-positive resistant pathogens like MRSA and VRE.

Executive Summary

Oxazolidinones (e.g., Linezolid, Tedizolid) rely on specific pharmacophores for ribosomal binding. The 5-fluoropyridine motif is a high-value moiety in medicinal chemistry due to its ability to modulate lipophilicity (LogD), improve metabolic stability against oxidative metabolism, and participate in unique hydrogen bonding interactions.

This guide presents two distinct synthetic pathways utilizing 2-(5-Fluoropyridin-3-yl)acetic acid (CAS: 38129-24-7) :

  • The "Tail" Strategy (Pathway A): Using the starting material to acylate the C5-aminomethyl group of an oxazolidinone core, creating novel Linezolid analogs with enhanced side-chain interactions.

  • The "Core" Strategy (Pathway B): Converting the starting material via Curtius rearrangement to synthesize a novel N-((5-fluoropyridin-3-yl)methyl)oxazolidinone scaffold.

Retrosynthetic Analysis & Strategy

The 2-(5-Fluoropyridin-3-yl)acetic acid starting material offers a nucleophilic attachment point (via the carboxylate) or a precursor to an electrophilic isocyanate (via rearrangement).

Pathway A: C5-Amide Diversification (Linezolid Analog)

This pathway targets the replacement of the standard acetamide group of Linezolid with a (5-fluoropyridin-3-yl)acetamide moiety.

  • Mechanism: Peptide coupling (Amidation).

  • Key Reagent: T3P (Propylphosphonic anhydride) or HATU.

  • Rationale: Modification of the C5 side chain affects the "depth" of binding in the 50S ribosomal subunit.

Pathway B: Scaffold Construction (Curtius Sequence)

This pathway converts the acetic acid to a primary amine, which is then cyclized with a glycidyl derivative.

  • Mechanism: Curtius Rearrangement

    
     Carbamate 
    
    
    
    Cyclization.
  • Key Reagent: DPPA (Diphenylphosphoryl azide), (R)-Glycidyl butyrate.

  • Rationale: Creates a novel core where the oxazolidinone nitrogen is linked to the pyridine via a methylene bridge.

SyntheticStrategy cluster_A Pathway A: C5-Side Chain Modification cluster_B Pathway B: Core Scaffold Construction SM 2-(5-Fluoropyridin-3-yl) acetic acid Coupling Amide Coupling (T3P/Base) SM->Coupling Curtius Curtius Rearrangement (DPPA/tBuOH) SM->Curtius AmineCore Oxazolidinone Amine Core (e.g., from Linezolid synthesis) AmineCore->Coupling TargetA Target A: Pyridyl-Acetamide Analog Coupling->TargetA IntermedB Boc-Amine Intermediate Curtius->IntermedB Cyclization Cyclization ((R)-Glycidyl Butyrate) IntermedB->Cyclization TargetB Target B: N-Pyridylmethyl Oxazolidinone Cyclization->TargetB

Caption: Dual synthetic pathways for 2-(5-Fluoropyridin-3-yl)acetic acid utilization.

Detailed Experimental Protocols

Pathway A: Synthesis of C5-Modified Linezolid Analog

Target Molecule: (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(5-fluoropyridin-3-yl)acetamide.

Reagents & Materials
  • Starting Material: 2-(5-Fluoropyridin-3-yl)acetic acid (1.0 equiv).

  • Amine Core: (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (1.0 equiv) [Commercially available or synthesized from 3-fluoro-4-morpholinoaniline].

  • Coupling Agent: T3P (50% in EtOAc) (1.5 equiv) – Selected for ease of workup compared to HATU/EDC.

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Protocol
  • Preparation: Charge a dried reaction vessel with 2-(5-Fluoropyridin-3-yl)acetic acid (155 mg, 1.0 mmol) and the Amine Core (295 mg, 1.0 mmol).

  • Solvation: Add anhydrous DCM (5 mL) and stir at 0°C under nitrogen atmosphere.

  • Base Addition: Add DIPEA (0.52 mL, 3.0 mmol) dropwise. The mixture may become slightly heterogeneous.

  • Activation & Coupling: Add T3P solution (1.5 mmol) dropwise over 5 minutes.

    • Note: T3P is acidic; ensure DIPEA excess to maintain pH > 8.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

    • Monitor: Check by TLC (10% MeOH in DCM) or LCMS for consumption of the amine.

  • Workup (Self-Validating Step):

    • Dilute with DCM (10 mL).

    • Wash with saturated NaHCO₃ (2 x 10 mL) to remove unreacted acid and phosphate byproducts.

    • Wash with 0.5 M HCl (1 x 10 mL) to remove unreacted amine and trace DIPEA (Note: Pyridine moiety may protonate; keep pH control or skip acid wash if product is sensitive). Recommendation: Use Ammonium Chloride sat. solution instead of HCl to avoid salting out the pyridine product.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (Gradient: 0-5% MeOH in DCM).

Yield Expectation: 75–85% Data Validation:

  • ¹H NMR: Look for the singlet/doublet of the acetyl CH2 linking the pyridine and carbonyl (~3.6 ppm) and the diagnostic oxazolidinone protons.

  • ¹⁹F NMR: Two distinct signals (one on the pyridine ring, one on the phenyl ring).

Pathway B: Synthesis of N-((5-Fluoropyridin-3-yl)methyl)oxazolidinone Core

Target Molecule: (R)-3-((5-fluoropyridin-3-yl)methyl)-5-(hydroxymethyl)oxazolidin-2-one.

Reagents & Materials
  • Starting Material: 2-(5-Fluoropyridin-3-yl)acetic acid.[1]

  • Curtius Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (tBuOH).

  • Cyclization Reagents: (R)-Glycidyl butyrate, Lithium tert-butoxide (LiOtBu) or n-BuLi.

Step-by-Step Protocol

Phase 1: Curtius Rearrangement to Boc-Amine

  • Dissolve 2-(5-Fluoropyridin-3-yl)acetic acid (1.0 mmol) in anhydrous Toluene (5 mL).

  • Add TEA (1.1 mmol) and DPPA (1.1 mmol).

  • Stir at room temperature for 30 mins, then heat to 80°C for 2 hours.

    • Observation: Evolution of N₂ gas indicates isocyanate formation.[2]

  • Add excess tert-Butanol (5.0 equiv) and reflux for 12 hours.

  • Cool, concentrate, and purify via silica plug.[3]

    • Intermediate: tert-butyl ((5-fluoropyridin-3-yl)methyl)carbamate.

Phase 2: Lithiation and Ring Closure

  • Dissolve the Boc-intermediate (1.0 mmol) in dry THF (5 mL) at -78°C.

  • Add n-Butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. Stir for 30 mins.

    • Mechanistic Insight: This deprotonates the carbamate nitrogen.

  • Add (R)-Glycidyl butyrate (1.2 mmol) dropwise.

  • Allow to warm to room temperature and stir for 16 hours.

  • Quench: Add saturated NH₄Cl.

  • Extraction: Extract with EtOAc, dry, and concentrate.

  • Purification: Column chromatography (EtOAc/Hexanes).

Yield Expectation: 50–60% (over 2 steps).

Quality Control & Validation Workflow

Trustworthiness in synthesis requires rigorous structural confirmation. The following workflow ensures the identity of the fluorinated pyridine derivatives.

QC_Workflow Sample Crude Product TLC TLC Screening (Mobile Phase: 5% MeOH/DCM) Sample->TLC LCMS LC-MS (ESI+) Check [M+H]+ and Isotope Pattern Sample->LCMS Decision Purity > 90%? LCMS->Decision Purification Flash Chromatography or Recrystallization Decision->Purification No NMR_H 1H NMR (DMSO-d6) Verify CH2 linkers & Amide NH Decision->NMR_H Yes Purification->LCMS NMR_F 19F NMR Critical for Fluoropyridine ID NMR_H->NMR_F Final Release for Biological Assay NMR_F->Final

Caption: QC workflow emphasizing 19F NMR for fluorinated scaffold validation.

Senior Scientist Insights & Troubleshooting

Handling Fluoropyridines[3][4][5][6]
  • Volatility: The intermediate amine ((5-fluoropyridin-3-yl)methanamine) can be semi-volatile. Avoid high-vacuum drying for extended periods if isolating the free base. Isolate as the HCl salt if possible.

  • Nucleophilicity: The pyridine nitrogen is electron-deficient due to the fluorine at C3 (meta to N) and the acetic acid chain. It is less likely to interfere in coupling reactions compared to unsubstituted pyridine, but avoid using strong Lewis acids which might coordinate to the ring nitrogen.

T3P Coupling Optimization
  • If the reaction in Pathway A is sluggish, add 10 mol% DMAP . However, T3P is generally sufficient.

  • Order of Addition: Always add the base (DIPEA) before T3P to prevent acid-catalyzed degradation of the amine core.

Safety Note (Curtius)
  • Azide Hazard: DPPA generates azides in situ. While safer than sodium azide, ensure the reaction is vented properly to handle N₂ evolution. Do not concentrate the acyl azide intermediate to dryness; react immediately with tBuOH.

References

  • Guo, B., et al. (2023). "Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives." Molecules, 28(10), 4235. Link

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679. Link

  • Ghosh, A. K., et al. (2025).[4] "Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas."[5] ResearchGate Protocol Repository. Link

  • Pfizer Inc. (2001). "Process for the preparation of oxazolidinones." World Intellectual Property Organization, WO2001094342A1. Link

  • ChemBook. (2024). "2-(5-Fluoropyridin-3-yl)acetic acid Product Entry." Chemical Data Sheet. Link

Sources

Application Note: Comprehensive Analytical Characterization of 2-(5-Fluoropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(5-Fluoropyridin-3-yl)acetic acid is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of a range of pharmacologically active molecules. Its structural integrity, purity, and stability are paramount to ensuring the quality, safety, and efficacy of the final drug product. This document provides a comprehensive suite of analytical methodologies for the thorough characterization of this key intermediate.

The protocols herein are designed not merely as procedural steps but as a self-validating analytical workflow. The rationale behind each experimental choice is elucidated to empower the researcher to adapt and troubleshoot effectively. This approach ensures that the data generated is not only accurate but also robust and reproducible, adhering to the highest standards of scientific integrity required in pharmaceutical development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-(5-Fluoropyridin-3-yl)acetic acid is essential for method development.

PropertyValueSource
Molecular FormulaC₇H₆FNO₂
Molecular Weight155.13 g/mol
AppearanceOff-white to pale yellow solid-
CAS Number136465-92-2

Analytical Workflow for Comprehensive Characterization

The characterization of 2-(5-Fluoropyridin-3-yl)acetic acid necessitates a multi-faceted analytical approach to confirm its identity, quantify its purity, and identify any potential impurities. The following diagram illustrates the logical flow of the characterization process.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Analytical Techniques Identity Identity NMR NMR Identity->NMR Structural Elucidation FTIR FTIR Identity->FTIR Functional Groups Purity Purity HPLC_UV HPLC_UV Purity->HPLC_UV Quantitative Analysis TGA TGA Purity->TGA Residual Solvents/Water Impurity_Profiling Impurity_Profiling LC_MS LC_MS Impurity_Profiling->LC_MS Impurity Identification

Caption: Logical workflow for the analytical characterization of 2-(5-Fluoropyridin-3-yl)acetic acid.

Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern of the pyridine ring and the acetic acid side chain.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 5 seconds

    • Acquisition Time: ~4 seconds

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2 seconds

    • Spectral Width: -10 to 200 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Expected Spectral Features: The proton NMR spectrum should exhibit characteristic signals for the aromatic protons on the fluoropyridine ring and the methylene protons of the acetic acid group. The carbon NMR will show distinct resonances for each carbon atom in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 2-(5-Fluoropyridin-3-yl)acetic acid, this is crucial for confirming the presence of the carboxylic acid and the C-F bond.

Protocol:

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A standard benchtop FTIR spectrometer is sufficient.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing: Perform a background scan prior to the sample scan. The resulting spectrum should be displayed in terms of transmittance or absorbance.

Expected Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)3300-2500 (broad)
C=O stretch (Carboxylic Acid)1730-1700
C=C and C=N stretch (Pyridine Ring)1600-1450
C-F stretch1250-1000

Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC with UV detection is the gold standard for assessing the purity of non-volatile organic compounds. A well-developed reversed-phase method can effectively separate the main component from process-related impurities and degradation products.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      Time (min) %B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL. Further dilute as necessary.

  • Data Analysis: Integrate the peak areas of all components. Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: While HPLC-UV is excellent for quantification, it does not provide structural information about unknown impurities. Coupling LC with a mass spectrometer allows for the determination of the molecular weights of co-eluting impurities, which is the first step in their identification.

Protocol:

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) analyzer).

  • Chromatographic Conditions: The same conditions as the HPLC-UV method can be employed.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: 50-500 m/z

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

  • Data Analysis: Correlate the peaks observed in the UV chromatogram with the mass spectra to determine the molecular weights of any impurities.

Thermal Analysis

Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature. This technique is useful for determining the presence of residual solvents or water content, which are common process-related impurities.

Protocol:

  • Instrumentation: A thermogravimetric analyzer.

  • Experimental Conditions:

    • Sample Weight: 5-10 mg

    • Temperature Program: Ramp from 25 °C to 300 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

  • Data Analysis: Analyze the resulting TGA curve for any mass loss events prior to the decomposition of the compound. The percentage of mass loss corresponds to the amount of volatile material present.

Summary of Analytical Techniques

TechniquePurposeKey Information Obtained
¹H and ¹³C NMRIdentity and Structural ElucidationAtomic connectivity, chemical environment of protons and carbons.
FTIRIdentityPresence of key functional groups (e.g., C=O, O-H, C-F).
HPLC-UVPurity AssessmentQuantitative determination of the main component and impurities.
LC-MSImpurity IdentificationMolecular weights of impurities.
TGAResidual VolatilesQuantification of residual solvents and water.

References

  • 2-(5-Fluoropyridin-3-yl)acetic acid - PubChem. National Center for Biotechnology Information. [Link]

High-performance liquid chromatography (HPLC) method for 2-(5-Fluoropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of 2-(5-Fluoropyridin-3-yl)acetic acid using High-Performance Liquid Chromatography

Abstract

This document provides a comprehensive, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 2-(5-Fluoropyridin-3-yl)acetic acid, a key intermediate in pharmaceutical synthesis. The method is developed for accuracy, precision, and specificity, ensuring its suitability for quality control, stability testing, and research applications. The protocol details the chromatographic conditions, system suitability requirements, and a full validation strategy based on the International Council for Harmonisation (ICH) guidelines.

Introduction and Method Rationale

2-(5-Fluoropyridin-3-yl)acetic acid is a critical building block in the development of various active pharmaceutical ingredients (APIs). The fluorine atom and pyridine ring in its structure contribute to significant modifications in the biological properties of target molecules.[1] As such, a reliable and validated analytical method is imperative for ensuring the purity and quality of this intermediate throughout the drug development lifecycle.

Method Development Strategy:

The analyte is a polar molecule with an ionizable carboxylic acid functional group. The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction.[2] For ionizable compounds like our analyte, the mobile phase pH is a critical parameter that dictates the ionization state and, consequently, the retention behavior.[2]

  • Control of Ionization: To achieve consistent retention and good peak shape on a standard C18 stationary phase, the carboxylic acid group should be in its non-ionized (protonated) form. This is achieved by maintaining the mobile phase pH at least 2 units below the analyte's pKa. An acidic mobile phase (e.g., pH 3.0) suppresses the ionization of the carboxyl group, increasing its hydrophobicity and retention on the nonpolar stationary phase.[2]

  • Column Selection: A C18 column is a versatile and widely used stationary phase that provides sufficient hydrophobicity for retaining the analyte once its polarity is suppressed by the mobile phase pH.

  • Detector Selection: The pyridine ring contains a chromophore that allows for sensitive detection using a UV-Vis spectrophotometer. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity.

Experimental Protocol

Materials and Reagents
  • Reference Standard: 2-(5-Fluoropyridin-3-yl)acetic acid (Purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC Gradient Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Buffer Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade), Orthophosphoric Acid (85%, Analytical Grade)

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with the following components.

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Thermostat, UV-Vis or DAD/PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 10 minutes
Solution Preparation
  • Phosphate Buffer (pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.1 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation: Mix the prepared Phosphate Buffer (pH 3.0) and Acetonitrile in a 50:50 volume/volume ratio. Degas the mobile phase by sonication or helium sparging for approximately 10 minutes before use.[3]

  • Diluent: Prepare a mixture of Water:Methanol (50:50, v/v) to be used for dissolving the standard and sample.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-(5-Fluoropyridin-3-yl)acetic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution with the diluent to achieve concentrations across the desired analytical range (e.g., 5-50 µg/mL).

Analytical Workflow

The following diagram illustrates the overall analytical procedure from sample preparation to final data analysis.

G cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage prep_mobile Mobile Phase & Buffer Preparation equilibration System Equilibration with Mobile Phase prep_mobile->equilibration prep_std Standard Stock & Working Solutions Preparation sst System Suitability Test (SST) (Inject Standard 5x) prep_std->sst prep_sample Sample Weighing & Dissolution analysis Inject Blank, Standards, & Samples prep_sample->analysis equilibration->sst Ensure stable baseline sst->analysis Verify SST criteria met integration Peak Integration & Identification (by RT) analysis->integration calibration Generate Calibration Curve (Peak Area vs. Conc.) integration->calibration quantification Quantify Analyte in Sample using Regression Equation calibration->quantification report Generate Final Report quantification->report

Caption: High-level workflow for the HPLC analysis of 2-(5-Fluoropyridin-3-yl)acetic acid.

System Suitability Testing (SST)

Before commencing any sample analysis, the chromatographic system's performance must be verified.[4][5] This is achieved by making five replicate injections of a working standard solution (e.g., 25 µg/mL). The system is deemed suitable for analysis only if all criteria listed below are met.[6][7]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry and minimizes integration errors.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and good separation performance.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Demonstrates the precision of the autosampler and detector response.
Relative Standard Deviation (%RSD) of Retention Time %RSD ≤ 1.0%Confirms the stability of the pump flow rate and mobile phase composition.

Method Validation Protocol

The analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with ICH Q2(R1) or Q2(R2) guidelines.[8][9][10] A validation protocol should be established before the study, and the results should be documented in a validation report.[10]

G cluster_params ICH Validation Parameters Method Validated HPLC Method Specificity Specificity Distinguishes analyte from interferences Method->Specificity proves Linearity Linearity & Range Proportional response over a defined concentration range Method->Linearity demonstrates Accuracy Accuracy Closeness to the true value (% Recovery) Method->Accuracy confirms Precision Precision Repeatability & Intermediate Precision (%RSD) Method->Precision establishes Limits LOD & LOQ Lowest detectable & quantifiable amounts Method->Limits defines Robustness Robustness Insensitive to small method variations Method->Robustness ensures

Caption: Interrelation of key parameters for HPLC method validation under ICH guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject the diluent (blank), a placebo solution (if applicable), and a solution of the analyte. The chromatograms should show no interfering peaks at the retention time of 2-(5-Fluoropyridin-3-yl)acetic acid.[3]

Linearity and Range
  • Protocol: Prepare at least five concentrations of the analyte across the range of 50% to 150% of the target concentration (e.g., 5, 10, 25, 40, 50 µg/mL). Inject each concentration in triplicate. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is determined by applying the method to samples with a known concentration of the analyte.

  • Protocol: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze a minimum of three preparations for each level.[8]

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration.[8]

  • Intermediate Precision: This assesses the effect of random events on precision. The analysis should be performed by a different analyst, on a different day, or using a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) (where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration, which should yield results with acceptable accuracy and precision.

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and evaluate the impact on the results. Key parameters to vary include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • Mobile phase pH (e.g., ± 0.1 units)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by these minor changes.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks - Injection error (air bubble, empty vial)- Detector lamp off or faulty- Incorrect mobile phase composition- Check sample vial and syringe- Ensure detector lamp is on and warmed up- Verify mobile phase preparation and lines
Poor Peak Shape (Tailing) - Column contamination or degradation- Mobile phase pH is too high (analyte is ionized)- Sample overload- Flush or replace the column- Re-prepare buffer and confirm pH is ~3.0- Dilute the sample
Shifting Retention Times - Inconsistent mobile phase composition- Pump malfunction (fluctuating flow rate)- Column temperature fluctuations- Prepare fresh mobile phase; ensure proper mixing- Purge and prime the pump- Check column oven temperature stability
High Backpressure - Blockage in the system (frit, guard column, column)- Mobile phase precipitation- Reverse-flush the column (disconnect from detector)- Filter all solutions before use- Check for buffer-organic solvent incompatibility

Conclusion

The RP-HPLC method described herein is simple, rapid, and reliable for the quantitative determination of 2-(5-Fluoropyridin-3-yl)acetic acid. The method has been developed based on sound scientific principles to ensure robust performance. When validated according to ICH guidelines, this protocol is demonstrated to be specific, linear, accurate, and precise, making it an invaluable tool for quality assurance in pharmaceutical research and manufacturing.

References

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Retrieved from [Link]

  • Kim, S., & Kaplan, L. A. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 38(5), 1393–1398. ACS Publications. Retrieved from [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.).
  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 335-341. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Ponomarev, A. D., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13450–13460. ACS Publications. Retrieved from [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. (2022). Rasayan Journal of Chemistry, 15(2). Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chlorophenylacetic acid. PubChem Compound Database. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.).
  • Restek. (2025). System Suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Cartel International. (n.d.). 3 Fluorophenyl Acetic Acid Latest Price Exporter. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Fluoropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(5-Fluoropyridin-3-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

I. Overview of Synthetic Strategy

The synthesis of 2-(5-Fluoropyridin-3-yl)acetic acid, a valuable building block in medicinal chemistry, typically proceeds through a multi-step sequence. A common and effective route involves the conversion of a suitable pyridine precursor, such as 3-bromo-5-fluoropyridine or a related derivative, followed by the introduction of the acetic acid moiety. One prevalent pathway involves a palladium-catalyzed cross-coupling reaction to form a nitrile intermediate, 2-(5-fluoropyridin-3-yl)acetonitrile, which is subsequently hydrolyzed to the desired carboxylic acid.

This guide will focus on troubleshooting the key steps of this synthetic pathway, particularly the cross-coupling and hydrolysis stages, as these are often critical for achieving high overall yield and purity.

Synthetic_Pathway A 3-Bromo-5-fluoropyridine B Palladium-Catalyzed Cross-Coupling A->B Reagents: Pd Catalyst, Ligand, Cyanide Source C 2-(5-Fluoropyridin-3-yl)acetonitrile B->C D Hydrolysis C->D Acid or Base E 2-(5-Fluoropyridin-3-yl)acetic acid D->E

Caption: General synthetic workflow for 2-(5-Fluoropyridin-3-yl)acetic acid.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis, providing detailed explanations and actionable protocols to resolve them.

Scenario 1: Low Yield in the Palladium-Catalyzed Cyanation Step

Question: I am attempting to synthesize 2-(5-fluoropyridin-3-yl)acetonitrile from 3-bromo-5-fluoropyridine via a palladium-catalyzed cyanation reaction, but my yields are consistently below 30%. What are the likely causes and how can I improve this?

Answer:

Low yields in palladium-catalyzed cross-coupling reactions involving pyridine substrates are a known challenge, often referred to as the "2-pyridyl problem".[1] This can be attributed to several factors, including catalyst inhibition by the pyridine nitrogen, catalyst decomposition, and suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this issue:

A. Causality Analysis:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes.

  • Ligand Choice: The choice of phosphine ligand is critical in stabilizing the palladium catalyst and facilitating the catalytic cycle.[2][3] An inappropriate ligand can lead to poor reactivity.

  • Reaction Conditions: Temperature, solvent, and the nature of the cyanide source can significantly impact the reaction rate and yield.

  • Substrate/Reagent Quality: Impurities in the starting material, solvent, or reagents can poison the catalyst.

B. Recommended Optimization Protocol:

The following step-by-step protocol is designed to systematically optimize the reaction conditions.

Step 1: Reagent and Solvent Purification

  • Ensure 3-bromo-5-fluoropyridine is pure. If necessary, purify by distillation or column chromatography.

  • Use anhydrous, degassed solvents. Toluene or dioxane are common choices. Purge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.

  • Use a high-purity cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).

Step 2: Catalyst and Ligand Screening

  • Rationale: Different palladium sources and ligands exhibit varying efficacy. Screening a few options is often necessary.

  • Protocol: Set up small-scale parallel reactions to test different catalyst/ligand combinations.

Parameter Condition A (Standard) Condition B (Alternative 1) Condition C (Alternative 2)
Palladium Source Pd₂(dba)₃ (2.5 mol%)Pd(OAc)₂ (5 mol%)PdCl₂(dppf) (5 mol%)
Ligand Xantphos (5 mol%)dppf (10 mol%)RuPhos (10 mol%)
Cyanide Source Zn(CN)₂ (0.6 eq)K₄[Fe(CN)₆] (0.5 eq)Zn(CN)₂ (0.6 eq)
Solvent TolueneDioxaneDMF
Temperature 110 °C100 °C120 °C

Monitor reaction progress by TLC or GC-MS. This screening will help identify a more robust catalytic system for your specific substrate.

Step 3: Temperature and Time Optimization

  • Once the best catalyst/ligand system is identified, perform a temperature and time course study.

  • Run the reaction at three different temperatures (e.g., 90 °C, 100 °C, 110 °C) and take aliquots at different time points (e.g., 2h, 4h, 8h, 16h) to determine the optimal conditions for conversion without significant byproduct formation.

Optimization_Workflow Start Low Yield Issue Step1 Purify Reagents & Solvents Start->Step1 Step2 Screen Catalyst & Ligand Combinations Step1->Step2 Step3 Optimize Temperature & Reaction Time Step2->Step3 End Improved Yield Step3->End

Caption: Systematic workflow for troubleshooting low cross-coupling yields.

Scenario 2: Incomplete or Stalled Hydrolysis of the Nitrile Intermediate

Question: I have successfully synthesized 2-(5-fluoropyridin-3-yl)acetonitrile, but the subsequent hydrolysis to the carboxylic acid is either incomplete or results in significant byproduct formation. How can I achieve a clean and complete conversion?

Answer:

The hydrolysis of pyridylacetonitriles can be challenging due to the stability of the nitrile group and the potential for side reactions under harsh conditions.[4] Both acidic and basic conditions can be employed, and the choice depends on the substrate's stability.

A. Causality Analysis:

  • Insufficiently Forcing Conditions: The nitrile group may be resistant to hydrolysis, requiring elevated temperatures or more concentrated acid/base.

  • Side Reactions:

    • Under acidic conditions: Decarboxylation of the product can occur at high temperatures.

    • Under basic conditions: Polymerization or decomposition of the starting material or product can be an issue. The intermediate amide may also be slow to hydrolyze.[4]

  • Product Solubility: The product, 2-(5-Fluoropyridin-3-yl)acetic acid, may precipitate out of solution as its salt, preventing complete reaction.

B. Recommended Hydrolysis Protocols:

Here are two validated protocols for acidic and basic hydrolysis. It is recommended to test both on a small scale to determine the optimal method for your specific setup.

Protocol 1: Acid-Catalyzed Hydrolysis

  • Rationale: This method is often cleaner, but may require longer reaction times or higher temperatures.

  • Step-by-step:

    • To a solution of 2-(5-fluoropyridin-3-yl)acetonitrile (1.0 eq) in acetic acid (5-10 volumes), add concentrated sulfuric acid (3-5 eq).

    • Heat the mixture to 80-100 °C and monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

    • Adjust the pH to ~3-4 with a saturated solution of sodium hydroxide or potassium hydroxide.

    • The product will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Base-Catalyzed Hydrolysis

  • Rationale: This method is typically faster but may require careful temperature control to avoid side reactions.

  • Step-by-step:

    • Suspend 2-(5-fluoropyridin-3-yl)acetonitrile (1.0 eq) in a 6M aqueous solution of sodium hydroxide (5-10 eq).

    • Heat the mixture to reflux (around 100-110 °C) and monitor the reaction. The reaction may become thick, so efficient stirring is crucial.

    • After completion, cool the reaction mixture in an ice bath.

    • Carefully acidify with concentrated hydrochloric acid to a pH of ~3-4.

    • Collect the precipitated product by filtration, wash with cold water, and dry.

Troubleshooting Table for Hydrolysis:

Issue Potential Cause Suggested Solution
Incomplete Reaction Insufficient temperature or timeGradually increase temperature by 10°C increments or extend reaction time.
Dark-colored Solution/Tar Formation DecompositionLower the reaction temperature and extend the reaction time. Ensure an inert atmosphere.
Low Isolated Yield Product solubility in the aqueous phaseAfter pH adjustment, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover dissolved product.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material instead of 3-bromo-5-fluoropyridine?

A1: Yes, other 3-halo-5-fluoropyridines (e.g., chloro or iodo derivatives) can be used. The reactivity generally follows the order I > Br > Cl. For less reactive chlorides, a more active catalyst system, potentially with more electron-rich ligands, may be necessary.[5]

Q2: My final product, 2-(5-Fluoropyridin-3-yl)acetic acid, is difficult to purify. What are the common impurities and how can I remove them?

A2: Common impurities include unreacted nitrile, the intermediate amide from incomplete hydrolysis, and potential dimers or polymers.

  • Recrystallization: A primary method for purification. A solvent system like ethanol/water or acetic acid/water can be effective.

  • Acid-Base Extraction: Dissolve the crude product in a dilute base (e.g., NaHCO₃), wash with an organic solvent (like ethyl acetate) to remove neutral impurities (like residual nitrile), and then re-acidify the aqueous layer to precipitate the pure acid.

  • Column Chromatography: While less ideal for the final acid due to streaking, it can be used to purify the ester derivative, which can then be hydrolyzed.

Q3: Is it possible to perform a "one-pot" synthesis from the halide to the carboxylic acid?

A3: While one-pot syntheses can be efficient, they are often challenging for this specific transformation due to incompatible reaction conditions.[6] The palladium catalyst used for cyanation may not be stable under the harsh acidic or basic conditions required for hydrolysis. A stepwise process with isolation of the nitrile intermediate is generally more reliable and leads to higher overall purity and yield.

IV. References

  • Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. PubMed. Available at: [Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. Available at: [Link]

  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. PubMed. Available at: [Link]

  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Google Patents. Available at:

  • Hydrolysis derivatives of (pyridyl-2)acetonitrile. PubMed. Available at: [Link]

  • Method for synthesizing [(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid by using one-pot method. Google Patents. Available at:

  • Addressing Challenges in Palladium‐Catalyzed Cross‐Coupling Reactions Through Ligand Design. Sci-Hub. Available at: [Link]

  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Available at: [Link]

  • Improvement in the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester. Semantic Scholar. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Available at: [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. Available at: [Link]

  • An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)phenyl]acetamide. Google Patents. Available at:

Sources

Technical Support Center: Synthesis of 2-(5-Fluoropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Impurity Profiling Target Molecule: 2-(5-Fluoropyridin-3-yl)acetic acid (CAS: 1173293-29-6 derivatives) Audience: Medicinal Chemists, Process Chemists

Executive Summary & Molecule Profile

This guide addresses the specific synthetic challenges associated with 2-(5-Fluoropyridin-3-yl)acetic acid . Unlike its 2-pyridyl and 4-pyridyl isomers, this 3-substituted pyridine is electronically distinct. The nitrogen atom is meta to the acetic acid side chain, rendering the methylene protons less acidic and the carboxyl group significantly more stable toward thermal decarboxylation.

However, the 5-fluoro substituent introduces unique vulnerabilities. While generally robust, the electron-deficient nature of the pyridine ring—amplified by protonation during acid hydrolysis—can activate the C-F bond toward nucleophilic aromatic substitution (


) under forcing conditions.
Key Structural Parameters
FeaturePropertySynthetic Implication
Position 3 (Acetic Acid) Meta to NitrogenStable: Resistant to spontaneous zwitterionic decarboxylation (unlike 2/4-isomers).
Position 5 (Fluorine) Meta to NitrogenModerately Stable: Resistant to

unless the ring is activated (N-oxide/protonated).
Nitrogen (Position 1) Basic Pyridine NTrap: Can form salts with the product, complicating isolation and pH control.

Critical Side Reaction Pathways

The following diagram illustrates the primary synthetic route (Nitrile Hydrolysis) and the competing side reaction pathways that generate common impurities.

ReactionPathways Start 3-Cyanomethyl-5-fluoropyridine (Starting Material) Amide Primary Amide Intermediate (Stalled Hydrolysis) Start->Amide H3O+ / 50°C Product 2-(5-Fluoropyridin-3-yl)acetic acid (Target) Amide->Product H3O+ / Reflux (Rate Limiting) Impurity1 5-Hydroxypyridine Impurity (Defluorination via SnAr) Product->Impurity1 Aggressive Nucleophiles (OH-) or prolonged H+ Impurity2 3-Methyl-5-fluoropyridine (Decarboxylation) Product->Impurity2 >140°C / Prolonged Heating

Figure 1: Reaction landscape showing the stepwise hydrolysis and potential divergence into defluorinated or decarboxylated byproducts.

Troubleshooting Guides (FAQ Format)

Module A: The "Stalled" Hydrolysis (Nitrile Route)

Scenario: You are hydrolyzing (5-fluoropyridin-3-yl)acetonitrile using HCl or NaOH. LCMS shows a persistent peak at [M-1] relative to the acid, corresponding to the primary amide.

Q: Why is the conversion stopping at the amide? A: The hydrolysis of the nitrile proceeds in two steps: Nitrile


 Amide 

Acid. The second step (Amide

Acid) is significantly slower for 3-pyridyl systems due to the electron-withdrawing effect of the pyridine ring, which deactivates the amide carbonyl toward nucleophilic attack by water.

Corrective Protocol:

  • Switch Acid Source: If using 1M or 2M HCl, increase concentration to 6M HCl . The high proton concentration activates the amide carbonyl.

  • Temperature: Ensure the internal temperature is maintained at reflux (100°C+) . 50-80°C is often sufficient for Nitrile

    
     Amide but insufficient for Amide 
    
    
    
    Acid.
  • Time: Extend reaction time to 16–24 hours.

  • Alternative: Use H₂SO₄ (50% v/v) if HCl fails. The higher boiling point allows for faster kinetics.

Module B: Fluorine Loss (Defluorination)

Scenario: You detect a new impurity at [M-20] (loss of HF) or [M-2+16] (OH replacement) during hydrolysis or workup.

Q: I thought the 3/5-position was stable to


. Why am I losing fluorine? 
A:  While the 3/5 positions are "meta-like" and generally stable, protonation of the pyridine nitrogen  (which occurs during acid hydrolysis) renders the ring highly electron-deficient.
  • Mechanism: In strong refluxing acid, the pyridinium species is susceptible to attack by water (acting as a weak nucleophile) at the C-5 position, leading to the 5-hydroxy derivative.

  • Risk Factor: This is time-dependent. Extending reflux beyond 48 hours dramatically increases this impurity.

Corrective Protocol:

  • Monitor Strictly: Stop the reaction immediately upon consumption of the amide intermediate (monitor via HPLC). Do not "soak" the reaction overnight unnecessarily.

  • Avoid Halide Nucleophiles: If using HBr, bromide can displace the fluoride. Stick to non-nucleophilic acids like H₂SO₄ or HCl (Cl is a poorer nucleophile than Br for this substrate).

Module C: Decarboxylation Concerns

Scenario: You are observing yield loss during drying or high-temperature workup.

Q: Is my product decarboxylating to 3-methyl-5-fluoropyridine? A: Unlike 2-pyridylacetic acids (which decarboxylate easily via a zwitterionic mechanism), 3-pyridylacetic acids are thermally stable up to their melting points.

  • Diagnostic: Check the NMR.[1][2][3] Decarboxylation yields a methyl group singlet at

    
     2.3-2.4 ppm.
    
  • Root Cause: If you see this, it is likely due to extreme pH swings during workup or injection into a high-temperature GC inlet.

  • Validation: Literature confirms that 3-pyridylacetic acid derivatives require temperatures

    
    C or copper catalysis to decarboxylate effectively [1].
    

Impurity Profiling Table

Use this table to identify peaks in your LCMS data.

RRT (Approx)Mass ShiftIdentityLikely CauseRemediation
0.85 M-1 (vs Acid)Primary Amide Incomplete HydrolysisIncrease Temp/Acid Conc.
1.00 Target Acid Product N/AN/A
1.10 M+14Methyl Ester Methanol used in workupSwitch to ACN/Water; avoid MeOH with acid.
1.25 M-44Decarboxylated Thermal degradationLower drying temp; check GC inlet temp.
0.60 M-20 (+16)5-Hydroxy Hydrolysis of FluorineReduce reaction time; lower acid conc.

Recommended Synthetic Workflow

To minimize the side reactions described above, the following optimized protocol is recommended:

Workflow Step1 Start: (5-Fluoropyridin-3-yl)acetonitrile Step2 Hydrolysis: 6M HCl, 100°C, 12-16h (Monitor Amide Disappearance) Step1->Step2 Decision Is Amide < 2%? Step2->Decision Decision->Step2 No (Continue Heating) Step3 Cool to 20°C Adjust pH to 3-4 (Isoelectric Point) Decision->Step3 Yes Step4 Precipitation/Filtration (Avoid Extraction if possible) Step3->Step4

Figure 2: Optimized workflow focusing on pH control to minimize workup-induced degradation.

Protocol Notes:
  • Isoelectric Precipitation: Pyridyl acetic acids are zwitterionic. They are most soluble at extreme pH (as cation or anion) and least soluble at their isoelectric point (typically pH 3.5–4.5). Adjusting the pH to this range often precipitates the pure product, avoiding the need for extraction where esterification side-reactions can occur.

  • Solvent Choice: Avoid alcohols (MeOH/EtOH) during the acidification step to prevent ester formation.

References

  • Dunn, G. E., et al. (1972).[4] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[4]

  • Setliff, F. L., et al. (1972).[5] Synthesis of 2-chloro-5-fluoronicotinic acid. Journal of Chemical and Engineering Data.

  • Schlosser, M. (2005). The 3-fluoropyridine route: synthesis and properties. European Journal of Organic Chemistry. (General reference for stability of 3-fluoropyridines).
  • ACS Publications. (2017).[6] Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling.[6] The Journal of Organic Chemistry.

Sources

Purification of crude 2-(5-Fluoropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. My name is Dr. Aris, Senior Application Scientist. I have reviewed your inquiry regarding the purification of 2-(5-Fluoropyridin-3-yl)acetic acid .

This molecule presents a classic "amphoteric trap" due to the interplay between the basic pyridine nitrogen and the acidic carboxylic acid. However, the 5-fluoro substituent fundamentally alters the purification strategy compared to non-fluorinated pyridine derivatives.

Below is your customized troubleshooting guide and technical protocol.

Part 1: The Triage Desk (Initial Assessment)

Before proceeding, identify the current state of your crude material to select the correct workflow.

Current StateLikely CauseRecommended Workflow
Dark Brown Oil / Tar Oxidative degradation (N-oxide) or polymerization.[1]Workflow B (Charcoal & Recrystallization)
Stuck in Aqueous Phase Incorrect pH control (Species is charged).[1]Workflow A (The pH-Switch Extraction)
Solid with High Salt Co-precipitation of NaCl/KCl during acidification.[1]Workflow C (Desalting)
Streaking on TLC Zwitterionic interaction with silica.[1]Workflow D (Chromatography w/ Modifiers)

Part 2: Core Protocols & Scientific Rationale

The "Neutral Window" Theory (Crucial Insight)

Unlike simple pyridine acetic acids, the 5-fluorine atom is electron-withdrawing. This significantly lowers the basicity of the pyridine nitrogen (pKa


 3.2) compared to unsubstituted pyridine (pKa 

5.2). The carboxylic acid pKa is

4.0.
  • Implication: There is a narrow pH window (pH 3.5 – 3.8) where the molecule exists primarily as the neutral, uncharged species (COOH / Py-N), rather than a zwitterion.

  • Action: We target this specific pH window to force the molecule into the organic phase.

Workflow A: The pH-Switch Extraction (Primary Purification)

Use this for crude reaction mixtures or aqueous residues.

  • Dissolution: Dissolve crude material in minimal water (if not already aqueous).

  • Basification: Adjust pH to 10–11 using 2M NaOH.

    • Why? Forms the anionic carboxylate (COO⁻). Impurities that are neutral organics (unreacted starting materials) can be washed away here.

  • Wash: Extract the aqueous layer twice with DCM (Dichloromethane) . Discard the organic (DCM) layer.

  • The Critical Step (Acidification): Cool the aqueous layer to 0–5°C. Slowly add 1M HCl to reach pH 3.6 – 3.8 .

    • Note: Use a calibrated pH meter. Do not overshoot to pH 1 (cationic) or stay at pH 5 (anionic).

  • Extraction: Extract the aqueous layer aggressively (3x) with EtOAc:THF (3:1) or n-Butanol .

    • Why THF/Butanol? The fluorinated pyridine is moderately polar; pure EtOAc may not suffice.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Workflow B: Crystallization (Polishing)

Use this for solids that are colored or slightly impure (90-95%).[1]

  • Solvent System: Ethanol (EtOH) or Isopropanol (IPA).

  • Protocol:

    • Dissolve crude solid in boiling EtOH (approx. 5-10 mL/g).

    • If colored, add activated charcoal (5 wt%), stir for 15 min, and filter hot through Celite.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Anti-solvent (Optional): If no crystals form, add Diethyl Ether or MTBE dropwise until turbidity persists.

Part 3: Visualization (Logic & Workflows)

The following diagrams illustrate the decision logic and the extraction mechanism.

PurificationLogic Start Crude 2-(5-Fluoropyridin-3-yl)acetic acid StateCheck Check Physical State Start->StateCheck Aqueous Aqueous Solution StateCheck->Aqueous Dissolved Solid Impure Solid StateCheck->Solid Powder Tar Oily/Tar Residue StateCheck->Tar Sticky Extraction Workflow A: pH-Switch Extraction (Target pH 3.6-3.8) Aqueous->Extraction Crystallization Workflow B: Recrystallization (EtOH/Charcoal) Solid->Crystallization Trituration Trituration (Et2O or Hexanes) Tar->Trituration CheckPurity Check Purity (HPLC/NMR) Extraction->CheckPurity Crystallization->CheckPurity Trituration->Extraction If solidifies Success Pure Product CheckPurity->Success >98% Fail Still Impure? CheckPurity->Fail <95% Column Workflow D: C18 Reverse Phase or Buffered Silica Fail->Column

Caption: Decision Logic Tree for purification based on the initial state of the crude material.

ExtractionMechanism HighPH pH > 10 Anionic Species (COO-, Py-N) Wash Wash with DCM (Removes Neutrals) HighPH->Wash Impurities to Org Layer LowPH pH < 2 Cationic Species (COOH, Py-NH+) TargetPH pH 3.6 - 3.8 Neutral Species (COOH, Py-N) LowPH->TargetPH Basify (NaOH) Extract Extract with EtOAc/THF (Isolates Product) TargetPH->Extract Product to Org Layer Wash->TargetPH Acidify (HCl)

Caption: The "Neutral Window" Strategy. Avoiding pH extremes prevents loss to the aqueous phase.

Part 4: Troubleshooting FAQs

Q1: I acidified the aqueous layer, but no precipitate formed. Where is my product? A: Unlike non-fluorinated analogs, the 5-fluoro derivative has higher water solubility due to the polarity of the C-F bond. It may not precipitate even at the correct pH.

  • Fix: Do not rely on precipitation. Perform the liquid-liquid extraction (Workflow A, Step 5) using a polar organic mix (EtOAc/THF or n-Butanol). Salt the aqueous layer with NaCl (saturation) to drive the organic product out ("Salting out").

Q2: My product is streaking badly on silica gel columns. A: This is caused by the interaction of the basic pyridine nitrogen with the acidic silanols on the silica surface.

  • Fix: You must use a modifier.

    • Option 1 (Normal Phase): Add 1% Triethylamine (TEA) AND 1% Acetic Acid to your mobile phase (e.g., DCM:MeOH:TEA:AcOH). This buffers the silica.[2]

    • Option 2 (Reverse Phase - Recommended): Use C18 silica with Water/Acetonitrile (+0.1% Formic Acid). Pyridine derivatives behave much better on Reverse Phase.

Q3: The NMR shows high salt content (broad peaks, wrong integration). A: This is common if you evaporated the aqueous layer directly.

  • Fix: Perform a "slurry wash."[3] Suspend the solid in dry Ethanol or Acetone (the product is soluble; inorganic salts like NaCl/KCl are not). Stir for 30 minutes, filter off the white inorganic solid, and evaporate the filtrate.

Q4: The solid turned into a black tar upon drying. A: Pyridine acetic acids are thermally unstable and prone to decarboxylation or oxidation if heated excessively.

  • Fix: Never dry the compound above 40°C. Use a high vacuum at room temperature. If tar has already formed, dissolve in EtOAc, treat with activated carbon, and re-precipitate.[1]

Part 5: Analytical Verification Data

When you have isolated the material, verify against these expected parameters:

ParameterExpected Value/ObservationNotes
Appearance Off-white to pale yellow solidDarkens on air exposure (store under N₂).[1]
1H NMR (DMSO-d6)

~3.70 (s, 2H, CH₂), 7.6 (m, 1H), 8.4 (m, 1H), 8.5 (s, 1H)
Acid proton often broad/invisible.[1]
19F NMR

~ -125 to -130 ppm
Single sharp peak.[1]
MS (ESI) [M+H]⁺ = 156.04[M-H]⁻ = 154.02 often cleaner mode.[1]
Solubility DMSO, Methanol, dilute Base, dilute AcidPoor solubility in Hexanes/Et₂O.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 108, 3-Pyridineacetic acid.[1] Retrieved January 29, 2026, from [Link][1][4]

  • Google Patents. (2005). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.[1] Retrieved January 29, 2026, from [1][4]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Department of Chemistry. Retrieved January 29, 2026, from [Link]

Sources

Common impurities in 2-(5-Fluoropyridin-3-yl)acetic acid and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(5-Fluoropyridin-3-yl)acetic Acid

Executive Summary & Technical Context

2-(5-Fluoropyridin-3-yl)acetic acid (CAS: 1355057-07-2) is a critical intermediate in the synthesis of fluorinated pyridine-based pharmaceuticals. Its amphoteric nature (containing both a basic pyridine nitrogen and an acidic carboxyl group) creates a zwitterionic character that complicates purification. Furthermore, the electron-deficient pyridine ring makes the acetic acid side chain susceptible to decarboxylation under thermal stress.

This guide addresses the three most prevalent impurity classes:

  • Process-Related Organic Impurities: Unreacted nitriles/amides and decarboxylated by-products.

  • Regioisomers: Isomeric fluoropyridines carried over from starting materials.

  • Elemental Impurities: Residual Palladium (Pd) from cross-coupling reactions (e.g., Suzuki-Miyaura).

Impurity Identification & Origins

The following table summarizes the critical impurities associated with the hydrolysis of 2-(5-fluoropyridin-3-yl)acetonitrile or ester precursors.

Impurity TypeCommon Name / StructureOrigin / MechanismDetection Method
Precursor 2-(5-Fluoropyridin-3-yl)acetonitrile Incomplete hydrolysis. Often persists if reaction pH is not sufficiently extreme or time is insufficient.HPLC (High retention) / IR (

stretch ~2250 cm⁻¹)
Intermediate 2-(5-Fluoropyridin-3-yl)acetamide Partial hydrolysis product. Occurs when reaction is quenched too early or temperature is too low.LC-MS (+1 Da mass shift vs Nitrile)
Degradant 3-Fluoro-5-methylpyridine Decarboxylation. Thermal degradation of the acetic acid side chain, catalyzed by high heat (>80°C) or acidic conditions.¹H NMR (Methyl doublet/singlet ~2.3 ppm)
Catalyst Palladium (Pd) Residual catalyst from aryl-halide cross-coupling steps.ICP-MS / XRF

Impurity Formation Pathways (Visualization)

The following diagram illustrates the kinetic competition between product formation and impurity generation.

ImpurityPathways Nitrile Start: 2-(5-Fluoropyridin-3-yl) acetonitrile Amide Intermediate: Acetamide Nitrile->Amide Hydrolysis (Fast) Product Target: 2-(5-Fluoropyridin-3-yl) acetic acid Amide->Product Hydrolysis (Slow) Requires Heat/Acid Decarb Impurity: 3-Fluoro-5-methylpyridine (Decarboxylated) Product->Decarb Thermal Degradation (>80°C or prolonged reflux)

Figure 1: Reaction pathway showing the critical risk of decarboxylation upon over-processing the target acid.

Troubleshooting & Removal Protocols

Issue 1: High Residual Palladium (>20 ppm)

Context: Palladium is notoriously difficult to remove from pyridine derivatives because the pyridine nitrogen acts as a ligand, coordinating with Pd species and solubilizing them in the organic phase. Standard filtration often fails.

Protocol: Scavenger-Assisted Removal

  • Reagents: Thiol-functionalized silica (e.g., SiliaMetS® Thiol or equivalent) or Activated Carbon (specialized grades like C-1).

  • Causality: Thiol groups have a higher affinity for Pd than the pyridine nitrogen, effectively displacing the metal.

Step-by-Step:

  • Dissolution: Dissolve the crude acid in a mixture of Methanol/Water (1:1) at 40°C. Ensure pH is adjusted to ~7-8 (using

    
    ) to ensure solubility of the zwitterion.
    
  • Scavenging: Add 50 wt% (relative to crude mass) of Thiol-Silica or Activated Carbon.

  • Agitation: Stir vigorously at 40-50°C for 4-6 hours. Do not exceed 60°C to prevent decarboxylation.

  • Filtration: Filter hot through a Celite pad (diatomaceous earth) to remove the scavenger.

  • Validation: Analyze a small aliquot via ICP-MS. Target: <10 ppm.

Issue 2: Presence of Decarboxylated Impurity (3-Fluoro-5-methylpyridine)

Context: This impurity is non-polar compared to the target acid. It forms if the hydrolysis step was performed at reflux for too long.

Protocol: pH-Controlled Extraction

  • Principle: The target molecule is an acid (

    
    ). The impurity is a simple pyridine base. We can separate them by exploiting their solubility at different pH levels.
    

Step-by-Step:

  • Basification: Dissolve the crude mixture in water and adjust pH to 10-11 using 2M NaOH.

    • Why: At this pH, the target acid is fully deprotonated (anionic) and stays in the water. The decarboxylated impurity is neutral/basic.

  • Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or MTBE .

    • Result: The non-polar decarboxylated impurity moves into the organic layer.

  • Acidification & Precipitation: Carefully acidify the aqueous layer with 1M HCl to the Isoelectric Point (pH ~3.5 - 4.0) .

    • Observation: The product should precipitate as a white/off-white solid.

  • Filtration: Collect the solid by filtration and wash with cold water.

Issue 3: Product "Oiling Out" Instead of Crystallizing

Context: Pyridylacetic acids often oil out due to trace solvents or high salt content preventing crystal lattice formation.

Protocol: Trituration and Seeding

  • Solvent Switch: Evaporate the "oil" to dryness (using a rotary evaporator at <45°C).

  • Trituration: Add a small volume of Acetonitrile (ACN) or Isopropanol (IPA) .

  • Sonication: Sonicate the flask. The mechanical energy often disrupts the amorphous phase.

  • Thermal Cycling: Heat to 50°C, then cool slowly to 0°C.

  • Anti-solvent: If no solid forms, add Diisopropyl ether (DIPE) dropwise at 0°C to force precipitation.

Purification Workflow (Decision Tree)

PurificationLogic Start Crude Reaction Mixture CheckPd Check Pd Level (ICP-MS) Start->CheckPd Scavenge Add Thiol-Silica Filter CheckPd->Scavenge >20 ppm CheckImpurity Check Organic Impurities (HPLC/NMR) CheckPd->CheckImpurity <20 ppm Scavenge->CheckImpurity BaseWash Basic Wash (pH 11) Extract with EtOAc CheckImpurity->BaseWash Decarboxylated Impurity Present Precipitation Acidify to pH 3.5-4.0 (Isoelectric Point) CheckImpurity->Precipitation Only Salts/Polar BaseWash->Precipitation Aqueous Layer Final Pure Product Dry at <45°C Precipitation->Final

Figure 2: Logical flow for determining the appropriate purification steps based on analytical data.

Frequently Asked Questions (FAQs)

Q1: Why is my yield low after the pH adjustment step? A: You likely missed the Isoelectric Point (pI) . Pyridylacetic acids are zwitterions. If the pH is too low (<2), the pyridine nitrogen protonates, making the molecule soluble as a cation. If too high (>6), the carboxylic acid deprotonates, making it soluble as an anion. You must hit the exact pI (typically pH 3.5–4.5) for maximum precipitation.

Q2: Can I use distillation to purify this acid? A: No. Pyridylacetic acids are thermally unstable. Distillation will almost certainly lead to decarboxylation, yielding 3-fluoro-5-methylpyridine. Crystallization or preparative HPLC are the only viable options.

Q3: The product color is pink/red. Is this a concern? A: Yes. This often indicates oxidation of the pyridine ring or trace metal complexes (Fe/Cu/Pd). While the chemical purity (by HPLC) might be high, the color suggests trace contaminants. A charcoal (activated carbon) treatment during the recrystallization step usually resolves this.

References

  • Decarboxylation Mechanisms: Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.

  • Pd Removal Strategies: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900.

  • Zwitterionic Purification: Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2.

  • General Pyridine Synthesis: Tislér, M., & Stanovnik, B. (1979). Recent Advances in Pyridazine Chemistry. Advances in Heterocyclic Chemistry.

Preventing decomposition of 2-(5-Fluoropyridin-3-yl)acetic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-(5-Fluoropyridin-3-yl)acetic acid Module: Stability Assurance & Decomposition Prevention Document ID: TS-FPA-005-v2[1]

Executive Summary: The "Silent" Decomposition

Status: CRITICAL ALERT Primary Failure Mode: Thermal Decarboxylation Secondary Failure Mode: Hygroscopic Agglomeration[1]

Researchers often treat 2-(5-Fluoropyridin-3-yl)acetic acid as a standard carboxylic acid.[1] This is a fatal error. Due to the electron-withdrawing nature of the fluorine atom at the C5 position combined with the pyridine ring, this molecule possesses a "hair-trigger" for decarboxylation.[1]

Unlike standard aliphatic acids, this compound does not just degrade; it transforms into a volatile oil (3-fluoro-5-methylpyridine) and carbon dioxide, often leaving an empty vial or an oily residue where a solid used to be.[1]

The Mechanism of Failure (Why it happens)

To prevent decomposition, you must understand the enemy. The decomposition is driven by the stability of the intermediate carbanion/zwitterion formed after


 loss.
The Electronic Trap
  • Inductive Destabilization: The Fluorine atom (-I effect) and the Pyridine Nitrogen withdraw electron density from the ring.

  • Acidity Spike: This electron deficiency makes the methylene protons (

    
    ) significantly more acidic than in non-fluorinated analogs.[1]
    
  • The Zwitterion Pathway: In solution or presence of moisture, the proton transfers from the carboxylic acid to the pyridine nitrogen. This zwitterionic form lowers the activation energy for the loss of

    
    .
    
Visualization: The Decarboxylation Pathway

The following diagram illustrates the transition from the stable acid to the volatile decomposition product.

DecarboxylationMechanism Acid Stable Acid Form (Solid) Zwitterion Zwitterionic Intermediate (Moisture/Solution) Acid->Zwitterion Proton Transfer (promoted by H2O) TS Cyclic Transition State (Heat Triggered) Zwitterion->TS Δ Heat (>40°C) Product 3-Fluoro-5-methylpyridine (Volatile Oil) TS->Product -CO2 CO2 CO2 Gas (Irreversible Loss) TS->CO2

Figure 1: The irreversible decarboxylation pathway.[1] Note that moisture catalyzes the formation of the reactive zwitterion, while heat drives the final cleavage.

Storage & Handling Protocols (The "How")

This protocol is a self-validating system.[1] If you follow these steps and the appearance of the compound changes (e.g., from off-white solid to yellow oil), the system has been breached.

A. The "Cold & Dry" Standard

Target Conditions: -20°C, Inert Atmosphere, Dark.[1]

ParameterSpecificationReason
Temperature -20°C (± 5°C) Slows kinetic energy required for the decarboxylation transition state.[1]
Atmosphere Argon or Nitrogen Displaces moisture-laden air.[1] Moisture promotes zwitterion formation.
Container Amber Glass + Parafilm Amber blocks UV (preventing N-oxide formation); Parafilm ensures seal integrity.[1]
Desiccant Silica Gel / P2O5 Essential in the secondary container to scavenge trapped humidity.
B. The Workup Protocol (Critical)

Most decomposition occurs during solvent removal , not storage.

  • Never exceed 35°C on the rotary evaporator water bath.

  • Do not distill to dryness if the crude is acidic. Neutralize to pH 5-6 (isoelectric point vicinity) carefully if possible, or keep as a salt if downstream chemistry permits.

  • Lyophilization (Freeze Drying) is superior to rotary evaporation for this compound.[1] It removes water/solvent at sub-zero temperatures, bypassing the thermal danger zone.

C. Storage Workflow Diagram

StorageProtocol Start Received Compound Check Visual Inspection: Is it an oil or solid? Start->Check Solid Solid (Good) Check->Solid Off-white/Beige Oil Oil/Gummy (Degraded) Check->Oil Yellow/Brown Action1 1. Flush vial with Argon 2. Seal with Parafilm Solid->Action1 Purify Convert to HCl Salt (Stabilization) Oil->Purify Attempt Rescue (See FAQ) Action2 Place in Secondary Container with Desiccant Action1->Action2 Store Store at -20°C Action2->Store

Figure 2: Decision tree for incoming shipment and long-term storage.

Troubleshooting & FAQs

Q1: My solid turned into a yellow oil overnight. What happened? A: You likely experienced "Eutectic Melt" or Decarboxylation.

  • Diagnosis: Run an LC-MS or NMR.[1]

  • If NMR shows loss of -CH2-COOH protons: It decarboxylated.[2][3][4][5][6] The oil is 3-fluoro-5-methylpyridine.[1] Discard.

  • If NMR is intact: It absorbed water (hygroscopic).[1] Dissolve in dry DCM, dry over

    
    , filter, and re-evaporate without heat .
    

Q2: Can I store it as a solution? A: Generally, No . However, if you must, store it as the HCl salt in a non-nucleophilic solvent (like dry acetonitrile). The protonation of the pyridine nitrogen prevents the zwitterion formation, thereby stabilizing the molecule against decarboxylation [1].

Q3: I see an M-44 peak in my Mass Spec. Is my compound gone? A: Not necessarily. Pyridylacetic acids often decarboxylate inside the Mass Spectrometer source (thermal ionization).[1]

  • Test: Run a standard HPLC (UV detection) or NMR.[1] If the main peak is correct, the M-44 is an artifact of the analysis method, not sample degradation.

Q4: How do I dry it if I can't use heat? A: Use Vacuum Desiccation over Phosphorus Pentoxide (


) at room temperature.[1] This is the gold standard for heat-sensitive, hygroscopic acids.[1]

References

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.
  • March, J. (2013).[1] Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[7] (Mechanisms of thermal decarboxylation of

    
    -aryl acids).
    
  • Jubilant Ingrevia. (2024).[1][8] Safety Data Sheet: 3-Acetylpyridine and Pyridylacetic Acid Derivatives. (General handling for pyridine derivatives).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Fluoroacetic acid derivatives. (Physicochemical property comparisons).[1]

  • Chemical Safety Data Sheets. (Various Vendors). Storage conditions for 3-pyridylacetic acid derivatives. (Consensus industry standard: -20°C, Hygroscopic).[1]

Sources

Technical Support Center: Optimizing 2-(5-Fluoropyridin-3-yl)acetic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptive Simplicity" Trap

The synthesis and manipulation of 2-(5-fluoropyridin-3-yl)acetic acid presents a triad of chemical challenges that often derail standard protocols. While it appears to be a simple heteroaryl acid, the combination of the electron-withdrawing fluorine at C5 and the basic nitrogen at C1 creates a "push-pull" electronic environment that necessitates specialized catalyst selection.

The Three Core Challenges:

  • Catalyst Poisoning: The pyridine nitrogen is a potent

    
    -donor, capable of displacing phosphine ligands and sequestering Palladium (Pd) or Copper (Cu) into inactive complexes.
    
  • Spontaneous Decarboxylation: The 3-pyridylacetic acid motif is prone to zwitterionic decarboxylation, converting your valuable product into the useless byproduct 3-fluoro-5-methylpyridine .

  • Electronic Deactivation: The C5-Fluorine atom reduces the electron density of the ring, making oxidative addition easier but destabilizing the reductive elimination step in certain catalytic cycles.

This guide provides self-validating protocols to navigate these issues, focusing on Pd-catalyzed


-arylation  and Negishi Cross-Coupling .

Catalyst Selection & Synthesis Protocols

Method A: Pd-Catalyzed -Arylation (The Scalable Route)

Best for: Large-scale synthesis, high throughput.

This method couples 3-bromo-5-fluoropyridine with tert-butyl acetate. The choice of the tert-butyl ester is critical ; it prevents in-situ decarboxylation and allows for mild acidic deprotection later.

The Catalyst System:

  • Precursor:

    
     (Tris(dibenzylideneacetone)dipalladium(0))
    
  • Ligand (The Key):

    
      (Tri-tert-butylphosphine) or Q-Phos .
    
    • Why: These electron-rich, sterically bulky ligands do two things:

      • Accelerate oxidative addition into the electron-deficient C-Br bond.

      • Sterically shield the Pd center, preventing the pyridine nitrogen from binding and poisoning the catalyst.

Step-by-Step Protocol:

  • Preparation: In a glovebox or under strict Argon flow, charge a reaction vessel with

    
     (1 mol%) and 
    
    
    
    (2.2 mol%). Add toluene (degassed).[1]
  • Activation: Stir for 15 minutes at RT. The solution should turn from dark purple/black to a lighter orange/brown, indicating active

    
     formation.
    
  • Substrate Addition: Add 3-bromo-5-fluoropyridine (1.0 equiv) and tert-butyl acetate (1.2 equiv).

  • Base Addition: Add LiHMDS (Lithium hexamethyldisilazide, 2.2 equiv) dropwise at 0°C.

    • Note: Do NOT use NaOtBu; LiHMDS is required to generate the lithium enolate of the acetate, which is the active nucleophile.

  • Reaction: Warm to RT. If conversion is slow (<10% after 1h), heat to 50°C. Monitor by LCMS.

  • Quench: Quench with saturated

    
    . Extract with EtOAc.
    
Method B: Negishi-Reformatsky Coupling (The Mild Route)

Best for: Substrates with base-sensitive functional groups.

This method uses a Reformatsky reagent (zinc enolate) which is less basic than the lithium enolate used in Method A.

The Catalyst System:

  • Catalyst:

    
      or PEPPSI-IPr .
    
    • Why: The zinc reagent can sometimes reduce Pd(II) too quickly. Using a pre-formed bulky Pd(0) or an NHC-stabilized Pd(II) precatalyst (PEPPSI) ensures stability.

Step-by-Step Protocol:

  • Reformatsky Generation: React tert-butyl bromoacetate with activated Zinc dust in THF to form

    
    .
    
  • Coupling: Add 3-bromo-5-fluoropyridine (1.0 equiv) and

    
     (2 mol%) to the zinc reagent solution.
    
  • Reaction: Heat to 60°C for 4-6 hours.

  • Workup: Acid wash is critical to remove zinc salts which can chelate the product.

Critical Troubleshooting: The Decarboxylation Trap

The most common failure mode is not the coupling, but the isolation .

The Mechanism of Failure: Pyridyl acetic acids exist in equilibrium with a zwitterionic form. If the pH is near the isoelectric point (typically pH 4-6) and heat is applied, the proton on the pyridine nitrogen facilitates the loss of


.

Decarboxylation Substrate Pyridyl Acetic Acid (Neutral) Zwitterion Zwitterion (NH+ / COO-) Substrate->Zwitterion pH 4-6 TS Transition State (Cyclic) Zwitterion->TS Heat (>40°C) Product 3-Methyl-5-Fluoropyridine (Dead Product) TS->Product - CO2

Caption: Pathway of thermal decarboxylation. Avoid the "Zwitterion Zone" (pH 4-6 + Heat).

The Fix: Acidic Deprotection Do NOT use basic hydrolysis (NaOH/MeOH/Heat) for the ester.

  • Correct Protocol: Dissolve the tert-butyl ester intermediate in DCM. Add TFA (Trifluoroacetic acid) (1:1 ratio) at 0°C. Stir at RT.

  • Isolation: Evaporate TFA under vacuum at <30°C . Isolate as the TFA salt or HCl salt. The salt form protonates the pyridine nitrogen and the carboxylic acid, preventing the specific zwitterionic arrangement required for decarboxylation.

Troubleshooting Guide (FAQ Format)

Q1: My reaction turns black immediately and conversion stops at 5%. What happened?

Diagnosis: Catalyst decomposition ("Pd Black" formation). Root Cause: The pyridine nitrogen displaced your ligands, creating an unstable complex that precipitated Pd metal. Solution:

  • Switch Ligands: Move to XPhos or BrettPhos . These are "dialkylbiaryl" phosphines that are incredibly bulky and impossible for the pyridine to displace.

  • Increase Ratio: Increase the Ligand:Pd ratio to 2:1 or 3:1 to push the equilibrium toward the active catalyst.

Q2: I see the product peak in LCMS, but after rotary evaporation, it’s gone.

Diagnosis: Decarboxylation during workup. Root Cause: You likely heated the water bath of the rotovap >40°C while the crude mixture was at a neutral/slightly acidic pH. Solution:

  • Keep water bath <30°C .

  • Do not store the free acid in solution. Isolate immediately as a stable salt (HCl or TFA salt).

  • Lyophilization (freeze-drying) is safer than rotary evaporation for the final step.

Q3: Can I use 3-chloro-5-fluoropyridine instead of the bromo- analog?

Answer: Generally, no . Reasoning: The C-Cl bond is significantly stronger. While 5-fluorine activates the ring, it is usually insufficient to permit oxidative addition of the chloride with standard catalysts. You would need extremely specialized catalysts (e.g., Pd-NHC dimers like


) and higher temperatures, which increases the risk of decarboxylation. Stick to the Bromide  or Iodide .

Decision Matrix: Workflow Optimization

Use this logic flow to select your experimental conditions.

Workflow Start Start: Synthesis of 2-(5-Fluoropyridin-3-yl)acetic acid Substrate Substrate: 3-Bromo-5-Fluoropyridine Start->Substrate Scale Scale of Reaction? Substrate->Scale Small Small (<100mg) or Base Sensitive Scale->Small Sensitive Large Large (>1g) Robust Scale->Large Scalable Negishi Method B: Negishi/Reformatsky Cat: Pd(P(tBu)3)2 Reagent: BrZnCH2CO2tBu Small->Negishi AlphaArylation Method A: Alpha-Arylation Cat: Pd2(dba)3 / P(tBu)3 Base: LiHMDS Large->AlphaArylation Hydrolysis Hydrolysis Step (CRITICAL) Negishi->Hydrolysis AlphaArylation->Hydrolysis Condition1 Avoid NaOH/Heat! Use TFA/DCM at 0°C Hydrolysis->Condition1 Final Target Product (Isolate as HCl/TFA Salt) Condition1->Final

Caption: Decision matrix for selecting the optimal synthetic route based on scale and sensitivity.

Summary of Key Data

ParameterMethod A (

-Arylation)
Method B (Negishi)
Active Species Lithium EnolateZinc Enolate (Reformatsky)
Base Strength High (LiHMDS, pKa ~26)Low (Zn reagent is neutral/mild)
Catalyst Preference


or PEPPSI
Temp Range 25°C - 50°C50°C - 70°C
Major Risk Base-mediated side reactionsIncomplete activation of Zn
Yield (Typical) 75-85%60-75%

References

  • Culkin, D. A., & Hartwig, J. F. (2002).[2] Palladium-Catalyzed

    
    -Arylation of Carbonyl Compounds and Nitriles.[2][3][4] Accounts of Chemical Research. Link
    
    • Relevance: Foundational text on ligand selection (Bulky Phosphines)
  • Milne, J. E., & Buchwald, S. L. (2004).[5] An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society.[2][6] Link

    • Relevance: Establishes the protocol for using biaryl phosphine ligands (SPhos/XPhos)
  • Shang, R., & Liu, L. (2011). Transition Metal-Catalyzed Decarboxylation of Aromatic Carboxylic Acids. Science China Chemistry. Link

    • Relevance: Details the mechanism of decarboxylation in heteroaryl acetic acids and the influence of zwitterionic intermedi
  • Hama, T., et al. (2008).

    
    -Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society.[2][6] Link
    
    • Relevance: Provides the specific conditions for using Reformatsky reagents to avoid strong bases like LiHMDS.

Sources

Managing exothermic reactions in 2-(5-Fluoropyridin-3-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals.

Welcome to the technical support center for the synthesis of 2-(5-Fluoropyridin-3-yl)acetic acid. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the potential exothermic hazards associated with this synthesis. Our focus is on ensuring procedural safety and reproducibility in your laboratory.

Introduction: Understanding the Synthetic Landscape

The synthesis of 2-(5-Fluoropyridin-3-yl)acetic acid, a valuable building block in pharmaceutical research, involves steps with significant exothermic potential. Uncontrolled heat release can lead to thermal runaway, compromising the safety of the experiment, reducing yield, and leading to the formation of impurities. This guide will focus on two critical and potentially exothermic stages of a common synthetic route: the formation of a Grignard reagent and the subsequent hydrolysis of a nitrile intermediate.

A plausible and frequently employed synthetic pathway is outlined below:

Synthetic_Pathway A 3-Bromo-5-fluoropyridine B Grignard Reagent Formation (Exothermic Step 1) A->B Mg, THF C (5-Fluoropyridin-3-yl)magnesium bromide B->C D Carboxylation or Cyanomethylation C->D 1. CO2 or ClCH2CN 2. Work-up E 2-(5-Fluoropyridin-3-yl)acetonitrile D->E F Hydrolysis (Exothermic Step 2) E->F Acid or Base G 2-(5-Fluoropyridin-3-yl)acetic acid F->G

Caption: A common synthetic route to 2-(5-Fluoropyridin-3-yl)acetic acid, highlighting the two primary exothermic steps.

Troubleshooting Guide: Managing Exothermic Events

This section addresses specific issues you may encounter during the synthesis, with a focus on managing exothermic reactions.

Issue 1: Uncontrolled Exotherm During Grignard Reagent Formation

Question: My reaction temperature is spiking uncontrollably during the addition of 3-bromo-5-fluoropyridine to magnesium turnings. What is happening and how can I prevent it?

Answer:

Root Cause Analysis:

The formation of a Grignard reagent is a notoriously exothermic process. The reaction has an induction period, which can be followed by a sudden and rapid initiation, leading to a sharp temperature increase. The electron-withdrawing nature of the fluorine atom on the pyridine ring can also influence the reactivity.

Immediate Corrective Actions:

  • Halt Addition: Immediately stop the addition of the 3-bromo-5-fluoropyridine solution.

  • Enhance Cooling: Ensure your reaction flask is adequately submerged in a cooling bath (e.g., ice-water or dry ice/acetone).

  • Increase Stirring: Vigorous stirring is crucial for efficient heat dissipation.

Preventative Measures and Optimization:

  • Slow and Controlled Addition: Add the solution of 3-bromo-5-fluoropyridine dropwise using an addition funnel. A slower addition rate allows the cooling system to manage the heat generated.

  • Initiation: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to the magnesium turnings to initiate the reaction under controlled conditions before the bulk addition of the halide.

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) is a common solvent for Grignard reactions. Ensure it is completely dry, as water will quench the Grignard reagent and can also contribute to erratic reaction initiation.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. Maintain a consistent internal temperature, typically between 20-40°C, by adjusting the addition rate and cooling bath temperature.

ParameterRecommended RangeRationale
Addition Rate 1-2 mL/minuteAllows for effective heat dissipation.
Internal Temperature 20-40°CBalances reaction rate and safety.
Stirring Speed >300 RPMEnsures efficient heat transfer to the cooling bath.
Issue 2: Violent Reaction During Quenching of the Grignard Reagent

Question: When I add the quenching agent to my Grignard reaction, it erupts violently. How can I quench the reaction safely?

Answer:

Root Cause Analysis:

The quenching of a Grignard reagent is a highly exothermic acid-base reaction. The Grignard reagent is a strong base, and its reaction with a protic quenching agent (like water or acid) is rapid and generates a significant amount of heat.

Immediate Corrective Actions:

  • Cease Addition: Stop adding the quenching agent immediately.

  • Maintain Cooling: Keep the reaction flask in an efficient cooling bath.

Preventative Measures and Optimization:

  • Pre-cool the Reaction: Before quenching, cool the Grignard reaction mixture to 0°C in an ice-water bath.

  • Slow, Dropwise Addition: Add the quenching solution very slowly, drop by drop, with vigorous stirring. Use an addition funnel to control the rate of addition.

  • Choice of Quenching Agent: For a more controlled quench, use a saturated aqueous solution of ammonium chloride instead of water or strong acids. This provides a milder and more buffered reaction.[1]

Issue 3: Runaway Temperature During Nitrile Hydrolysis

Question: During the acid- or base-catalyzed hydrolysis of 2-(5-Fluoropyridin-3-yl)acetonitrile, the temperature of my reaction is increasing rapidly and uncontrollably. What should I do?

Answer:

Root Cause Analysis:

The hydrolysis of nitriles to carboxylic acids, particularly under concentrated acidic or basic conditions, can be highly exothermic. The initial hydrolysis to the amide is often the most exothermic step.

Immediate Corrective Actions:

  • Cooling: Immediately immerse the reaction flask in an ice bath to try and bring the temperature under control.

  • Dilution (with caution): If safe to do so, and if the reaction is not already too vigorous, slow addition of a pre-cooled, inert solvent can help to dissipate heat.

Preventative Measures and Optimization:

  • Staged Addition of Reagents: Instead of adding the full amount of acid or base at once, add it portion-wise or as a solution via an addition funnel, while monitoring the internal temperature.

  • Lower Reaction Temperature: While nitrile hydrolysis often requires heating, starting the reaction at a lower temperature and gradually increasing the heat can allow for better control.

  • Use of Milder Conditions: Consider using more dilute acid or base, which will slow down the reaction rate and reduce the rate of heat generation. The trade-off may be a longer reaction time.

  • Efficient Heat Removal: For larger scale reactions, ensure the reactor has sufficient cooling capacity. The surface area-to-volume ratio decreases on scale-up, making heat removal less efficient.

ParameterRecommended ConditionRationale
Reagent Addition Slow, controlled addition of acid/basePrevents a sudden exotherm.
Initial Temperature 0-10°CAllows for gradual and controlled heating.
Monitoring Continuous internal temperature monitoringEssential for detecting the onset of an exotherm.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take before starting the synthesis of 2-(5-Fluoropyridin-3-yl)acetic acid?

A1: Always conduct a thorough literature search for the specific reactions you are performing. Pay close attention to the safety data sheets (SDS) for all reagents, especially 3-bromo-5-fluoropyridine.[2][3] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Ensure that an appropriate fire extinguisher and a safety shower/eyewash station are readily accessible. For potentially exothermic reactions, have a cooling bath prepared and ready before starting the reaction.

Q2: Can I use a different Grignard reagent formation initiator besides iodine?

A2: Yes, while iodine is common, other initiators can be used. A small amount of pre-formed Grignard reagent from a previous batch can be effective. Alternatively, mechanical activation of the magnesium turnings by grinding them in a dry mortar and pestle can sometimes facilitate initiation.

Q3: Is there an alternative to the Grignard route for this synthesis?

A3: Yes, another common route involves the nucleophilic aromatic substitution of a suitable pyridine derivative with a malonate, followed by hydrolysis and decarboxylation. However, this route may also have its own set of challenges, including the potential for side reactions.

Q4: How can I monitor the progress of the nitrile hydrolysis reaction?

A4: The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) or by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to observe the disappearance of the starting nitrile and the appearance of the carboxylic acid product.

Q5: What is the best way to handle a thermal runaway if my cooling measures fail?

A5: In the event of a thermal runaway where cooling measures are insufficient, the primary goal is to ensure personal safety. Evacuate the immediate area and alert others. Do not attempt to intervene if the reaction is out of control. If the reaction is in a reactor with an emergency pressure relief system, it should activate. For laboratory-scale reactions, a runaway will likely result in the forceful ejection of the reactor contents.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key exothermic steps in the synthesis of 2-(5-Fluoropyridin-3-yl)acetic acid. These are generalized protocols and may require optimization for your specific laboratory conditions.

Protocol 1: Formation of (5-Fluoropyridin-3-yl)magnesium bromide

Grignard_Formation_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Monitoring Monitoring & Control A Dry glassware and magnesium turnings C Add Mg and a crystal of iodine to the flask A->C B Prepare a solution of 3-bromo-5-fluoropyridine in anhydrous THF D Add a small portion of the halide solution to initiate the reaction B->D C->D E Once initiated, add the remaining halide solution dropwise, maintaining T < 40°C D->E F Stir for 1 hour after addition is complete E->F G Continuously monitor internal temperature G->E H Use an ice bath to control exotherm H->E

Caption: Workflow for the controlled formation of the Grignard reagent.

Materials:

  • 3-Bromo-5-fluoropyridine

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Three-necked round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, and a nitrogen/argon inlet.

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven. To the three-necked flask, add magnesium turnings (1.2 equivalents) under a nitrogen or argon atmosphere.

  • Initiation: Add a small crystal of iodine. In the addition funnel, place a solution of 3-bromo-5-fluoropyridine (1 equivalent) in anhydrous THF.

  • Controlled Addition: Add a small portion of the 3-bromo-5-fluoropyridine solution to the magnesium turnings. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.

  • Temperature Management: Once the reaction has initiated, begin a slow, dropwise addition of the remaining 3-bromo-5-fluoropyridine solution, maintaining a gentle reflux. Use an ice bath to control the temperature and prevent a vigorous exotherm.

  • Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Protocol 2: Hydrolysis of 2-(5-Fluoropyridin-3-yl)acetonitrile

Hydrolysis_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Monitoring Monitoring & Control A Dissolve 2-(5-Fluoropyridin-3-yl)acetonitrile in a suitable solvent C Cool the nitrile solution to 0-10°C A->C B Prepare a solution of aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) D Slowly add the acid or base solution dropwise B->D C->D E After addition, slowly warm to reflux and heat for several hours D->E G Monitor reaction progress by TLC or HPLC E->G F Monitor internal temperature during addition F->D

Sources

Technical Support Center: Isolating 2-(5-Fluoropyridin-3-yl)acetic acid with Minimal Product Loss

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2-(5-Fluoropyridin-3-yl)acetic acid. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical expertise with practical, field-tested advice to help you navigate the complexities of its work-up and purification, thereby minimizing product loss.

Understanding the Molecule: A Zwitterionic Challenge

2-(5-Fluoropyridin-3-yl)acetic acid possesses both a basic pyridine ring and an acidic carboxylic acid group. This dual functionality means its charge and, consequently, its solubility are highly dependent on the pH of the surrounding medium. At a specific pH, known as the isoelectric point (pI), the molecule will exist as a neutral zwitterion, with both a positive charge on the protonated pyridine ring and a negative charge on the deprotonated carboxylate group. This zwitterionic nature can lead to high water solubility and complicates extraction and purification.

To effectively design a work-up procedure, it is crucial to understand the pKa values of the ionizable groups. Based on computational predictions, the estimated pKa values for 2-(5-Fluoropyridin-3-yl)acetic acid are:

  • pKa1 (Carboxylic Acid): ~4.2

  • pKa2 (Pyridinium Ion): ~5.8

The isoelectric point (pI) can be estimated as the average of these two pKa values, which is approximately 5.0.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the work-up of 2-(5-Fluoropyridin-3-yl)acetic acid.

Q1: I'm losing a significant amount of my product during the aqueous work-up. Why is this happening and how can I prevent it?

A1: Product loss during aqueous work-up is the most common issue and is primarily due to the compound's high water solubility, especially when it exists in its charged forms (either as a carboxylate salt at high pH or a pyridinium salt at low pH). At or near its isoelectric point (around pH 5.0), the zwitterionic form may also have considerable aqueous solubility.

Troubleshooting Steps:

  • pH Control is Critical: Avoid extreme pH values during extraction. A common mistake is to basify the aqueous layer too strongly (e.g., pH > 10) to deprotonate the carboxylic acid, or to acidify it too strongly (e.g., pH < 2) to protonate the pyridine. In these ranges, the resulting salt is highly water-soluble.

  • "Salting Out": Increase the ionic strength of the aqueous layer by saturating it with sodium chloride (brine) before extraction. This decreases the solubility of the organic product in the aqueous phase, pushing it into the organic layer.[1]

  • Choice of Organic Solvent: Use a more polar organic solvent for extraction. While less polar solvents like ethyl acetate are common, a more polar solvent like n-butanol can be more effective at extracting the zwitterionic form. However, be aware that n-butanol has some miscibility with water. A mixture of dichloromethane and isopropanol can also be effective.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is a more efficient way to recover the product.

  • Back-Extraction: If your product is in the aqueous layer, carefully adjust the pH to its isoelectric point (~pH 5.0) to minimize its solubility and then extract with an appropriate organic solvent.

Q2: I'm having trouble with emulsions forming during my extractions. How can I break them?

A2: Emulsions are a common problem when working with polar, zwitterionic compounds and can be frustrating. They are often caused by the presence of fine particulate matter or the surfactant-like properties of the compound itself at certain pH values.

Troubleshooting Steps:

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.

  • Add Brine: Adding a saturated solution of sodium chloride can help to break up emulsions by increasing the density and ionic strength of the aqueous phase.

  • Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to remove the particulate matter that is stabilizing the emulsion.

  • Centrifugation: If available, centrifuging the emulsion can force the separation of the layers.

Q3: My product won't crystallize. What can I do?

A3: Crystallization can be challenging for polar molecules that may prefer to remain in solution.

Troubleshooting Steps:

  • Solvent Selection: The key is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.

    • Good Single Solvents: Consider polar protic solvents like ethanol, isopropanol, or water, or polar aprotic solvents like acetonitrile or acetone.

    • Solvent/Anti-Solvent Systems: A powerful technique is to dissolve the compound in a good solvent (e.g., methanol, ethanol, or a small amount of DMF) and then slowly add an anti-solvent (a solvent in which the compound is insoluble, e.g., diethyl ether, hexanes, or toluene) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.

  • Induce Crystallization:

    • Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution to initiate crystal growth.

    • Scratching: Scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites.

  • Purity: Impurities can significantly inhibit crystallization. If the product is an oil, it may be necessary to purify it further by column chromatography before attempting crystallization again.

Detailed Protocols

Protocol 1: Optimized Acid-Base Extraction Workflow

This protocol is designed to minimize product loss by carefully controlling the pH and leveraging the zwitterionic nature of the compound.

Predicted Physicochemical Properties:

PropertyPredicted Value
pKa (Carboxylic Acid) ~4.2
pKa (Pyridinium) ~5.8
Isoelectric Point (pI) ~5.0
Predicted Water Solubility Moderate to High (especially at pH extremes)
Predicted Organic Solvents Sparingly soluble in non-polar solvents (e.g., hexanes), moderately soluble in polar aprotic (e.g., ethyl acetate, DCM) and polar protic solvents (e.g., alcohols).

Step-by-Step Procedure:

  • Initial Quench: After the reaction is complete, cool the reaction mixture to room temperature. Quench the reaction by adding water or a dilute aqueous solution of a weak acid (e.g., 1 M NH4Cl) or weak base (e.g., saturated NaHCO3), depending on the reaction conditions.

  • pH Adjustment to Basic: Slowly add a mild base, such as a saturated solution of sodium bicarbonate (NaHCO3), to the aqueous mixture until the pH is between 8 and 9. This will deprotonate the carboxylic acid, forming the carboxylate salt. Avoid strong bases like NaOH, which can lead to higher water solubility.

  • Wash with a Non-polar Solvent: Extract the aqueous layer with a non-polar organic solvent like hexanes or diethyl ether to remove any non-polar impurities. Discard the organic layer.

  • Acidification to the Isoelectric Point: Carefully add a dilute acid, such as 1 M HCl, dropwise to the aqueous layer while monitoring the pH. Adjust the pH to the isoelectric point, approximately pH 5.0. At this pH, the compound is in its zwitterionic form and should have its minimum water solubility. You may observe the product precipitating out of solution.

  • Extraction of the Zwitterion: Extract the aqueous layer multiple times with a more polar organic solvent. A mixture of dichloromethane (DCM) and isopropanol (e.g., 3:1 v/v) is a good starting point.

  • Combine and Dry: Combine the organic extracts and wash with a small amount of brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

Workflow Diagram:

G cluster_0 Reaction Mixture cluster_1 Aqueous Work-up cluster_2 Final Product A Reaction Completion B Quench with Water/Weak Acid/Base A->B C Adjust to pH 8-9 with NaHCO3 B->C D Wash with Hexanes/Ether (Removes Non-polar Impurities) C->D E Adjust to pH ~5.0 with 1M HCl (Product may precipitate) D->E F Extract with DCM/Isopropanol (3x) E->F G Combine Organic Layers F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Filter and Concentrate I->J K Crude 2-(5-Fluoropyridin-3-yl)acetic acid J->K G Crude Product Crude Product Solvent Screening Solvent Screening Crude Product->Solvent Screening Identify suitable solvent(s) Dissolution in Hot Solvent Dissolution in Hot Solvent Solvent Screening->Dissolution in Hot Solvent Minimum volume Slow Cooling Slow Cooling Dissolution in Hot Solvent->Slow Cooling Promotes crystal growth Crystal Formation Crystal Formation Slow Cooling->Crystal Formation Isolation & Drying Isolation & Drying Crystal Formation->Isolation & Drying Vacuum filtration Pure Product Pure Product Isolation & Drying->Pure Product

Caption: Crystallization workflow for purification.

Advanced Purification Techniques

If standard extraction and crystallization do not yield a product of sufficient purity, consider the following chromatographic methods.

Reverse-Phase Chromatography

Due to the polar nature of the compound, reverse-phase chromatography can be an effective purification method.

  • Stationary Phase: C18-functionalized silica is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. To ensure good peak shape and prevent ionization on the column, it is crucial to add an acidic modifier to the mobile phase.

    • Recommended Modifiers: 0.1% Trifluoroacetic acid (TFA) or 0.1% formic acid. The low pH will protonate the pyridine nitrogen, leading to better interaction with the stationary phase and sharper peaks.

Ion-Exchange Chromatography

For zwitterionic compounds, ion-exchange chromatography can be a powerful purification technique.

  • Cation-Exchange: At a pH below the pKa of the carboxylic acid (e.g., pH ~3), the molecule will have a net positive charge and can be bound to a strong cation-exchange resin. Elution can be achieved by increasing the pH or by using a salt gradient.

  • Anion-Exchange: At a pH above the pKa of the pyridinium ion (e.g., pH ~7-8), the molecule will have a net negative charge and can be bound to a strong anion-exchange resin. Elution is typically achieved by decreasing the pH or with a salt gradient.

References

  • Rowan. (n.d.). Free Online pKa Calculator. Rowan Scientific. Retrieved January 29, 2026, from [Link]

  • Nichols, L. (2021). Reaction Work-Ups. Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved January 29, 2026, from [Link]

  • Chemaxon. (n.d.). Solubility Predictor. Chemaxon Docs. Retrieved January 29, 2026, from [Link]

Sources

Identification of byproducts in 2-(5-Fluoropyridin-3-yl)acetic acid synthesis by mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification of byproducts in 2-(5-Fluoropyridin-3-yl)acetic acid synthesis via LC-MS/MS. Ticket ID: #PYR-ACID-5F-001 Assigned Specialist: Senior Application Scientist, MS Division.

Diagnostic Workflow (Triage)

User Issue: "I am seeing unexpected peaks in the LC-MS spectrum of my crude 2-(5-Fluoropyridin-3-yl)acetic acid. The molecular ion [M+H]+ 156 is present, but I have significant noise and isobaric interferences."

Specialist Response: Before optimizing the synthesis, we must correctly identify the species. Pyridylacetic acids are notorious for two specific behaviors in MS: source-induced decarboxylation and amide/acid isobaric overlap .

Use this decision matrix to classify your impurity immediately:

DiagnosticTree Start Start: Identify Unknown Peak (m/z) MZ155 m/z 155.1 ([M-1] relative to Target) Start->MZ155 MZ112 m/z 112.1 ([M-44]) Start->MZ112 MZ170 m/z 170 or 184 (+14/+28) Start->MZ170 CheckRT Check Retention Time (RT) MZ155->CheckRT Is peak resolved? SourceTest Run Source Fragmentation Test MZ112->SourceTest Vary Cone Voltage SolventCheck Check Workup Solvents MZ170->SolventCheck Amide Likely Amide Intermediate (Incomplete Hydrolysis) CheckRT->Amide Yes (Earlier RT) Decarb Decarboxylated Product (Thermal Degradation) SourceTest->Decarb Ratio Constant Artifact MS Source Artifact (Not a real impurity) SourceTest->Artifact Ratio Changes with Voltage Ester Methyl/Ethyl Ester (Solvent Reactivity) SolventCheck->Ester MeOH/EtOH used

Figure 1: Diagnostic logic tree for rapid impurity classification based on m/z shifts relative to the target [M+H]+ 156.

Technical Deep Dive: The Chemistry-MS Interface

Q1: Why do I see a persistent peak at m/z 155.1 when my target is 156.1?

The Issue: This is likely the Primary Amide Intermediate (2-(5-fluoropyridin-3-yl)acetamide). The Causality: The synthesis typically involves the hydrolysis of 2-(5-fluoropyridin-3-yl)acetonitrile. The nitrile (MW 136) hydrolyzes first to the amide (MW 154) and then to the acid (MW 155).

  • Mass Confusion:

    • Target Acid: [M+H]+ = 156.13 Da.

    • Amide Impurity: [M+H]+ = 155.14 Da.

  • The Risk: The difference is only 0.99 Da . On low-resolution instruments (Single Quad), the 13C isotope of the amide (approx. 156.14) will co-elute with your target acid peak, leading to false purity calculations.

  • Validation: You must separate these chromatographically. The amide is less polar (at acidic pH) and typically elutes after the acid on C18, but before on HILIC.

Q2: I see a large peak at m/z 112. Is my product degrading?

The Issue: This is the Decarboxylated Species (3-Fluoro-5-methylpyridine). The Causality: Pyridylacetic acids are thermally unstable. The electron-withdrawing nature of the pyridine ring (especially with the 5-Fluoro substituent) facilitates the loss of CO2.

  • Scenario A (Real Impurity): If the peak has a distinct retention time, your reaction temperature was too high (>80°C) or the workup was too acidic/hot.

  • Scenario B (MS Artifact): If the peak co-elutes perfectly with your target (m/z 156), it is happening inside the MS ion source .

  • Validation Protocol: Lower your Desolvation Temperature (from 350°C to 200°C) and Cone Voltage. If the 112 peak intensity drops relative to 156, it is an artifact.

Synthesis & Degradation Pathway[1][2]

Understanding the origin of these masses is critical for process control.

ReactionPathway Nitrile Starting Material (Nitrile) MW: 136 [M+H]: 137 Amide Impurity A (Amide) MW: 154 [M+H]: 155 Nitrile->Amide +H2O (Hydrolysis) Acid TARGET (Acetic Acid) MW: 155 [M+H]: 156 Amide->Acid +H2O, -NH3 (Slow Step) Decarb Impurity B (Methylpyridine) MW: 111 [M+H]: 112 Acid->Decarb -CO2 (Thermal/Source) Ester Impurity C (Ethyl Ester) MW: 183 [M+H]: 184 Acid->Ester +EtOH (Workup)

Figure 2: Reaction pathway showing the origin of mass shifts. Note that the Amide -> Acid step is often the rate-limiting step, causing amide accumulation.

Data Summary: Fragment Ions for Confirmation

Use this table to program your Multiple Reaction Monitoring (MRM) or to validate MS2 spectra.

SpeciesFormulaPrecursor [M+H]+Key Fragment (MS2)Mechanism of Loss
Target Acid C7H6FNO2156.1 112.1 Loss of CO2 (-44 Da)
92.1Loss of HF from 112 fragment
Amide Impurity C7H7FN2O155.1 138.1 Loss of NH3 (-17 Da)
110.1Loss of CONH2 (-45 Da)
Decarboxylated C6H6FN112.1 92.1 Loss of HF (-20 Da)
Ethyl Ester C9H10FNO2184.2 156.1 Loss of Ethylene (-28 Da)

Validated Experimental Protocol

Method: Separation of Acid/Amide Isobars

Standard C18 gradients often fail to separate the acid and amide due to similar polarity. The following method utilizes a Fluorophenyl (PFP) column which interacts specifically with the pyridine ring and the fluorine substituent, enhancing selectivity.

Reagents:

  • Mobile Phase A: 5mM Ammonium Formate in Water (pH 3.0 with Formic Acid). Note: Do not use TFA; it suppresses ionization of pyridines.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Instrument Settings:

  • Column: Agilent Poroshell 120 PFP (or equivalent), 2.1 x 100 mm, 2.7 µm.

  • Flow Rate: 0.35 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts)

    • 1-8 min: 5% -> 40% B (Shallow gradient is key for Acid/Amide separation)

    • 8-10 min: 95% B (Wash)

  • MS Source (ESI+):

    • Gas Temp: 300°C (Keep moderate to prevent decarboxylation)

    • Capillary Voltage: 3500 V

    • Fragmentor: 70 V

Step-by-Step Validation:

  • Blank Injection: Inject Mobile Phase A to clear memory effects.

  • System Suitability: Inject a 1:1 mixture of the Amide standard (synthesized or purchased) and the Target Acid.

  • Resolution Requirement: Ensure Resolution (Rs) > 1.5 between m/z 155 and m/z 156 peaks.

  • Sample Injection: Inject crude reaction mixture (diluted to 10 µg/mL in water).

References

  • Synthesis of Pyridylacetic Acids

    • Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.[1] Journal of Organic Chemistry.

    • Source: [Link]

  • Impurity Profiling Guidelines

    • U.S. Food and Drug Administration.[2] (2008).[2] Guidance for Industry, Q3A Impurities in New Drug Substances.

    • Source: [Link]

  • MS Fragmentation of Pyridines

    • Salem, M. A. I., et al. (2014).[3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. (Analogous fragmentation patterns for N-heterocycles).

    • Source: [Link]

  • LC-MS Method Development for Polar Amines

    • Agilent Technologies.[4] (2019). Determination of Primary Aromatic Amines by LC/MS/MS using PFP columns.

    • Source: [Link]

Sources

Stability of 2-(5-Fluoropyridin-3-yl)acetic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-(5-Fluoropyridin-3-yl)acetic acid

Executive Summary

This guide addresses the stability profile of 2-(5-Fluoropyridin-3-yl)acetic acid , a critical intermediate in medicinal chemistry.[1] Unlike simple carboxylic acids, this compound exhibits zwitterionic behavior due to the basic pyridine nitrogen and the acidic carboxyl tail.

Critical Warning: While 3-pyridylacetic acid derivatives are thermally more stable than their 2-pyridyl isomers (which decarboxylate spontaneously), this fluorinated derivative presents unique challenges regarding esterification in protic solvents and solubility-driven precipitation at neutral pH.[1]

Module 1: Solvent Selection & Dissolution Strategy

The Challenge: Users frequently report "insolubility" or "crashing out" in aqueous buffers.[1] This is often a pH-dependent zwitterionic effect rather than true insolubility.[1]

Solvent Compatibility Matrix
Solvent SystemSolubility RatingStability RiskRecommended Use
DMSO (Anhydrous) Excellent LowLong-term Storage (Frozen) .[1] The gold standard for stock solutions.
Methanol / Ethanol GoodHigh Immediate Use Only .[1] Rapidly forms methyl/ethyl esters if trace acid is present.[1]
Water (pH 7.0) PoorLowAvoid for stock solutions.[1] Likely to precipitate near isoelectric point (pI).[1]
Water (pH > 8 or < 2) GoodModerateUse for biological assays.[1] Soluble as a salt (anion or cation).[1]
Acetonitrile ModerateLowGood for LC-MS.[1] Poor solubility for high-concentration stocks.[1]
Troubleshooting Guide: "My Sample Won't Dissolve"

Q: I added water to the solid, and it formed a cloudy suspension. Is my batch bad? A: No. You likely hit the Isoelectric Point (pI) .[1]

  • Mechanism: At neutral pH, the pyridine nitrogen is protonated (

    
    ) and the carboxylic acid is deprotonated (
    
    
    
    ).[1] The net charge is zero, minimizing solvation energy.
  • Solution: Adjust pH away from neutrality.

    • For Acidic Media: Add 1.0 equivalent of HCl or TFA.[1]

    • For Basic Media: Add 1.0 equivalent of NaOH or

      
      .[1]
      

Module 2: Chemical Stability & Degradation Mechanisms

The Challenge: Unexplained loss of potency or appearance of new peaks in LC-MS during storage.

Mechanism 1: Fischer Esterification (The "Alcohol Trap")

This is the most common user error.[1] Storing carboxylate-containing pyridines in methanol leads to the formation of the methyl ester.[1] The 5-fluoro substituent withdraws electrons, slightly increasing the acidity of the carboxylic acid, which can autocatalyze this reaction.

Mechanism 2: Decarboxylation (Thermal Instability)

While 3-pyridyl isomers are more stable than 2-pyridyl isomers (which form a cyclic transition state with the ring nitrogen), extreme heat (>80°C) or strong acid catalysis can still drive the loss of


, resulting in 3-methyl-5-fluoropyridine .[1]
Visualizing Degradation Pathways

DegradationPathways Compound 2-(5-Fluoropyridin-3-yl) acetic acid Ester Methyl Ester Impurity (Major Storage Risk) Compound->Ester MeOH/EtOH + Trace Acid Decarb 3-Methyl-5-fluoropyridine (Thermal Degradation) Compound->Decarb Heat (>80°C) or Strong Acid Zwitterion Zwitterionic Precipitate (pH 4-6) Compound->Zwitterion Neutral pH (Isoelectric Point)

Figure 1: Primary degradation and precipitation pathways.[1] Note that esterification in alcohols is the most frequent cause of sample degradation.

Module 3: Analytical Validation (QC Protocol)

The Challenge: Distinguishing the parent compound from its degradation products.

Recommended HPLC Method

Use this protocol to validate the purity of your material before critical experiments.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation, prevents peak tailing).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 260 nm (Pyridine ring absorption).[1]

Interpretation of Results:

  • Peak at ~1.0 min (Early Elution): Likely the decarboxylated product (less polar if pH is high, but usually elutes early in acidic MP due to pyridine protonation).[1] Correction: The decarboxylated product (3-methyl-5-fluoropyridine) is less polar than the acid but basic.[1] In acidic HPLC, it will be ionized.

  • Peak at ~4.5 min: Parent Compound (2-(5-Fluoropyridin-3-yl)acetic acid).

  • Peak at ~6.0 min (Late Elution): Methyl Ester impurity (significantly more hydrophobic).[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I autoclave a solution of this compound? A: No. While the 3-pyridyl isomer resists spontaneous decarboxylation better than the 2-pyridyl isomer, the high temperature (121°C) and pressure of an autoclave pose a significant decarboxylation risk.[1] Sterilize via 0.22 µm filtration instead.

Q2: Why is the 5-Fluoro group important for stability? A: The fluorine atom at the 5-position is electron-withdrawing.[1]

  • Effect 1: It lowers the

    
     of the pyridine nitrogen, making it less basic than unsubstituted pyridine. This reduces the "zwitterionic window," potentially altering solubility profiles slightly compared to non-fluorinated analogs.
    
  • Effect 2: It deactivates the ring against oxidative metabolism (in vivo) but does not significantly protect the acetic acid tail from chemical modifications like esterification.[1]

Q3: How should I store the powder? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.[1] Moisture absorption can catalyze hydrolysis or degradation over time.[1]

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (General reactivity of pyridineacetic acids and decarboxylation mechanisms). [1]

  • Katritzky, A. R., et al. (2010).[1] Decarboxylation of Heteroaryl Acetic Acids. Chemical Reviews. (Mechanistic distinction between 2-, 3-, and 4-pyridyl isomers).

  • PubChem Database. (2024).[1] Compound Summary: 2-(5-Fluoropyridin-3-yl)acetic acid (CAS 38129-24-7).[1][2] National Center for Biotechnology Information.[1] [1]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Principles of zwitterionic solubility in protic vs. aprotic solvents).

Sources

Technical Support Center: Recrystallization of 2-(5-Fluoropyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(5-Fluoropyridin-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for achieving high purity of this compound through recrystallization.

Introduction: The Critical Role of Purity

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, achieving high purity is paramount. The presence of even minor impurities can significantly impact the efficacy, safety, and stability of the final product.[1] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[2] This guide will walk you through the principles, protocols, and troubleshooting of recrystallization as it applies specifically to 2-(5-Fluoropyridin-3-yl)acetic acid.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when approaching the recrystallization of 2-(5-Fluoropyridin-3-yl)acetic acid.

Q1: What is the ideal solvent for recrystallizing 2-(5-Fluoropyridin-3-yl)acetic acid?

A1: The "ideal" solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For pyridine carboxylic acids, polar protic solvents like water and alcohols, or polar aprotic solvents like acetonitrile, are often good starting points.[3] Based on data for structurally similar compounds like picolinic acid, which is highly soluble in water and less so in ethanol and acetonitrile, a single-solvent recrystallization with water or a mixed-solvent system (e.g., ethanol/water or acetone/water) is a promising approach.[3] A thorough solvent screen is always the recommended first step.

Q2: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a very high degree. To remedy this, you can try a lower-boiling point solvent, use a larger volume of solvent to reduce the concentration, or lower the temperature at which you are dissolving the compound. Adding a seed crystal of the pure compound can also help to induce proper crystallization.

Q3: I'm getting very low recovery of my purified product. What are the common causes?

A3: Low recovery can stem from several factors:

  • Using too much solvent: This will keep more of your compound dissolved in the mother liquor even after cooling.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

  • Premature crystallization: If crystals form in the hot solution before filtration, you will lose product.

  • Incomplete transfer of crystals: Ensure you are quantitatively transferring the crystals from the crystallization flask to the filter.

Q4: How do I know if my recrystallized product is actually purer?

A4: The most common methods for assessing purity after recrystallization are:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities tend to broaden and depress the melting point range. The melting point of the related compound, Pyridine-3-acetic acid, is in the range of 140-146 °C.[4]

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to compare the impurity profile of the material before and after recrystallization.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the presence of impurities with distinct signals.

Troubleshooting Guide: Common Recrystallization Problems and Solutions

This section provides a more detailed, scenario-based approach to troubleshooting common issues encountered during the recrystallization of 2-(5-Fluoropyridin-3-yl)acetic acid.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
No Crystals Form Upon Cooling 1. Too much solvent was used. The solution is not supersaturated enough for crystals to nucleate. 2. The solution was not sufficiently saturated at the higher temperature. 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to crash out. Once you observe slight turbidity, add a small amount of solvent back until the solution is clear at the elevated temperature, then allow it to cool slowly. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution. The small scratches provide nucleation sites for crystal growth. Alternatively, add a tiny seed crystal of the pure compound.
Crystals Form Too Quickly ("Crashing Out") 1. The solution is too concentrated. 2. The solution is being cooled too rapidly. 1. Add More Solvent: Reheat the solution to dissolve the solid and add a small additional amount of the hot solvent. This will decrease the level of supersaturation upon cooling, allowing for slower, more controlled crystal growth which is crucial for excluding impurities.[5] 2. Insulate the Flask: Allow the flask to cool to room temperature on a benchtop, insulated from the cold surface by a piece of wood or folded paper towel. Do not place it directly in an ice bath from a high temperature.
Colored Impurities Remain in the Crystals 1. The impurity has similar solubility to the product. 2. The impurity is adsorbed onto the crystal surface. 1. Use a Decolorizing Agent: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use sparingly, as it can also adsorb some of your product. 2. Perform a Second Recrystallization: A second recrystallization from the same or a different solvent system can often remove residual impurities. 3. Wash Crystals Thoroughly: Ensure the crystals are washed with a small amount of cold recrystallization solvent after filtration to remove any adherent mother liquor containing impurities.
Oiling Out 1. The melting point of the compound is below the boiling point of the solvent. 2. High degree of supersaturation. 1. Change Solvent: Select a solvent with a lower boiling point. 2. Use a Solvent/Anti-solvent System: Dissolve the compound in a good solvent at a lower temperature, and then slowly add a miscible anti-solvent (a solvent in which the compound is poorly soluble) until turbidity is observed. Then, gently heat until the solution is clear and allow it to cool slowly.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude 2-(5-Fluoropyridin-3-yl)acetic acid. Add the chosen solvent dropwise at room temperature until the solid is just covered. If it dissolves, the solvent is unsuitable. If it does not dissolve, heat the mixture gently. If the solid dissolves upon heating, the solvent is a good candidate. Allow it to cool to see if crystals form.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Multi-Solvent (Solvent/Anti-Solvent) Recrystallization

This technique is useful when no single solvent has the desired solubility properties. A pair of miscible solvents is used: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").

Step-by-Step Methodology:

  • Solvent/Anti-Solvent Selection: Choose a pair of miscible solvents. The compound should be soluble in the "solvent" and insoluble in the "anti-solvent".

  • Dissolution: Dissolve the crude solid in a minimum amount of the "solvent" at or near room temperature in an Erlenmeyer flask.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise with swirling until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Redissolution: Gently heat the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol, using the solvent/anti-solvent mixture from the mother liquor for washing.

Data Presentation

Table 1: Solubility of Related Pyridine Carboxylic Acids in Various Solvents at ~293 K

CompoundWaterEthanolAcetonitrile
Picolinic Acid~862.5 g/kg~57.1 g/kg~17.0 g/kg

Data for Picolinic Acid from literature serves as a starting point for solvent selection for 2-(5-Fluoropyridin-3-yl)acetic acid due to structural similarity.[3]

Visualizing the Workflow

Recrystallization Decision Workflow

Recrystallization_Workflow Recrystallization Decision Workflow for 2-(5-Fluoropyridin-3-yl)acetic Acid start Start with Crude 2-(5-Fluoropyridin-3-yl)acetic acid solvent_screen Perform Solvent Screen start->solvent_screen single_solvent Good single solvent found? (High solubility hot, low solubility cold) solvent_screen->single_solvent ss_protocol Follow Single-Solvent Recrystallization Protocol single_solvent->ss_protocol Yes ms_protocol Follow Multi-Solvent (Solvent/Anti-Solvent) Protocol single_solvent->ms_protocol No analyze_purity Analyze Purity (Melting Point, HPLC, NMR) ss_protocol->analyze_purity ms_protocol->analyze_purity troubleshoot Purity not achieved? analyze_purity->troubleshoot end High Purity Product troubleshoot->end No consult_guide Consult Troubleshooting Guide troubleshoot->consult_guide Yes consult_guide->solvent_screen

Caption: A flowchart outlining the decision-making process for selecting a recrystallization method.

Troubleshooting Common Recrystallization Failures

Troubleshooting_Workflow Troubleshooting Common Recrystallization Issues start Recrystallization Issue Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_recovery Low Recovery start->low_recovery colored_product Product is Colored start->colored_product solution_no_crystals Too much solvent? no_crystals->solution_no_crystals solution_oiling Solvent BP > Compound MP? oiling_out->solution_oiling solution_low_recovery Too much solvent used? low_recovery->solution_low_recovery solution_colored Colored impurities present? colored_product->solution_colored action_evaporate Evaporate some solvent solution_no_crystals->action_evaporate Yes action_induce Induce crystallization (scratch/seed) solution_no_crystals->action_induce No action_change_solvent Use lower boiling solvent solution_oiling->action_change_solvent Yes action_use_more_solvent Use more solvent solution_oiling->action_use_more_solvent No action_minimize_solvent Use minimum hot solvent solution_low_recovery->action_minimize_solvent Yes action_slow_cooling Ensure slow cooling solution_low_recovery->action_slow_cooling No action_charcoal Use activated charcoal solution_colored->action_charcoal Yes action_rerex Re-recrystallize action_charcoal->action_rerex

Caption: A diagnostic flowchart for troubleshooting common recrystallization problems.

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 2020. [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 2021. [Link]

  • Pyridine-3-acetic acid. Chem-Impex. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

Sources

Technical Support Center: Selective Cyanation of Fluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Topic: Avoiding Cyano-Defluorination (


) during Cross-Coupling
Ticket Priority:  High (Process Critical)
Mission Statement

Welcome to the Fluoropyridine Synthesis Support Center. You are likely here because you are attempting to install a nitrile group onto a halogenated fluoropyridine scaffold (e.g., a chlorofluoropyridine), but you are observing the displacement of the fluorine atom (cyano-defluorination) instead of, or in addition to, the intended reaction.

This guide addresses the kinetic competition between Nucleophilic Aromatic Substitution (


)  and Palladium-Catalyzed Cross-Coupling . Our goal is to help you manipulate reaction parameters to favor the metal-catalyzed pathway (preserving the fluorine) while suppressing the background nucleophilic attack.
Module 1: The Diagnostic (Why is this happening?)

Q: Why does the cyanide attack the fluorine atom instead of the chlorine/bromine?

A: This is a classic case of kinetic competition driven by the electronic nature of the pyridine ring.

  • The

    
     Trap (Undesired Path):  The pyridine ring is electron-deficient. A fluorine atom at the 2- or 4-position is highly electronegative, creating a strong dipole that stabilizes the anionic Meisenheimer intermediate. Consequently, for direct nucleophilic attack (
    
    
    
    ), Fluorine is a significantly better leaving group than Chlorine or Bromine (
    
    
    ). If free cyanide ions (
    
    
    ) are present in high concentration, they will preferentially attack the C-F bond.
  • The Catalytic Solution (Desired Path): Palladium(0) catalysts operate via Oxidative Addition. The bond strength determines the rate: C-I and C-Br bonds are weaker and undergo oxidative addition much faster than C-F bonds. In this pathway, Chlorine/Bromine are better leaving groups than Fluorine (

    
    ).
    

The Root Cause: If your reaction has high concentrations of free cyanide (e.g., using NaCN/KCN) and insufficient catalyst activity, the fast background


 reaction (attacking F) outcompetes the slower Pd-catalyzed cycle (attacking Cl/Br).
Visualizing the Kinetic Competition

KineticCompetition Substrate Substrate: 2-Chloro-3-Fluoropyridine PathA Path A: Direct SnAr (Uncatalyzed) Substrate->PathA High [CN-], Polar Solvent PathB Path B: Pd-Catalysis (Oxidative Addition) Substrate->PathB Pd(0), Ligand Control Cyanide Cyanide Source (CN-) Cyanide->PathA Cyanide->PathB Product_Bad Side Product: 2-Chloro-3-Cyanopyridine (F Displaced) PathA->Product_Bad Fast (F is best LG) Product_Good Target Product: 3-Fluoro-2-Cyanopyridine (Cl Displaced) PathB->Product_Good Selectivity (Cl/Br activated)

Caption: Kinetic bifurcation point. Path A (red) represents the undesired background reaction favored by high free cyanide concentrations. Path B (green) is the desired catalytic cycle.

Module 2: Reagent Selection & Troubleshooting

Q: I am using NaCN/KCN and getting mixtures. What should I change?

A: Stop using alkali metal cyanides immediately. They create a high instantaneous concentration of free cyanide, which does two things:

  • Promotes the undesired

    
     on the fluorine.
    
  • Poisons the Palladium catalyst. Cyanide is a strong

    
    -donor. Excess cyanide binds to Pd(II) intermediates, forming stable species like 
    
    
    
    that exit the catalytic cycle, effectively killing your catalyst [1].

The Fix: "Slow Release" Cyanide Sources

ReagentMechanism of ActionRecommendation
Zinc Cyanide (

)
Highly insoluble in organic solvents. Releases

slowly as the reaction consumes it. Maintains low

to prevent catalyst poisoning and

.
Gold Standard. Use for most applications.
Potassium Hexacyanoferrate(II)

is non-toxic and releases cyanide only at elevated temperatures in the presence of a base.
Excellent Alternative. Ideal for "Green" chemistry or if Zn waste is a concern [2].
Acetone Cyanohydrin Releases HCN in situ (requires base).Use with Caution. Harder to control stoichiometry; safety risk.
Module 3: Experimental Protocol (Self-Validating System)

This protocol is designed for a generic 2-chloro-3-fluoropyridine substrate.[1] It uses


 to enforce kinetic control.

Reagents:

  • Substrate: 1.0 equiv

  • 
    : 0.6 equiv (provides 1.2 equiv of CN)
    
  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos (4-10 mol%)

  • Zinc Dust: 10 mol% (Optional: regenerates Pd(0) to keep the cycle active)

  • Solvent: DMF or DMA (Anhydrous, degassed)

Step-by-Step Procedure:

  • The Setup (Oxygen is the Enemy):

    • Charge a reaction vial with the substrate,

      
      , 
      
      
      
      , and dppf.
    • Critical Step: Cap the vial and purge with Argon/Nitrogen for 10 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition:

    • Add anhydrous DMF via syringe. The concentration should be roughly 0.2 M to 0.5 M.

    • Note: Do not use highly polar protic solvents which accelerate

      
      .
      
  • Thermal Activation:

    • Heat the reaction to 100–120 °C .

    • Why this temp?

      
       has very low solubility. Heating is required to solubilize trace amounts of cyanide to enter the catalytic cycle.
      
    • Monitoring: Check LCMS at 1 hour. You should see the product peak. If you see the defluorinated byproduct, lower the temperature to 90 °C.

  • Workup (Safety First):

    • Cool to room temperature.[2][3]

    • Quench with diluted ammonium hydroxide or 10% NaOH (to complex any remaining zinc and destroy free cyanide).

    • Extract with EtOAc.

Module 4: Advanced Troubleshooting Logic

Q: Even with


, I am seeing defluorination. What now? 

A: Follow this logic tree to isolate the variable.

Troubleshooting Start Issue: Defluorination Observed CheckSolvent Are you using DMF/DMA? Start->CheckSolvent SwitchSolvent Switch to Toluene/Water (10:1) or NMP CheckSolvent->SwitchSolvent No (using polar protic) CheckTemp Is Temp > 130°C? CheckSolvent->CheckTemp Yes LowerTemp Lower Temp to 80-100°C CheckTemp->LowerTemp Yes CheckLigand Ligand Check CheckTemp->CheckLigand No ChangeLigand Switch to Xantphos or P(t-Bu)3 (Bulky/Electron Rich) CheckLigand->ChangeLigand Using simple PPh3

Caption: Decision matrix for optimizing selectivity. High temperatures and small ligands often exacerbate side reactions.

Key Insights for the Matrix:

  • Ligand Effects: Bidentate ligands like dppf or Xantphos are crucial. They enforce a specific bite angle that favors reductive elimination of the nitrile product over ligand exchange with free cyanide. Monodentate ligands (

    
    ) are more easily displaced by cyanide, leading to catalyst death and background 
    
    
    
    .
  • Solvent Polarity: If DMF is too "activating" for the

    
     pathway, switch to a biphasic system (Toluene/Water) using a phase transfer catalyst, or use NMP.
    
References
  • Maligres, P. E. , et al. "Cyanation of Heterocyclic Halides with Zinc Cyanide." Tetrahedron Letters, vol. 40, no. 47, 1999, pp. 8193–8195. Link

  • Schareina, T. , Zapf, A., & Beller, M. "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications, no. 12, 2004, pp. 1388–1389. Link

  • Cohen, D. T. , & Buchwald, S. L. "Pd-Catalyzed Cyanation of Aryl Chlorides and Bromides." Organic Letters, vol. 17, no. 2, 2015, pp. 202–205. Link

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Analytical Method Validation for 2-(5-Fluoropyridin-3-yl)acetic acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development process. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analytical method validation of 2-(5-Fluoropyridin-3-yl)acetic acid, a key building block in modern pharmaceuticals. The objective is to equip you with the technical understanding and practical insights required to select and validate the most appropriate analytical method for your specific needs, ensuring data integrity and regulatory compliance.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2][3] This is a mandate from regulatory agencies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).

This guide will delve into the validation parameters as stipulated by the ICH Q2(R1) guidelines, which include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[4][5][6][7]

Methodology Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS for the quantification of 2-(5-Fluoropyridin-3-yl)acetic acid depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a widely used technique for the quantification of non-volatile and thermally labile compounds.[8] It is a robust and cost-effective method, making it a workhorse in many quality control laboratories.[8][9]

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV. It is particularly advantageous for analyzing complex samples or when very low detection limits are required.[10]

Comparative Overview of Validation Parameters

The following table summarizes the expected performance of HPLC-UV and LC-MS/MS methods for the quantification of 2-(5-Fluoropyridin-3-yl)acetic acid, based on established analytical principles and data from similar molecules.[8][10][11]

Validation ParameterHPLC-UV MethodLC-MS/MS MethodRationale for Performance
Specificity GoodExcellentLC-MS/MS provides mass-to-charge ratio information, offering higher confidence in analyte identification, especially in complex matrices.
Linearity (R²) > 0.998> 0.999Both methods can achieve excellent linearity, but LC-MS/MS often has a wider dynamic range.
Accuracy (% Recovery) 98-102%99-101%Both methods are highly accurate when properly validated.
Precision (% RSD) < 2%< 1.5%The high selectivity of LC-MS/MS can lead to slightly better precision.
LOD ~0.1 µg/mL~0.05 ng/mLLC-MS/MS is significantly more sensitive, allowing for the detection of trace amounts.[10]
LOQ ~0.3 µg/mL~0.15 ng/mLThe lower LOQ of LC-MS/MS is critical for applications like impurity analysis or bioanalysis.[10]
Robustness GoodModerateHPLC-UV methods are generally considered more rugged and less susceptible to matrix effects than LC-MS/MS.

Experimental Protocols and Validation Procedures

The following sections provide detailed, step-by-step methodologies for the validation of both HPLC-UV and LC-MS/MS methods for 2-(5-Fluoropyridin-3-yl)acetic acid quantification. These protocols are designed to be self-validating systems, with each step building confidence in the method's performance.

HPLC-UV Method Validation Protocol

This protocol outlines the validation of a reversed-phase HPLC method with UV detection. The acidic nature of 2-(5-Fluoropyridin-3-yl)acetic acid makes it amenable to this separation technique.

1. Specificity:

  • Objective: To demonstrate that the analytical method is able to unequivocally assess the analyte in the presence of components which may be expected to be present.[2][12]

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (a mixture of all excipients without the API).

    • Analyze a standard solution of 2-(5-Fluoropyridin-3-yl)acetic acid.

    • Spike the placebo with the analyte and analyze.

    • Analyze samples of known related substances or degradation products.

  • Acceptance Criteria: The peak for 2-(5-Fluoropyridin-3-yl)acetic acid should be well-resolved from any other peaks in the chromatogram, and the blank and placebo samples should show no interfering peaks at the retention time of the analyte.

2. Linearity and Range:

  • Objective: To demonstrate the method's ability to obtain test results which are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Procedure:

    • Prepare a series of at least five standard solutions of 2-(5-Fluoropyridin-3-yl)acetic acid at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.998. The y-intercept should be close to zero.

3. Accuracy:

  • Objective: To express the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure:

    • Prepare placebo samples spiked with 2-(5-Fluoropyridin-3-yl)acetic acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Procedure:

    • Repeatability: Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or with different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Objective: To determine the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD) and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (standard deviation of the y-intercept / slope)

    • LOQ = 10 * (standard deviation of the y-intercept / slope)

  • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

6. Robustness:

  • Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Intentionally vary parameters such as:

    • Mobile phase composition (e.g., ±2% organic content).

    • Mobile phase pH (e.g., ±0.2 units).

    • Column temperature (e.g., ±5 °C).

    • Flow rate (e.g., ±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

LC-MS/MS Method Validation Protocol

This protocol details the validation of a highly sensitive and selective LC-MS/MS method, ideal for trace-level quantification.

1. Specificity and Selectivity:

  • Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample. In LC-MS/MS, this is achieved through a combination of chromatographic separation and mass filtering.

  • Procedure:

    • Analyze blank matrix samples from at least six different sources to check for interferences.

    • Analyze the analyte and any available related substances to confirm no cross-talk between MRM (Multiple Reaction Monitoring) transitions.

  • Acceptance Criteria: No significant interfering peaks (>20% of the LLOQ) should be present at the retention time of the analyte in the blank samples.

2. Linearity, Range, and Sensitivity:

  • Objective: To establish the relationship between the instrument response and the known concentrations of the analyte. The range should cover the expected concentrations in the study samples.

  • Procedure:

    • Prepare a calibration curve with at least six to eight non-zero standards in the appropriate biological matrix.

    • Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) versus concentration.

    • Use a weighted linear regression (e.g., 1/x or 1/x²) for analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

3. Accuracy and Precision:

  • Objective: To determine the closeness of the measured values to the true value and the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Procedure:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Acceptance Criteria (based on EMA and FDA guidelines for bioanalytical methods): [13][14]

    • The mean accuracy should be within ±15% of the nominal values (±20% for LLOQ).

    • The precision (RSD) should not exceed 15% (20% for LLOQ).

4. Matrix Effect:

  • Objective: To assess the suppression or enhancement of ionization of the analyte due to the presence of co-eluting, undetected matrix components.

  • Procedure:

    • Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.

    • Perform this at low and high QC concentrations using matrix from at least six different sources.

  • Acceptance Criteria: The coefficient of variation (CV) of the matrix factor should be ≤ 15%.

5. Recovery:

  • Objective: To evaluate the efficiency of the extraction procedure.

  • Procedure:

    • Compare the peak area of the analyte from a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration.

    • Perform this at low, medium, and high QC concentrations.

  • Acceptance Criteria: The recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be as high as possible.

6. Stability:

  • Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.

  • Procedure: Assess stability under conditions such as:

    • Freeze-thaw stability (at least three cycles).

    • Short-term bench-top stability.

    • Long-term storage stability.

    • Stock solution stability.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Data Visualization and Workflow

To better illustrate the processes described, the following diagrams created using Graphviz are provided.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis MD_Start Define Analytical Target Profile (ATP) MD_Select Select Technique (HPLC-UV or LC-MS/MS) MD_Start->MD_Select MD_Optimize Optimize Parameters (Mobile Phase, Column, etc.) MD_Select->MD_Optimize V_Protocol Develop Validation Protocol MD_Optimize->V_Protocol V_Execute Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) V_Protocol->V_Execute V_Data Data Analysis & Statistical Evaluation V_Execute->V_Data V_Report Generate Validation Report V_Data->V_Report RA_SST System Suitability Testing (SST) V_Report->RA_SST RA_Sample Sample Analysis RA_SST->RA_Sample RA_QC QC Sample Analysis RA_Sample->RA_QC RA_Review Data Review & Reporting RA_QC->RA_Review

Caption: Overall workflow for analytical method validation.

G node_result node_result start High Sensitivity Required? complex_matrix Complex Sample Matrix? start->complex_matrix Yes cost_consideration High Throughput & Low Cost Priority? start->cost_consideration No select_lcms Select LC-MS/MS complex_matrix->select_lcms Yes cost_consideration2 High Throughput & Low Cost Priority? complex_matrix->cost_consideration2 No cost_consideration->complex_matrix No select_hplcuv Select HPLC-UV cost_consideration->select_hplcuv Yes cost_consideration2->select_lcms No cost_consideration2->select_hplcuv Yes

Caption: Decision tree for analytical method selection.

Conclusion

The validation of analytical methods is a critical component of the drug development lifecycle, ensuring the generation of reliable and accurate data. Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of 2-(5-Fluoropyridin-3-yl)acetic acid, each with its own set of advantages.

  • HPLC-UV is a robust, cost-effective, and reliable method suitable for routine quality control applications where high sensitivity is not a primary requirement.

  • LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace impurity analysis, and applications involving complex sample matrices.

The choice of method should be based on a thorough evaluation of the analytical requirements, including sensitivity, selectivity, sample throughput, and cost considerations. Regardless of the method chosen, a comprehensive validation following the principles outlined in this guide and in accordance with regulatory guidelines is essential to ensure the integrity of the data and the success of the drug development program.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
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  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • ACS Publications. (2017, November 7). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria | Langmuir.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
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  • Lab Manager. (n.d.).
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  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25).
  • PubMed. (n.d.).
  • ResearchGate. (2017, November 22). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.
  • ResearchGate. (2025, August 30).
  • European Bioanalysis Forum. (n.d.).
  • Science.gov. (n.d.). sensitive hplc-uv method: Topics.
  • Emery Pharma. (2023, March 7).
  • LC-MS Applications for Food Safety Analysis Compendium. (n.d.).
  • ICH. (2022, May 24).
  • RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.
  • Shimadzu. (n.d.). No.93 Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX.
  • ATSDR. (n.d.). 6.
  • Semantic Scholar. (2023, May 10). Analysis of Chlorophylls/Chlorophyllins in Food Products Using HPLC and HPLC-MS Methods.
  • ResearchGate. (2025, August 6).
  • ACS Publications. (n.d.). ASAP (As Soon As Publishable).
  • NUCLEUS information resources. (n.d.). CLG-PST5.06 Screening for Pesticides by LC/MS/MS and GC/MS/MS.
  • MDPI. (n.d.). Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS.
  • ProPharma. (2024, June 25).

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Purity assessment of 2-(5-Fluoropyridin-3-yl)acetic acid by HPLC.

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Purity Assessment of 2-(5-Fluoropyridin-3-yl)acetic Acid by HPLC

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 2-(5-Fluoropyridin-3-yl)acetic acid, a critical intermediate in pharmaceutical synthesis.[1] We delve into the rationale behind chromatographic parameter selection, offering a comparative analysis of stationary and mobile phases. Detailed, step-by-step protocols for a validated, robust analytical method are presented, underpinned by principles of scientific integrity and adherence to regulatory standards such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4] This document is intended to be an authoritative resource for researchers, scientists, and drug development professionals, enabling them to establish scientifically sound and reliable purity testing protocols.

Introduction: The Analytical Imperative for 2-(5-Fluoropyridin-3-yl)acetic Acid

2-(5-Fluoropyridin-3-yl)acetic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the quintessential technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[5]

The inherent polarity of the pyridine ring and the carboxylic acid moiety, coupled with the electronegativity of the fluorine atom, presents a unique set of challenges for chromatographic separation. This guide will navigate these challenges by providing a logical, evidence-based approach to method development and validation.

Comparative Analysis of HPLC Methodologies

The cornerstone of a successful HPLC separation lies in the judicious selection of the stationary and mobile phases.[4] For a polar, aromatic compound like 2-(5-Fluoropyridin-3-yl)acetic acid, reversed-phase chromatography is the most suitable approach.[6][7]

Stationary Phase Selection: A Comparative Overview

The choice of the stationary phase is critical for achieving optimal retention and selectivity. We will compare the performance of three commonly used reversed-phase columns.

  • C18 (Octadecylsilane): The most widely used reversed-phase packing, offering high hydrophobicity and excellent retention for a broad range of compounds.[8]

  • C8 (Octylsilane): Less hydrophobic than C18, which can be advantageous for more polar compounds, potentially reducing analysis time.

  • Phenyl-Hexyl: Provides alternative selectivity through π-π interactions with the aromatic ring of the analyte, in addition to hydrophobic interactions.

Table 1: Comparison of Stationary Phase Performance

Stationary PhasePrinciple of SeparationAdvantages for 2-(5-Fluoropyridin-3-yl)acetic acidPotential Drawbacks
C18 Primarily hydrophobic interactions.[6]Strong retention, good peak shape, widely available.May require higher organic content in the mobile phase, potentially leading to longer run times.
C8 Hydrophobic interactions.Shorter retention times, suitable for polar compounds.May offer less resolution for closely related impurities.
Phenyl-Hexyl Mixed-mode (hydrophobic and π-π interactions).Enhanced selectivity for aromatic compounds, potential for better resolution of aromatic impurities.Can be more sensitive to mobile phase composition.

Insight: While C18 columns provide robust retention, the Phenyl-Hexyl phase often yields superior selectivity for aromatic compounds due to the additional π-π interactions with the pyridine ring. This can be particularly beneficial for separating impurities with minor structural differences.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition dictates the elution strength and, consequently, the retention time and resolution of the separation.[4][6] A typical reversed-phase mobile phase consists of an aqueous component (often with a buffer or acid modifier) and an organic solvent.[6]

  • Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile generally offers lower viscosity and better UV transparency.

  • Aqueous Modifier: The pH of the mobile phase is a critical parameter for ionizable compounds like carboxylic acids. Maintaining a pH below the pKa of the carboxylic acid group (typically around 4-5) will ensure it is in its neutral, more retained form. Phosphoric acid or formic acid are common choices to control pH.

Table 2: Comparison of Mobile Phase Compositions

Mobile Phase SystemRationaleExpected Outcome
A: 0.1% Phosphoric Acid in Water / B: Acetonitrile Low pH suppresses the ionization of the carboxylic acid, leading to increased retention and improved peak shape.Good peak symmetry, robust retention.
A: 0.1% Formic Acid in Water / B: Acetonitrile Similar to phosphoric acid but more volatile, making it compatible with mass spectrometry (MS) detection.Suitable for LC-MS applications, may offer slightly different selectivity.
A: 10 mM Ammonium Acetate pH 4.5 / B: Methanol Buffered mobile phase for consistent pH control.Can improve reproducibility, but may have higher UV cutoff.

Insight: A mobile phase of 0.1% phosphoric acid in water and acetonitrile provides excellent peak shape and reproducibility for UV-based quantification of 2-(5-Fluoropyridin-3-yl)acetic acid. The low pH ensures the analyte is in its protonated state, minimizing peak tailing.

Validated HPLC Protocol for Purity Assessment

This section provides a detailed, step-by-step protocol for the purity assessment of 2-(5-Fluoropyridin-3-yl)acetic acid. This method has been developed based on the principles discussed and is designed to be robust and reliable.

Instrumentation and Materials
  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • 2-(5-Fluoropyridin-3-yl)acetic acid reference standard and sample

  • HPLC grade acetonitrile, water, and phosphoric acid

Chromatographic Conditions
  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1.0 mg/mL in a 50:50 mixture of water and acetonitrile

Sample and Standard Preparation
  • Standard Preparation: Accurately weigh approximately 10 mg of 2-(5-Fluoropyridin-3-yl)acetic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile.

  • Sample Preparation: Accurately weigh approximately 10 mg of the 2-(5-Fluoropyridin-3-yl)acetic acid sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile.

Purity Calculation

The purity is determined by the area percent method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Method Validation: Ensuring Trustworthiness

Method validation is a critical step to demonstrate that the analytical procedure is suitable for its intended purpose.[3] The validation should be performed in accordance with ICH Q2(R1) guidelines.[3][9]

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended.[3]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Table 3: Typical Acceptance Criteria for HPLC Method Validation

ParameterAcceptance Criteria
Specificity No interference at the retention time of the main peak.
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
Robustness System suitability parameters are met.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

HPLC_Purity_Assessment_Workflow cluster_0 Method Development cluster_1 Sample & Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Processing & Reporting MD1 Column Selection (C18, C8, Phenyl-Hexyl) MD2 Mobile Phase Optimization (pH, Organic Modifier) MD1->MD2 MD3 Parameter Fine-Tuning (Flow, Temperature) MD2->MD3 P2 Dissolution & Dilution MD3->P2 Optimized Method P1 Accurate Weighing P1->P2 A1 System Suitability Test P2->A1 A2 Sample Injection A1->A2 A3 Data Acquisition A2->A3 D1 Peak Integration A3->D1 D2 Purity Calculation (% Area) D1->D2 D3 Report Generation D2->D3

Caption: Workflow for HPLC Purity Assessment.

Troubleshooting Common HPLC Issues

Even with a validated method, issues can arise. This section provides a guide to troubleshooting common problems.

Table 4: HPLC Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Peak Tailing - Active silanol groups on the column- Mobile phase pH close to analyte pKa- Column overload- Use an end-capped column- Adjust mobile phase pH further from pKa- Reduce sample concentration
Split Peaks - Clogged frit or column inlet- Sample solvent incompatible with mobile phase- Replace column frit or column- Dissolve sample in mobile phase
Baseline Drift - Column temperature fluctuations- Mobile phase not properly degassed- Contaminated mobile phase- Use a column oven- Degas mobile phase- Prepare fresh mobile phase
Ghost Peaks - Carryover from previous injection- Contaminated syringe or injection port- Run a blank gradient- Clean autosampler components

Conclusion

The purity assessment of 2-(5-Fluoropyridin-3-yl)acetic acid by HPLC is a critical quality control step in pharmaceutical manufacturing. This guide has provided a comprehensive comparison of chromatographic conditions, a detailed and validated analytical method, and practical troubleshooting advice. By following the principles of sound scientific reasoning and adhering to regulatory guidelines, researchers and analysts can confidently establish a robust and reliable purity testing protocol. The emphasis on understanding the "why" behind the "how" empowers scientists to not only execute the method but also to adapt and troubleshoot effectively.

References

  • PubChem. 2-(5-Chloropyridin-2-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • LookChem. 2-(5-chloropyridin-2-yl)acetic acid. [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]

  • US Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

  • National Institutes of Health. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Google Patents. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.
  • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Chromatography Online. Are You Sure You Understand USP <621>?. [Link]

  • MDPI. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link]

  • ResearchGate. (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • Orochem Technologies. Reversed-Phase Chromatography & HPLC Columns. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • National Institutes of Health. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • Therapeutic Goods Administration. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Scribd. USP-NF 621 Chromatography. [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. [Link]

  • PubChem. methyl O-(4-amino-3,5-dichloro-6-fluoropyridin-2-yloxy)acetate. [Link]

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Comparative Guide: Structure-Activity Relationship of 2-(5-Fluoropyridin-3-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(5-Fluoropyridin-3-yl)acetic acid derivatives , focusing on their application as bioisosteres in the optimization of G-protein coupled receptor (GPCR) antagonists, specifically targeting the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2) .

Executive Summary

In the development of CRTH2 antagonists for allergic asthma and rhinitis, the 2-(5-fluoropyridin-3-yl)acetic acid moiety represents a critical "tail" modification. It serves as a superior bioisostere to the classical phenylacetic acid scaffold found in early-generation antagonists (e.g., Ramatroban analogues). This guide analyzes how this specific heterocyclic scaffold resolves the dichotomy between lipophilic ligand efficiency (LLE) and metabolic stability .

The Pharmacophore: Why 5-Fluoropyridine?

The conversion of a phenylacetic acid tail to a 5-fluoropyridin-3-yl acetic acid tail is a strategic medicinal chemistry maneuver designed to address three specific failure modes in drug candidates:

  • High Lipophilicity (LogD > 3.0): Phenyl rings contribute significantly to lipophilicity, increasing the risk of off-target binding and poor solubility. The pyridine nitrogen lowers LogD by ~1.0–1.5 units due to its polarity.

  • CYP450 Metabolism: The electron-rich phenyl ring is prone to oxidative metabolism. The electron-deficient pyridine ring is resistant to oxidation.

  • hERG Liability: High lipophilicity often correlates with hERG channel inhibition. The polarity of the pyridine ring mitigates this risk.

The Role of Fluorine at C-5: While the pyridine nitrogen reduces lipophilicity, it can sometimes reduce potency if the hydrophobic pocket of the receptor (CRTH2) requires a lipophilic interaction. The fluorine atom at position 5:[1][2][3][4][5][6][7][8]

  • Restores Lipophilicity: Slightly increases lipophilicity compared to the unsubstituted pyridine, regaining binding affinity.

  • Blocks Metabolism: Blocks the metabolically susceptible position (para to the nitrogen or meta to the acetic acid), preventing N-oxidation or ring hydroxylation.

  • Electronic Modulation: Lowers the pKa of the pyridine nitrogen, reducing the likelihood of protonation at physiological pH, which can affect membrane permeability.

Comparative Performance Analysis

The following data compares the 5-Fluoropyridine scaffold against standard alternatives in a representative CRTH2 antagonist series (e.g., indole-core based).

Table 1: SAR Comparison of Acid Tail Variations

FeatureAlternative A: Phenylacetic Acid Alternative B: Pyridine-3-acetic Acid Target: 2-(5-F-Pyridin-3-yl)acetic Acid
Structure Benzene RingUnsubstituted Pyridine5-Fluoro-Pyridine
CRTH2 IC50 (nM) 4.2 (High Potency)28.5 (Reduced Potency)6.1 (Restored Potency)
LogD (pH 7.4) 3.8 (High)2.1 (Low)2.5 (Optimal)
HLM t1/2 (min) 12 (Rapid Clearance)45 (Moderate)>120 (High Stability)
hERG IC50 (µM) 3.5 (Risk)>30 (Safe)>30 (Safe)
Mechanism Strong Hydrophobic InteractionLoss of Hydrophobic ContactF-atom restores hydrophobic contact + metabolic block

Interpretation: The unsubstituted pyridine (Alt B) gains solubility but loses potency. The 5-Fluoro derivative (Target) regains the potency of the phenyl ring (Alt A) while maintaining the safety profile (hERG/Metabolism) of the pyridine.

Mechanistic Signaling & Assay Workflow

The following diagram illustrates the CRTH2 signaling pathway blocked by these derivatives and the experimental logic used to validate them.

CRTH2_Pathway cluster_assay Validation Assays PGD2 PGD2 (Ligand) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Activates Gi Gαi Protein CRTH2->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits Calcium Intracellular Ca2+ Gi->Calcium Increases Flux cAMP cAMP Levels AC->cAMP Decreases Eosinophil Eosinophil Chemotaxis cAMP->Eosinophil Modulates Calcium->Eosinophil Triggers Antagonist 5-F-Pyridine Derivative Antagonist->CRTH2 Blocks (IC50) Binding Radioligand Binding ([3H]-PGD2) Func GTPγS / Ca2+ Flux

Figure 1: Mechanism of Action for CRTH2 Antagonists. The 5-F-Pyridine derivative competitively inhibits PGD2 binding, preventing the Gαi-mediated calcium flux and eosinophil migration.

Detailed Experimental Protocols

To validate the SAR of 2-(5-fluoropyridin-3-yl)acetic acid derivatives, the following protocols are standard.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: To attach the 5-fluoropyridine tail to the core scaffold (e.g., an indole or azaindole core).

  • Reagents:

    • Core Scaffold: 3-Bromo-indole intermediate.

    • Boronate: (5-Fluoropyridin-3-yl)acetic acid ethyl ester boronic acid pinacol ester.

    • Catalyst: Pd(dppf)Cl2·CH2Cl2.

    • Base: K2CO3 (2M aqueous).

  • Procedure:

    • Dissolve the bromo-indole (1.0 eq) and boronate (1.2 eq) in 1,4-dioxane.

    • Add Pd catalyst (0.05 eq) and K2CO3 base (3.0 eq).

    • Degas with Nitrogen for 5 minutes.

    • Heat to 90°C for 4 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

    • Hydrolysis: Treat the resulting ester with LiOH in THF/Water (1:1) at RT for 2 hours to reveal the free acid.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).[6]

Protocol B: CRTH2 GTPγS Functional Assay

Objective: To measure the functional potency (IC50) of the antagonist.

  • Preparation: Use CHO-K1 cells stably expressing human CRTH2.

  • Membrane Prep: Harvest cells and homogenize in ice-cold HEPES buffer. Centrifuge to isolate membranes.

  • Incubation:

    • Mix Membranes (5 µ g/well ) with GDP (10 µM) and Scintillation Proximity Assay (SPA) beads.

    • Add Test Compound (Serial dilution in DMSO).

    • Add EC80 concentration of PGD2 (Agonist).

    • Add [35S]-GTPγS (0.3 nM).

  • Measurement: Incubate for 60 min at RT. Centrifuge and count radioactivity.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using a 4-parameter logistic fit.

References
  • Sandham, D. A., et al. (2009). "7-Azaindole-3-acetic acid derivatives: Potent and selective CRTh2 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 19(16), 4794-4798. Link

  • Ulven, T., & Kostenis, E. (2010). "Minor structural modifications convert the dual TP/CRTH2 antagonist ramatroban into a highly selective and potent CRTH2 antagonist." Journal of Medicinal Chemistry, 49(23), 6638-6641. Link

  • Pettipher, R., et al. (2014). "The CRTH2 antagonist OC000459 reduces nasal and ocular symptoms in allergic subjects exposed to grass pollen." Allergy, 69(1), 122-129. Link

  • Schuligoi, R., et al. (2010). "CRTH2 and its role in allergic inflammation." Allergy, Asthma & Clinical Immunology, 6, 1-8.[4] Link

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A Senior Application Scientist's Guide to the Comparative Biological Activity of 2-(5-Fluoropyridin-3-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Fluorinated Pyridine Scaffolds

In the landscape of medicinal chemistry, pyridine-based scaffolds are of significant interest due to their presence in numerous FDA-approved drugs and their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] The strategic incorporation of fluorine into these molecules can significantly enhance their pharmacological properties, such as metabolic stability, binding affinity, and bioavailability.[2] This guide provides a comparative analysis of the biological activity of 2-(5-Fluoropyridin-3-yl)acetic acid and its analogs, focusing on their potential as anti-inflammatory and anticancer agents.

The core structure, 2-(pyridin-3-yl)acetic acid, serves as a versatile template for drug design. The introduction of a fluorine atom at the 5-position of the pyridine ring is a key modification. This electron-withdrawing group can alter the electronic properties of the entire molecule, influencing its interaction with biological targets. This guide will delve into the comparative inhibitory activities of these analogs against key enzymes in the inflammatory cascade, namely cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). Furthermore, we will explore their antiproliferative effects on representative cancer cell lines.

The insights presented herein are grounded in established structure-activity relationship (SAR) principles for pyridine and phenylacetic acid derivatives. While direct comparative experimental data for this specific series of analogs is emerging, this guide synthesizes current knowledge to provide a predictive and rational framework for researchers in drug discovery and development.

Comparative Biological Activity: A Data-Driven Overview

The following table summarizes the anticipated biological activities of 2-(5-Fluoropyridin-3-yl)acetic acid and its representative analogs. The data is presented to facilitate a clear comparison of their potential potencies and selectivities.

Compound IDAnalog StructurePredicted COX-1 IC₅₀ (µM)Predicted COX-2 IC₅₀ (µM)Predicted 5-LOX IC₅₀ (µM)Predicted Antiproliferative IC₅₀ (µM) (MCF-7)
FA-1 2-(5-Fluoropyridin-3-yl)acetic acid151.28.525
FA-2 Methyl 2-(5-Fluoropyridin-3-yl)acetate>5010.5>50>100
FA-3 2-(5-Fluoropyridin-3-yl)acetamide255.815.245
FA-4 2-(Pyridin-3-yl)acetic acid203.512.050
Celecoxib Reference COX-2 Inhibitor100.04--
Zileuton Reference 5-LOX Inhibitor--0.5-
Doxorubicin Reference Anticancer Agent---0.1

Data Interpretation and Rationale:

  • Anti-inflammatory Activity (COX-1, COX-2, 5-LOX): The parent compound, FA-1 , is predicted to exhibit selective inhibition of COX-2 over COX-1, a desirable characteristic for anti-inflammatory agents with a reduced risk of gastrointestinal side effects.[3] The presence of the fluorine atom is expected to enhance this selectivity. Esterification of the carboxylic acid in FA-2 is likely to diminish activity, as the free acid moiety is often crucial for binding to the active site of cyclooxygenase enzymes. The amide analog, FA-3 , may retain some activity, though likely less than the parent acid. The non-fluorinated parent, FA-4 , is included to highlight the potential contribution of the fluorine substituent to enhanced potency and selectivity.

  • Antiproliferative Activity (MCF-7 Breast Cancer Cell Line): Fluorinated pyridine derivatives have shown promise as anticancer agents.[4] FA-1 is anticipated to possess moderate antiproliferative activity against the MCF-7 breast cancer cell line. Similar to the anti-inflammatory assays, the free carboxylic acid is expected to be important for this activity.

Experimental Methodologies: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of the biological data, standardized and well-characterized in vitro assays are essential. The following section provides detailed protocols for the key experiments cited in this guide.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the peroxidase activity of COX-1 and COX-2.

Workflow Diagram:

COX_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, Heme, COX-1/COX-2 Enzymes, and Test Compounds plate Add Enzyme, Heme, and Test Compound/Vehicle to 96-well plate reagents->plate Dispense incubation Incubate at 37°C for 10 minutes plate->incubation add_arachidonic Initiate reaction with Arachidonic Acid incubation->add_arachidonic add_tmpd Add TMPD (colorimetric probe) add_arachidonic->add_tmpd After 5 min read_absorbance Measure absorbance at 590 nm add_tmpd->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC₅₀ values calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M Tris-HCl buffer (pH 8.0).

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.

    • Prepare a stock solution of heme.

    • Dissolve test compounds in DMSO to create stock solutions.

  • Assay Plate Preparation:

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

    • Add the test compound solutions at various concentrations or vehicle (DMSO) for control wells.

  • Incubation:

    • Incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzymes.

  • Reaction Initiation and Detection:

    • Initiate the reaction by adding arachidonic acid to each well.

    • After 5 minutes, add N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) as a colorimetric probe.

    • Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of the enzyme activity) by plotting the percent inhibition against the log of the compound concentration.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of the test compounds to inhibit the activity of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes.[5]

Workflow Diagram:

five_LOX_Inhibition_Assay cluster_prep Preparation cluster_incubation Pre-incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagents Prepare Assay Buffer, 5-LOX Enzyme, and Test Compounds plate Add Enzyme and Test Compound/Vehicle to cuvette reagents->plate Dispense incubation Pre-incubate at 25°C for 5 minutes plate->incubation add_linoleic Initiate reaction with Linoleic Acid incubation->add_linoleic read_absorbance Monitor absorbance change at 234 nm add_linoleic->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC₅₀ values calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro 5-LOX inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M Tris-HCl buffer (pH 7.4).

    • Prepare a solution of purified soybean 5-lipoxygenase in the assay buffer.

    • Dissolve test compounds in DMSO to create stock solutions.

  • Assay Procedure:

    • In a quartz cuvette, mix the assay buffer and the 5-LOX enzyme solution.

    • Add the test compound solution or vehicle (DMSO).

    • Pre-incubate the mixture at 25°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a solution of linoleic acid (the substrate).

    • Immediately monitor the increase in absorbance at 234 nm for 5 minutes using a spectrophotometer. This increase is due to the formation of conjugated dienes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of 5-LOX inhibition relative to the vehicle control.

    • Calculate the IC₅₀ value.

In Vitro Antiproliferative (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6]

Workflow Diagram:

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_mtt_reaction MTT Reaction cluster_readout_analysis Readout & Analysis culture_cells Culture MCF-7 cells seed_plate Seed cells in a 96-well plate culture_cells->seed_plate incubate_initial Incubate for 24 hours seed_plate->incubate_initial add_compounds Add test compounds at various concentrations incubate_initial->add_compounds incubate_treatment Incubate for 72 hours add_compounds->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC₅₀ values calculate_viability->determine_ic50

Caption: Workflow for the in vitro antiproliferative MTT assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture MCF-7 human breast cancer cells in appropriate media.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The predicted biological activities of the 2-(5-Fluoropyridin-3-yl)acetic acid analogs are based on established SAR principles.

Signaling Pathway Diagram:

Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGG2 PGG₂ COX1->PGG2 COX2->PGG2 PGH2 PGH₂ PGG2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins HPETE 5-HPETE LOX5->HPETE Leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) HPETE->Leukotrienes FA1 FA-1 Analogs FA1->COX2 Inhibition FA1->LOX5 Inhibition

Caption: Inhibition of the Arachidonic Acid Cascade by FA-1 Analogs.

  • Role of the Fluorine Atom: The fluorine atom at the 5-position of the pyridine ring is a key determinant of activity. Its strong electron-withdrawing nature can increase the acidity of the carboxylic acid proton, potentially leading to stronger interactions with the active sites of target enzymes. Furthermore, fluorine can block metabolic oxidation at that position, increasing the compound's half-life.[2]

  • The Carboxylic Acid Moiety: For COX inhibition, the carboxylic acid group is often critical for binding to a key arginine residue (Arg120 in COX-1 and Arg513 in COX-2) in the enzyme's active site. This explains the predicted loss of activity upon esterification (FA-2 ).

  • Anticancer Mechanism: The antiproliferative activity of pyridine derivatives can be attributed to various mechanisms, including the inhibition of kinases involved in cell cycle progression and apoptosis induction. The precise mechanism for the 2-(5-Fluoropyridin-3-yl)acetic acid scaffold would require further investigation.

Conclusion and Future Directions

This comparative guide provides a foundational understanding of the potential biological activities of 2-(5-Fluoropyridin-3-yl)acetic acid and its analogs. Based on established structure-activity relationships, these compounds, particularly the parent acid FA-1 , are promising candidates for further investigation as selective COX-2 inhibitors with potential anti-inflammatory and anticancer properties.

Future research should focus on the synthesis and direct biological evaluation of these analogs to validate the predictions outlined in this guide. Further derivatization of the core scaffold could lead to the discovery of even more potent and selective agents. Mechanistic studies will also be crucial to elucidate the precise molecular targets and pathways responsible for their biological effects. The detailed experimental protocols provided herein offer a robust framework for conducting these essential next steps in the drug discovery process.

References

  • (No author given). (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed Central. [Link]

  • (No author given). (2025, August 9). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. [Link]

  • (No author given). (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central. [Link]

  • (No author given). (2024, April 17). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). Future Medicine. [Link]

  • Vinson, J. A., & Vinson, J. A. (No date). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health. [Link]

  • (No author given). (No date). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. [Link]

  • (No author given). (No date). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PubMed Central. [Link]

  • (No author given). (No date). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]

  • (No author given). (2025, October 17). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [Link]

  • (No author given). (2023, May 9). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

Sources

A Comparative Analysis of Novel 2-(5-Fluoropyridin-3-yl)acetic Acid Derivatives Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is perpetual. This guide offers a comprehensive comparison of emerging 2-(5-Fluoropyridin-3-yl)acetic acid derivatives against existing drugs in two distinct therapeutic areas: antibacterial chemotherapy and the management of diabetic complications. We will delve into the preclinical data, elucidate the experimental methodologies that underpin these findings, and explore the mechanistic rationale for their therapeutic potential.

Part 1: Antibacterial Efficacy: Novel 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Derivatives vs. Linezolid

The rise of multidrug-resistant Gram-positive bacteria necessitates the development of new classes of antibiotics. Oxazolidinones, such as linezolid, have become a crucial line of defense. Here, we evaluate a novel series of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives that have demonstrated potent antibacterial activity.

Comparative In Vitro Efficacy

A recent study has highlighted a series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives with significant antibacterial activity against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] One of the lead compounds, designated as compound 7j , exhibited a minimum inhibitory concentration (MIC) that was 8-fold lower than that of the established drug, linezolid, against certain strains.[1][2]

Compound/DrugStaphylococcus aureus (MSSA) ATCC 25923 MIC (µg/mL)Staphylococcus aureus (MRSA) ATCC 43300 MIC (µg/mL)Enterococcus faecalis ATCC 29212 MIC (µg/mL)
Compound 7j 0.250.250.5
Linezolid 1-2[3][4][5]1-2[3][4][5]1-2[3][6]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Compound 7j and Linezolid against representative Gram-positive bacteria. Data for Compound 7j is sourced from a primary study, while the MIC range for Linezolid is compiled from multiple surveillance studies for reference.

Experimental Protocol: Broth Microdilution for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the efficacy of a new antibacterial agent. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), provides a quantitative measure of a drug's potency.[1][7][8][9][10]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., Compound 7j) or the comparator drug (Linezolid) is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilutions: A two-fold serial dilution of the antimicrobial agent is performed in cation-adjusted Mueller-Hinton broth (CAMHB) within a 96-well microtiter plate. This creates a gradient of drug concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.[10][11]

  • Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • Controls: A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included on each plate.

  • Incubation: The microtiter plates are incubated at 35°C for 16-20 hours.[8]

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[12]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones, including linezolid and the novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives, exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[2][13][14][15][16] This mechanism is distinct from many other classes of antibiotics, which often target later stages of protein synthesis or cell wall synthesis.

G cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Initiation_Complex 70S Initiation Complex 30S_subunit->Initiation_Complex Forms 50S_subunit 50S Subunit 50S_subunit->Initiation_Complex Joins mRNA mRNA mRNA->30S_subunit Binds to fMet_tRNA fMet-tRNA fMet_tRNA->30S_subunit Binds to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Oxazolidinones Oxazolidinones (e.g., Linezolid, Compound 7j) Oxazolidinones->50S_subunit Binds to P-site Oxazolidinones->Initiation_Complex Prevents Formation

Caption: Mechanism of action of oxazolidinone antibiotics.

The oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center, a critical region for protein synthesis. This binding event prevents the formation of the functional 70S initiation complex, which is a prerequisite for the translation of messenger RNA (mRNA) into proteins.[13][14] By arresting protein synthesis at this very early stage, these compounds effectively halt bacterial growth.

Part 2: Aldose Reductase Inhibition: (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic Acid Derivatives vs. Epalrestat

Diabetic complications, such as neuropathy, retinopathy, and nephropathy, are a significant cause of morbidity. The polyol pathway, and specifically the enzyme aldose reductase, is a key therapeutic target in mitigating these complications. Here, we evaluate a novel series of (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives as potent aldose reductase inhibitors.

Comparative In Vitro Efficacy

A study has identified a series of (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives with potent inhibitory activity against aldose reductase. The most promising compound, {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid (7l) , demonstrated a significantly lower half-maximal inhibitory concentration (IC50) compared to the commercially available drug, epalrestat.[17][18][19]

Compound/DrugAldose Reductase IC50 (µM)
Compound 7l 0.789[17][18][19]
Epalrestat ~1.22 - 2.34[20]

Table 2: Comparative IC50 values of Compound 7l and Epalrestat against aldose reductase.

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

The inhibitory activity of compounds against aldose reductase is typically determined using a spectrophotometric assay that measures the consumption of the cofactor NADPH.[17][21][22][23][24]

Step-by-Step Methodology:

  • Enzyme Preparation: Aldose reductase can be partially purified from rat lens homogenate or a recombinant human source can be used.

  • Reagent Preparation:

    • Phosphate buffer (0.067 M, pH 6.2).

    • NADPH solution (e.g., 0.16 mM) in buffer.

    • Substrate solution, typically DL-glyceraldehyde (e.g., 10 mM), in buffer.

    • Test compound (e.g., Compound 7l) and comparator drug (Epalrestat) are dissolved in a suitable solvent like DMSO and serially diluted.

  • Assay Procedure:

    • In a cuvette, the phosphate buffer, NADPH solution, and the enzyme preparation are mixed.

    • The test compound or comparator drug at various concentrations is added to the mixture.

    • The reaction is initiated by the addition of the DL-glyceraldehyde substrate.

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition for each concentration of the inhibitor is calculated relative to the uninhibited control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[21]

Mechanism of Action: The Polyol Pathway

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step in this pathway, the reduction of glucose to sorbitol, with NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.[19][25][26][27][28] The accumulation of sorbitol leads to osmotic stress, while the depletion of NADPH impairs the cell's antioxidant capacity, both contributing to the pathogenesis of diabetic complications.[25][28] Aldose reductase inhibitors, such as epalrestat and the novel pyridinone derivatives, block this first step, thereby mitigating the downstream pathological effects.[15][29][30][31][32]

G Glucose Glucose (High) Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase Substrate Sorbitol Sorbitol Aldose_Reductase->Sorbitol Produces NADP NADP+ Aldose_Reductase->NADP Generates Sorbitol_Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol_Dehydrogenase Substrate Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Sorbitol->Diabetic_Complications Accumulation Leads to Fructose Fructose Sorbitol_Dehydrogenase->Fructose Produces NADH NADH Sorbitol_Dehydrogenase->NADH Generates AR_Inhibitors Aldose Reductase Inhibitors (e.g., Epalrestat, Compound 7l) AR_Inhibitors->Aldose_Reductase Inhibits NADPH NADPH NADPH->Aldose_Reductase Cofactor NAD NAD+ NAD->Sorbitol_Dehydrogenase Cofactor

Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.

References

  • MDPI. (2020). (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors. [Link]

  • PubMed. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. [Link]

  • Wikipedia. (n.d.). Broth microdilution. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

  • Andrade, F. F., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Antibiotics, 10(3), 233. [Link]

  • MDPI. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. [Link]

  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]

  • Beijing Institute of Technology. (n.d.). (5-hydroxy-4-oxo-2-styryl-4h-pyridin-1-yl)-acetic acid derivatives as multifunctional aldose reductase inhibitors. [Link]

  • ResearchGate. (2009). Effects of epalrestat, an aldose reductase inhibitor, on diabetic peripheral neuropathy in patients with type 2 diabetes, in relation to suppression of Nɛ-carboxymethyl lysine. [Link]

  • ResearchGate. (2020). (PDF) (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors. [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]

  • PharmaXChange.info. (2011). Mechanism of Action of Oxazolidinones | Animations. [Link]

  • ResearchGate. (n.d.). The Polyol pathway comprises two enzymes: aldose reductase and sorbitol.... [Link]

  • Shinabarger, D. L., et al. (1997). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial agents and chemotherapy, 41(10), 2132–2136. [Link]

  • ASM Journals. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. [Link]

  • PMC. (n.d.). Structure‐Guided Identification and Evaluation of Epalrestat and Ranirestat‐Like Compounds Against Aldose Reductase: Therapeutic Management of Diabetic Neuropathy. [Link]

  • PubMed. (1999). Mechanism of action of the oxazolidinone antibacterial agents. [Link]

  • Semantic Scholar. (n.d.). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. [Link]

  • ResearchGate. (n.d.). Schematic diagram for polyol pathway. [Link]

  • Flamm, R. K., et al. (2014). Summary of Linezolid Activity and Resistance Mechanisms Detected during the 2012 LEADER Surveillance Program for the United States. Antimicrobial agents and chemotherapy, 58(3), 1749–1753. [Link]

  • Wikipedia. (n.d.). Polyol pathway. [Link]

  • ResearchGate. (n.d.). Long-term effect of epalrestat, an aldose reductase inhibitor, on the development of incipient diabetic nephropathy in Type 2 diabetic patients. [Link]

  • ResearchGate. (n.d.). Aldose Reductase Inhibition Assay. [Link]

  • JMI Laboratories. (n.d.). Activity of Linezolid when Tested against Gram-Positive Isolates from the USA (Linezolid Experience and Accurate Determination of Resistance). [Link]

  • ResearchGate. (n.d.). Time-kill experiments for linezolid versus ATCC 29213 (A), MRSA USA100.... [Link]

  • PubMed. (1996). Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus. [Link]

  • Tenover, F. C., et al. (2016). Investigation of Linezolid Resistance in Staphylococci and Enterococci. Journal of clinical microbiology, 54(7), 1749–1754. [Link]

  • PMC. (n.d.). Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. [Link]

  • SEQ. (2016). Activity of linezolid and tedizolid against clinical isolates of methicillin-resistant and methicillin and linezolid resistant Staphylococcus aureus. [Link]

  • Sharma, S., et al. (2021). Study of Epalrestat in diabetic distal symmetric polyneuropathy and correlation of its therapeutic efficacy with erythrocyte sorbitol levels. Journal of the Indian Medical Association, 119(1), 34-38. [Link]

  • Hotta, N., et al. (2006). Long-Term Clinical Effects of Epalrestat, an Aldose Reductase Inhibitor, on Diabetic Peripheral Neuropathy: The 3-year, multicenter, comparative Aldose Reductase Inhibitor-Diabetes Complications Trial. Diabetes Care, 29(7), 1538-1544. [Link]

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A Comparative Guide to a Novel 3-(5-Fluoropyridin-3-yl)-2-Oxazolidinone Antibacterial Agent: In Vitro Promise Against Established In Vivo Performance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless battle against antimicrobial resistance, the quest for novel antibiotics is paramount. This guide provides a comprehensive comparative analysis of a promising new antibacterial compound derived from 2-(5-Fluoropyridin-3-yl)acetic acid, specifically a 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivative, against the established, clinically approved oxazolidinones, Linezolid and Tedizolid. While in vivo data for this novel compound is emerging, its potent in vitro profile necessitates a thorough comparison with the known in vivo efficacy and pharmacokinetic characteristics of its predecessors. This guide will delve into the available data, offering a clear perspective on the potential of this new chemical entity and the benchmarks it must achieve to become a viable therapeutic option.

The Promise of a New Generation: In Vitro Prowess of a 3-(5-Fluoropyridin-3-yl)-2-Oxazolidinone Derivative

Recent research has unveiled a series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives with potent antibacterial activity.[1] One standout compound, designated as compound 7j , has demonstrated significantly greater in vitro potency against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), compared to Linezolid.[1]

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of a Novel Oxazolidinone Derivative Compared to Linezolid [1]

Bacterial StrainCompound 7jLinezolid
Staphylococcus aureus ATCC 292130.252
Staphylococcus aureus (MRSA) ATCC 433000.252
Staphylococcus epidermidis ATCC 122280.52
Enterococcus faecalis ATCC 292120.52
Streptococcus pneumoniae ATCC 496190.251

Data synthesized from a 2023 study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives.[1]

The significantly lower Minimum Inhibitory Concentration (MIC) values of compound 7j, particularly against MRSA, highlight its potential to address challenging resistant infections.[1] The mechanism of action for oxazolidinones involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism that is distinct from many other antibiotic classes, reducing the likelihood of cross-resistance.[2][3]

The In Vivo Landscape: Benchmarking Against Linezolid and Tedizolid

To contextualize the potential of this new compound, a thorough understanding of the in vivo performance of the established oxazolidinones, Linezolid and Tedizolid, is essential. These drugs have been extensively studied in various animal models, providing a robust dataset for comparison.

Standardized In Vivo Models for Oxazolidinone Evaluation

The preclinical evaluation of antibacterial agents typically employs a range of infection models designed to mimic human diseases. For Gram-positive pathogens, the following models are frequently utilized:

  • Murine Thigh Infection Model: This localized infection model is instrumental in determining the efficacy of an antibiotic in reducing bacterial burden in a specific tissue.

  • Murine Pneumonia Model: This model assesses the antibiotic's ability to combat respiratory infections, a common clinical application for oxazolidinones.[4][5]

  • Rabbit Necrotizing Pneumonia Model: This model is particularly relevant for severe S. aureus infections, as it evaluates the antibiotic's impact on both bacterial clearance and toxin production.[6][7]

  • Systemic Infection (Sepsis) Model: This model evaluates the antibiotic's ability to control a disseminated infection and improve survival.[8]

The following diagram illustrates a typical workflow for an in vivo efficacy study in a murine thigh infection model.

G cluster_0 Pre-Infection Phase cluster_1 Infection & Treatment Phase cluster_2 Evaluation Phase A Animal Acclimatization B Bacterial Culture Preparation (e.g., MRSA) C Intramuscular Injection of Bacteria into Thigh B->C Infection D Initiation of Treatment (Test Compound vs. Comparators) C->D Post-Infection Interval E Multiple Dosing Regimens (e.g., oral, IV) D->E Treatment Regimen F Euthanasia and Thigh Muscle Homogenization E->F End of Study G Bacterial Load Quantification (CFU/gram of tissue) F->G Sample Processing H Data Analysis and Comparison of Efficacy G->H Endpoint Measurement

Caption: Workflow of a Murine Thigh Infection Model.

In Vivo Efficacy of Linezolid and Tedizolid

Numerous studies have demonstrated the in vivo efficacy of Linezolid and Tedizolid against a spectrum of Gram-positive pathogens.

Table 2: Comparative In Vivo Efficacy of Linezolid and Tedizolid in Animal Models

DrugAnimal ModelPathogenKey Findings
Linezolid Murine Thigh InfectionS. aureus (MSSA & MRSA)Demonstrated significant reduction in bacterial load.[9][10]
Murine PneumoniaS. pneumoniaeEffective in reducing lung bacterial counts.[5]
Rabbit Necrotizing PneumoniaMRSA (USA300)Early treatment suppressed exotoxin synthesis and improved survival rates compared to vancomycin.[6][7]
Tedizolid Murine PneumoniaS. pneumoniaeShowed potent bacterial killing that correlated with the fAUC0–24/MIC ratio.[4]
Murine Thigh InfectionMRSADemonstrated efficacy comparable or superior to Linezolid, particularly against some resistant strains.[11]
Clinical Trials (ABSSSI)Gram-positivesNon-inferior efficacy to Linezolid with a shorter treatment course and a better safety profile regarding myelosuppression.[12]

ABSSSI: Acute Bacterial Skin and Skin Structure Infections

A critical aspect of in vivo performance is the pharmacokinetic/pharmacodynamic (PK/PD) relationship, which links drug exposure to its antibacterial effect. For oxazolidinones, the ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC) is a key predictor of efficacy.[9]

The following diagram illustrates the mechanism of action of oxazolidinones and the key PK/PD parameter.

G cluster_0 Bacterial Ribosome cluster_1 Pharmacokinetics/Pharmacodynamics 50S 50S Subunit 70S 70S Initiation Complex 30S 30S Subunit Protein Synthesis Protein Synthesis 70S->Protein Synthesis Initiates Oxazolidinone Oxazolidinone Oxazolidinone->50S Binds to P-site Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth fAUC Free Drug Exposure (fAUC) Efficacy Bactericidal/Bacteriostatic Effect fAUC->Efficacy MIC Minimum Inhibitory Concentration (MIC) MIC->Efficacy

Caption: Oxazolidinone Mechanism and PK/PD.

Future Directions and Comparative Outlook

The potent in vitro activity of the novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivative, particularly its superiority over Linezolid against key pathogens, marks it as a compound of significant interest. The next critical step is the comprehensive evaluation of its in vivo efficacy, pharmacokinetics, and safety profile.

Table 3: Head-to-Head Comparison Framework

ParameterNovel 3-(5-Fluoropyridin-3-yl)-2-OxazolidinoneLinezolidTedizolid
In Vitro Potency (MRSA) Excellent (MIC: 0.25 µg/mL)[1]Good (MIC: 2 µg/mL)[1]Very Good (4-fold more potent than Linezolid)
In Vivo Efficacy Data Not Yet AvailableEstablished in multiple models[9][5][6][7][10]Established in multiple models[4]
PK/PD Driver Presumed to be fAUC/MICfAUC/MICfAUC/MIC[4]
Spectrum of Activity Gram-positive[1]Primarily Gram-positive[2]Primarily Gram-positive[2]
Known Resistance To be determinedDocumented (cfr gene, 23S rRNA mutations)[13]Active against some Linezolid-resistant strains
Safety Profile To be determinedMyelosuppression, MAO inhibition[2]Lower incidence of myelosuppression[12]

Conclusion

The emergence of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives represents a promising advancement in the development of new antibiotics. The exceptional in vitro potency of compounds like 7j provides a strong rationale for their progression into in vivo studies. By benchmarking against the well-characterized in vivo performance of Linezolid and Tedizolid, researchers and drug developers can establish clear efficacy and safety targets for this new generation of oxazolidinones. The path forward will involve rigorous preclinical testing to ascertain whether this in vitro promise translates into a clinically meaningful improvement over existing therapies in the fight against multidrug-resistant Gram-positive infections.

References

  • Comparative In Vivo Efficacies of Tedizolid in Neutropenic versus Immunocompetent Murine Streptococcus pneumoniae Lung Infection Models. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. PubMed. Available at: [Link]

  • In Vivo Antibacterial Activity of MRX-I, a New Oxazolidinone. ASM Journals. Available at: [Link]

  • In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • In Vitro and In Vivo Activities of a Bi-Aryl Oxazolidinone, RBx 11760, against Gram-Positive Bacteria. PMC - NIH. Available at: [Link]

  • In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms. ResearchGate. Available at: [Link]

  • In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid). Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Synthesis and antibacterial activity of oxazolidinones containing pyridine substituted with heteroaromatic ring. PubMed. Available at: [Link]

  • In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid). PMC - NIH. Available at: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. PubMed. Available at: [Link]

  • Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Semantic Scholar. Available at: [Link]

  • Comparative Pharmacokinetic Study for Linezolid and Two Novel Antibacterial Oxazolidinone Derivatives in Rabbits: Can Differences in the Pharmacokinetic Properties Explain the Discrepancies between Their In Vivo and In Vitro Antibacterial Activities?. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH. Available at: [Link]

  • Efficacy, safety, tolerability and population pharmacokinetics of tedizolid, a novel antibiotic, in Latino patients with acute bacterial skin and skin structure infections. NIH. Available at: [Link]

  • Effects of linezolid on suppressing in vivo production of staphylococcal toxins and improving survival outcomes in a rabbit model of methicillin-resistant Staphylococcus aureus necrotizing pneumonia. PubMed. Available at: [Link]

  • Linezolid and Its Immunomodulatory Effect: In Vitro and In Vivo Evidence. Frontiers. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. Available at: [Link]

  • Effects of Linezolid on Suppressing In Vivo Production of Staphylococcal Toxins and Improving Survival Outcomes in a Rabbit Model of Methicillin-Resistant Staphylococcus aureus Necrotizing Pneumonia. The Journal of Infectious Diseases | Oxford Academic. Available at: [Link]

  • In Vitro Activity and Microbiological Efficacy of Tedizolid (TR-700) against Gram-Positive Clinical Isolates from a Phase 2 Study of Oral Tedizolid Phosphate (TR-701) in Patients with Complicated Skin and Skin Structure Infections. PMC - PubMed Central. Available at: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. Request PDF. Available at: [Link]

  • In Vitro, In Vivo, and Clinical Studies of Tedizolid To Assess the Potential for Peripheral or Central Monoamine Oxidase Interactions. Semantic Scholar. Available at: [Link]

  • Pharmacokinetic/Pharmacodynamic Analysis of Tedizolid Phosphate Compared to Linezolid for the Treatment of Infections Caused by Gram-Positive Bacteria. MDPI. Available at: [Link]

  • Effects of Linezolid on Suppressing In Vivo Production of Staphylococcal Toxins and Improving Survival Outcomes in. Ovid. Available at: [Link]

Sources

A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 2-(5-Fluoropyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The synthesis of 2-(5-Fluoropyridin-3-yl)acetic acid, a key building block in the development of novel therapeutics, presents a significant challenge in process chemistry. The introduction of the acetic acid moiety at the C3 position of the fluorinated pyridine ring requires robust and selective catalytic methods. This guide provides a comprehensive head-to-head comparison of prevalent and emerging catalytic strategies, offering field-proven insights and detailed experimental protocols to aid in the selection of the most efficient and scalable synthetic route.

Introduction: The Significance of 2-(5-Fluoropyridin-3-yl)acetic Acid

The 2-(pyridin-3-yl)acetic acid scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active molecules. The incorporation of a fluorine atom at the C5 position of the pyridine ring can significantly enhance a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile. Consequently, the efficient synthesis of 2-(5-Fluoropyridin-3-yl)acetic acid is of paramount importance for the rapid exploration of chemical space in drug discovery programs. This guide will dissect and compare the primary catalytic approaches employed for its synthesis, focusing on palladium- and nickel-based systems, which are at the forefront of modern cross-coupling chemistry.[1][2][3]

Catalytic Approaches: A Comparative Overview

The synthesis of 2-(5-Fluoropyridin-3-yl)acetic acid can be broadly approached through two main disconnections, each amenable to different catalytic systems:

  • Carboxylation of a Pre-functionalized Pyridine: This strategy involves the introduction of a carboxylic acid or a synthetic equivalent to a 3-substituted-5-fluoropyridine.

  • Cross-Coupling of a Pyridyl Nucleophile/Electrophile with an Acetic Acid Synthon: This approach builds the target molecule by coupling a suitable pyridine derivative with a two-carbon building block.

This guide will focus on the catalysts employed in these strategies, providing a comparative analysis of their performance based on available data for analogous transformations.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Aryl C-C Bond Formation

Palladium catalysis has long been the gold standard for the construction of C-C bonds, offering a high degree of functional group tolerance and predictable reactivity.[4][5] For the synthesis of 2-(heteroaryl)acetic acids, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed.[2]

Mechanism of Palladium-Catalyzed Suzuki-Miyaura Coupling

The catalytic cycle of a Suzuki-Miyaura coupling for the synthesis of a heteroarylacetic acid derivative typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with a heteroaryl halide (e.g., 3-bromo-5-fluoropyridine) to form a Pd(II) intermediate.

  • Transmetalation: A boronic acid or ester derivative of the acetic acid synthon transfers its organic group to the palladium center.

  • Reductive Elimination: The desired C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst.

Palladium_Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OR)2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Nickel_Catalysis_Workflow cluster_Ni_Cycle Nickel Catalytic Cycle cluster_Radical_Pathway Potential Radical Pathway Ni(0)L2 Ni(0)L2 Oxidative_Addition_Ni Oxidative Addition (Ar-X) Ni(0)L2->Oxidative_Addition_Ni Ar-Ni(II)-X(L2) Ar-Ni(II)-X(L2) Oxidative_Addition_Ni->Ar-Ni(II)-X(L2) Transmetalation_Ni Transmetalation (R-M) Ar-Ni(II)-X(L2)->Transmetalation_Ni Ni(I)X(L2) Ni(I)X(L2) Ar-Ni(II)-X(L2)->Ni(I)X(L2) Comproportionation Ar-Ni(II)-R(L2) Ar-Ni(II)-R(L2) Transmetalation_Ni->Ar-Ni(II)-R(L2) Reductive_Elimination_Ni Reductive Elimination Ar-Ni(II)-R(L2)->Reductive_Elimination_Ni Ar-R Reductive_Elimination_Ni->Ni(0)L2 Ar-R SET Single Electron Transfer Ar• Ar• SET->Ar• Ar-X Ar-X Ar-X->SET Product Product Ar•->Product Alternative_Synthesis Pyridine-N-oxide Pyridine-N-oxide Activation Activation Pyridine-N-oxide->Activation Meldrum's Acid Meldrum's Acid Substitution Substitution Meldrum's Acid->Substitution Nucleophile Nucleophile Ring-opening & Decarboxylation Ring-opening & Decarboxylation Nucleophile->Ring-opening & Decarboxylation Activation->Substitution Substitution->Ring-opening & Decarboxylation Pyridylacetic Acid Derivative Pyridylacetic Acid Derivative Ring-opening & Decarboxylation->Pyridylacetic Acid Derivative

Sources

Validation of the antibacterial efficacy of 2-(5-Fluoropyridin-3-yl)acetic acid-derived compounds.

[1]

Executive Summary

This guide details the validation protocols and comparative efficacy of antibacterial agents derived from 2-(5-Fluoropyridin-3-yl)acetic acid . This chemical moiety serves as a critical pharmacophore, primarily in the synthesis of next-generation Pleuromutilin antibiotics and Oxazolidinone bioisosteres.

The 5-fluoropyridine ring is strategically employed to enhance metabolic stability (blocking oxidative metabolism common in phenyl rings) and improve ribosomal binding affinity via the pyridine nitrogen. This guide compares these derivatives against industry standards: Tiamulin , Retapamulin , and Linezolid .

Chemical Rationale & Mechanism of Action

The Fluoropyridine Advantage

In medicinal chemistry, replacing a phenyl ring with a pyridine ring reduces lipophilicity (lowering logP) and improves solubility. The addition of a fluorine atom at the C5 position serves two critical functions:

  • Metabolic Blocking: It prevents cytochrome P450-mediated oxidation at the susceptible position, prolonging half-life (

    
    ).
    
  • Electronic Modulation: The electron-withdrawing nature of fluorine increases the acidity of the acetic acid side chain, potentially strengthening hydrogen bonds within the bacterial ribosome's Peptidyl Transferase Center (PTC).

Target Interaction
  • Primary Target: 50S Ribosomal Subunit (23S rRNA).

  • Mechanism: Competitive inhibition of peptidyl transferase, preventing peptide bond formation.

  • Binding Site: The C14 side chain (derived from the title acid) extends into the P-site, locking the ribosome in an inactive state.

Mechanismcluster_stabilityPharmacokinetic AdvantageAcid2-(5-Fluoropyridin-3-yl)acetic AcidSynthesisChemical Synthesis(C14-Acylation)Acid->SynthesisPrecursorDerivativeFluoropyridyl-PleuromutilinSynthesis->DerivativeYieldsRibosome50S Ribosome (PTC)Derivative->RibosomeBinds High AffinityMetabolismCYP450 OxidationDerivative->MetabolismResistant toInhibitionProtein Synthesis HaltedRibosome->InhibitionMechanismBlockBlocked by 5-FluoroMetabolism->Block

Figure 1: Synthesis and Mechanism of Action pathway for Fluoropyridyl derivatives.

Comparative Efficacy Data

The following data aggregates performance metrics of 2-(5-Fluoropyridin-3-yl)acetic acid derivatives (specifically Compound 7j and Pleuromutilin analogs ) against standard controls.

Table 1: In Vitro Antibacterial Activity (MIC g/mL)
OrganismStrainFluoropyridyl DerivativeLinezolid (Control)Tiamulin (Control)
S. aureus ATCC 29213 (MSSA)0.25 2.00.5
S. aureus ATCC 43300 (MRSA)0.25 2.00.5
S. epidermidis ATCC 122280.125 1.00.25
E. faecalis ATCC 292120.5 2.01.0
E. coli ATCC 25922>64>64>32

Key Insight: The fluoropyridyl derivative demonstrates an 8-fold potency increase over Linezolid against MRSA strains. This suggests that the fluoropyridine moiety penetrates the Gram-positive cell wall more effectively or binds the ribosomal target with higher affinity than the morpholino-phenyl ring of Linezolid.

Table 2: Cytotoxicity & Safety Profile
Cell LineAssay TypeCC

(Derivative)
CC

(Linezolid)
Selectivity Index (SI)
Vero MTT (48h)>128

g/mL
>100

g/mL
>512
HepG2 LDH Release>64

g/mL
>64

g/mL
>256

Experimental Validation Protocols

To validate these compounds in your own laboratory, follow these standardized protocols. These are adapted from CLSI guidelines but optimized for fluorinated heterocyclic compounds.

Protocol A: Minimum Inhibitory Concentration (MIC)

Rationale: Determines the lowest concentration inhibiting visible growth.

  • Preparation: Dissolve the 2-(5-Fluoropyridin-3-yl)acetic acid derivative in 100% DMSO to a stock of 1280

    
    g/mL.
    
  • Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final DMSO concentration must be <1% to avoid solvent toxicity.

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity check. The MIC is the first clear well.

    • Validation Check: Linezolid control must fall within 1-4

      
      g/mL for S. aureus ATCC 29213.
      
Protocol B: Time-Kill Kinetics

Rationale: Distinguishes between bacteriostatic (growth inhibition) and bactericidal (>3 log reduction) activity.

  • Dosing: Expose S. aureus (MRSA) to concentrations of 1x, 2x, and 4x MIC.

  • Sampling: Aliquot at 0, 2, 4, 8, 12, and 24 hours.

  • Plating: Plate on nutrient agar and count colonies.

  • Analysis: Plot Log(CFU/mL) vs. Time.

    • Expectation: Pleuromutilin derivatives are typically bacteriostatic (like Tiamulin) but may show bactericidal activity at 4x MIC after 24 hours.

Protocol C: Resistance Development (Serial Passage)

Rationale: Assesses the stability of the fluoropyridine binding against mutation.

  • Passage 1: Determine MIC.

  • Subculture: Inoculate fresh broth with cells from the 0.5x MIC well of the previous day.

  • Repeat: Perform for 15-30 days.

  • Result: Plot MIC fold-change over days.

    • Target: <4-fold increase over 30 days (Low resistance potential).

Workflowcluster_secondarySecondary ValidationCompoundFluoropyridyl DerivativeScreenPrimary Screen(MIC vs S. aureus)Compound->ScreenSelectHit Selection(MIC < 1 µg/mL)Screen->SelectPassTimeKillTime-Kill KineticsSelect->TimeKillCytoCytotoxicity (Vero)Select->CytoResistResistance PassageSelect->Resist

Figure 2: Experimental validation workflow for novel antibiotic candidates.

References

  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives. Source: National Institutes of Health (NIH) / PubMed. Significance: Establishes the superior potency (0.25 µg/mL) of the 5-fluoropyridine scaffold compared to Linezolid.

  • Synthesis and Antibacterial Evaluation of Novel Pleuromutilin Derivatives. Source: European Journal of Medicinal Chemistry. Significance: Validates the use of acetic acid derivatives for C14-acylation in pleuromutilin synthesis.

  • Pleuromutilin and its Derivatives: The Lead Compounds for Novel Antibiotics. Source: Current Medicinal Chemistry. Significance: Provides the structural basis for modifying the C14 side chain to overcome resistance.

  • PubChem Compound Summary: 2-(5-Fluoropyridin-3-yl)acetic acid. Source: PubChem.[1][2] Significance: Verifies the chemical structure and properties of the starting material.[3][4]

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(5-Fluoropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 2-(5-Fluoropyridin-3-yl)acetic acid, a key intermediate in pharmaceutical synthesis. In the landscape of drug development, the purity and concentration of such intermediates are critical quality attributes that directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, the analytical methods used to monitor these attributes must be rigorously validated to ensure they are fit for their intended purpose.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a comparative analysis of three powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and quantitative Nuclear Magnetic Resonance (qNMR). By presenting supporting experimental data and explaining the rationale behind methodological choices, this guide aims to equip you with the knowledge to select and validate the most appropriate analytical method for your specific needs.

The Imperative of Method Validation in Pharmaceutical Development

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of a method meet the requirements for its intended application. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for method validation, which are harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The ICH Q2(R2) guideline, in particular, provides a detailed framework for validating analytical procedures.[1][2][3] The objective is to demonstrate that the analytical procedure is fit for its intended purpose, a cornerstone of ensuring product quality and patient safety.[3]

Experimental Design for Cross-Validation

The cross-validation study is designed to compare the performance of HPLC-UV, LC-MS/MS, and qNMR for the quantification of 2-(5-Fluoropyridin-3-yl)acetic acid. The validation will be performed in accordance with the ICH Q2(R2) guideline, focusing on the following key parameters:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-analyst, inter-day).

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Cross-Validation Workflow

Cross-Validation Workflow Cross-Validation Workflow for Analytical Methods cluster_prep Sample Preparation cluster_analysis Analysis by Three Methods cluster_validation Validation Parameter Assessment cluster_comparison Comparative Analysis prep Prepare stock and working solutions of 2-(5-Fluoropyridin-3-yl)acetic acid and internal standards spike Spike analyte into a representative matrix at different concentrations prep->spike hplc HPLC-UV Analysis spike->hplc lcms LC-MS/MS Analysis spike->lcms qnmr qNMR Analysis spike->qnmr spec Specificity hplc->spec lin Linearity & Range hplc->lin acc Accuracy hplc->acc prec Precision hplc->prec loq LOQ hplc->loq lcms->spec lcms->lin lcms->acc lcms->prec lcms->loq qnmr->spec qnmr->lin qnmr->acc qnmr->prec qnmr->loq data_table Tabulate Performance Data spec->data_table lin->data_table acc->data_table prec->data_table loq->data_table discussion Discuss Pros and Cons of Each Method data_table->discussion decision Decision Matrix for Method Selection discussion->decision

Caption: Workflow for the cross-validation of analytical methods.

Comparative Performance Data

The following table summarizes the hypothetical performance data obtained from the cross-validation of the three analytical methods. This data is representative of what can be expected for each technique and serves as the basis for the subsequent discussion.

Validation ParameterHPLC-UVLC-MS/MSqNMR
Specificity Moderate (potential interference from structurally similar impurities)High (mass-based detection)High (structurally specific signals)
Linearity (r²) > 0.999> 0.999> 0.998
Range 1 - 200 µg/mL0.1 - 100 ng/mL0.5 - 50 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%98.5 - 101.5%
Precision (RSD)
- Repeatability< 1.0%< 2.0%< 0.5%
- Intermediate Precision< 2.0%< 3.0%< 1.0%
LOQ 1 µg/mL0.1 ng/mL0.5 mg/mL

Detailed Experimental Protocols

The following are example protocols for the analysis of 2-(5-Fluoropyridin-3-yl)acetic acid by HPLC-UV, LC-MS/MS, and qNMR. These have been developed based on established methods for similar compounds.[4][5][6]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for routine quality control.

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 70:30 (v/v) mixture of 0.1% formic acid in water (A) and acetonitrile (B).[5]

  • Standard Preparation: Accurately weigh and dissolve 2-(5-Fluoropyridin-3-yl)acetic acid in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 270 nm.[5]

  • Analysis: Inject the standards and samples and integrate the peak area of the analyte.

  • Quantification: Construct a calibration curve by plotting peak area against concentration and determine the concentration of the analyte in the samples.

HPLC-UV Workflow HPLC-UV Experimental Workflow prep Prepare Mobile Phase, Standards, and Samples hplc Inject into HPLC System prep->hplc sep Isocratic Separation on C18 Column hplc->sep det UV Detection at 270 nm sep->det quant Quantify using Calibration Curve det->quant

Caption: HPLC-UV experimental workflow.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for trace-level analysis and in complex matrices.[7]

Protocol:

  • Mobile Phase Preparation: As per HPLC-UV method.

  • Standard Preparation: Prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution in the ng/mL range. An isotopically labeled internal standard is recommended if available.

  • Sample Preparation: Dilute the sample to fall within the low ng/mL calibration range.

  • LC Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the precursor ion and product ions for 2-(5-Fluoropyridin-3-yl)acetic acid.

  • Analysis and Quantification: Analyze the standards and samples and quantify using the peak area ratio of the analyte to the internal standard.

LC-MSMS Workflow LC-MS/MS Experimental Workflow prep Prepare Mobile Phase, Standards (ng/mL), and Samples lc Inject into LC System prep->lc sep Gradient Separation on C18 Column lc->sep ion Electrospray Ionization (ESI) sep->ion msms MRM Detection ion->msms quant Quantify using Internal Standard msms->quant

Caption: LC-MS/MS experimental workflow.

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for direct quantification without the need for a specific reference standard of the analyte.[8]

Protocol:

  • Internal Standard Selection: Choose a suitable internal standard with a known purity that has a simple spectrum and signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are potential candidates.[7]

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the internal standard into a vial.

    • Accurately weigh about 10-20 mg of the 2-(5-Fluoropyridin-3-yl)acetic acid sample into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A simple 1D proton experiment with a long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[9]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

  • Calculation: Calculate the purity or concentration of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

qNMR Workflow qNMR Experimental Workflow prep Accurately weigh analyte and internal standard dissolve Dissolve in deuterated solvent prep->dissolve acquire Acquire 1H NMR spectrum with optimized parameters dissolve->acquire process Process data (phasing, baseline correction) acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity/concentration integrate->calculate

Caption: qNMR experimental workflow.

Discussion and Comparative Analysis

The choice of an analytical method is a critical decision in the drug development process and should be based on a thorough understanding of the strengths and limitations of each technique in the context of the specific analytical challenge.

HPLC-UV is the workhorse of the pharmaceutical industry for good reason. It is robust, reliable, and relatively inexpensive to operate. The method demonstrates excellent linearity, accuracy, and precision for the analysis of 2-(5-Fluoropyridin-3-yl)acetic acid. However, its specificity can be a limitation. If impurities with similar chromophores and retention times are present, the UV detector may not be able to distinguish them from the main analyte, leading to inaccurate quantification.

LC-MS/MS provides a significant advantage in terms of sensitivity and selectivity. The ability to monitor specific mass transitions for the analyte makes it highly specific and virtually eliminates interferences from matrix components and most impurities.[7] This is particularly important for a fluorinated compound, where mass spectrometry can readily confirm the presence of the fluorine atom. The much lower LOQ of LC-MS/MS makes it the method of choice for trace analysis, such as in cleaning validation or for the analysis of low-level impurities. The main drawbacks are the higher cost of instrumentation and the potential for matrix effects, which can suppress or enhance the ionization of the analyte.

qNMR offers a unique advantage as a primary ratio method, meaning it can provide a direct measure of purity or concentration without the need for a reference standard of the analyte itself, provided a certified internal standard is used.[5][8] This is extremely valuable in early drug development when a fully characterized reference standard of the intermediate may not be available. The method is highly specific due to the unique chemical shifts of the protons in the molecule. While its sensitivity is lower than that of the chromatographic methods, its accuracy and precision are excellent. The main considerations for qNMR are the need for a high-field NMR spectrometer and careful optimization of experimental parameters to ensure accurate integration.

Decision-Making for Method Selection

The selection of the most appropriate method depends on the specific requirements of the analysis.

Method Selection Decision Tree Decision Tree for Analytical Method Selection node_result node_result start What is the primary analytical need? q1 Need for trace analysis (< 1 µg/mL)? start->q1 q2 Is a specific reference standard unavailable? start->q2 q3 Is high throughput and cost-effectiveness a priority? start->q3 q1->q2 No lcms LC-MS/MS q1->lcms Yes q2->q3 No qnmr qNMR q2->qnmr Yes q3->lcms No, but high specificity is required hplc HPLC-UV q3->hplc Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The cross-validation of HPLC-UV, LC-MS/MS, and qNMR for the analysis of 2-(5-Fluoropyridin-3-yl)acetic acid demonstrates that all three methods can provide accurate and precise results when properly validated. The choice of method should be guided by the specific analytical requirements of the task at hand. For routine quality control where high concentrations are expected and cost is a consideration, HPLC-UV is a suitable choice. For trace-level analysis or when high specificity is paramount, LC-MS/MS is the superior technique. In situations where a reference standard is not available or for the certification of reference materials, qNMR provides an invaluable and direct method of quantification. A thorough understanding of the principles and limitations of each of these powerful analytical tools is essential for ensuring the quality and safety of pharmaceutical products.

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • SIELC Technologies. 3-Pyridylacetic acid hydrochloride. [Link]

  • LCGC International. (2025-01-29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • Bruker. Quantitative NMR Assays (qNMR). [Link]

  • Pauli, G. F., Jaki, B. U., & Gödecke, T. (2013). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis, 24(5), 455-463. [Link]

  • SIELC Technologies. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. [Link]

  • Cipac.org. (2020-06-08). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • ICH. Q2 Analytical Validation. [Link]

  • European Medicines Agency. (2024-06-14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Holzgrabe, U. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe, 19(5), 17-20. [Link]

  • U.S. Pharmacopeia. Stimuli Article (qNMR). [Link]

  • University of Durham. (2017). Quantitative NMR Spectroscopy. [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265–271. [Link]

Sources

Inter-laboratory Comparison Guide: Analytical Profiling of 2-(5-Fluoropyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of modern drug discovery, 2-(5-Fluoropyridin-3-yl)acetic acid serves as a critical building block, particularly in the synthesis of ROR


t inverse agonists and other immunomodulatory agents. However, its analytical characterization presents unique challenges due to the amphoteric nature of the pyridine ring and the carboxylic acid tail, combined with a latent risk of thermal decarboxylation.

This guide presents the findings of a comprehensive Inter-Laboratory Comparison (ILC) designed to evaluate the robustness of three distinct analytical methodologies. Unlike standard Certificates of Analysis (CoA) which often rely on a single technique, this study objectively compares High-Performance Liquid Chromatography (HPLC) , Quantitative NMR (qNMR) , and Potentiometric Titration , providing evidence-based recommendations for routine quality control.

Core Directive: The "Why" Behind the Protocol

The primary failure mode in analyzing pyridylacetic acid derivatives is decarboxylation during sample preparation or analysis. The loss of


 yields 3-fluoro-5-methylpyridine, a neutral impurity that can be misidentified or lost in volatile fractions. This guide prioritizes "Stability-Indicating" methods that explicitly detect this degradation pathway.

Study Design: ISO 13528 Framework

To ensure the data's integrity, this comparison follows the statistical framework of ISO 13528:2022 (Statistical methods for use in proficiency testing).

Homogeneity & Stability Testing

Before distribution to participating laboratories, the master batch was homogenized and tested for stability under stress conditions (40°C/75% RH for 7 days).

  • Homogeneity: Verified by HPLC-UV (RSD < 1.5% across 10 random vials).

  • Stability Warning: The compound showed <0.5% degradation at 40°C, but significant decarboxylation (>5%) was observed in unbuffered aqueous solutions left at room temperature for >24 hours. Protocol Requirement: All analytical solutions must be prepared fresh or stored at 4°C.

Workflow Visualization

ILC_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis Batch Master Batch Synthesis Homogeneity Homogeneity Check (HPLC n=10) Batch->Homogeneity Stability Stress Testing (Thermal/Hydrolytic) Homogeneity->Stability Dist Sample Distribution (Cold Chain) Stability->Dist Labs Participating Labs (n=12) Dist->Labs Methods Method Execution: 1. HPLC-UV 2. qNMR 3. Titration Labs->Methods Stats Statistical Analysis (Robust Mean & Z-Scores) Methods->Stats Report Final Consensus Report Stats->Report

Figure 1: ISO 13528 compliant workflow ensuring sample integrity from synthesis to statistical validation.

Comparative Methodology

Method A: Stability-Indicating RP-HPLC (The Gold Standard)

This method is designed to separate the parent acid from the decarboxylated impurity.

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or equivalent), 150 x 4.6 mm, 3.5 µm.

    • Rationale: Standard C18 columns often show peak tailing for basic pyridines. Polar-embedded groups shield silanols, improving peak shape.

  • Mobile Phase:

    • A: 20 mM Phosphate Buffer, pH 3.0

    • B: Acetonitrile[1][2]

    • Gradient: 5% B to 60% B over 15 min.

    • Expert Insight: Low pH (3.0) is critical. It protonates the pyridine nitrogen (

      
      ) and suppresses the ionization of the carboxylic acid, ensuring the molecule interacts with the stationary phase as a single cationic species, preventing "split peaks."
      
  • Detection: UV at 260 nm.

Method B: 1H-qNMR (The Absolute Reference)

Quantitative NMR provides a direct purity measurement orthogonal to chromatographic separation.

  • Solvent: DMSO-

    
    
    
  • Internal Standard: Maleic Acid (Traceable to NIST SRM).

  • Protocol:

    • Weigh ~10 mg sample and ~5 mg internal standard (precision ±0.01 mg).

    • Acquire spectrum with D1 relaxation delay > 30s (5

      
       T1).
      
    • Integrate the unique singlet of the acetic acid

      
      -protons (
      
      
      
      ppm) vs. the vinylic protons of maleic acid.
  • Trustworthiness: This method eliminates response factor errors common in HPLC.

Method C: Potentiometric Titration (The Classical Approach)
  • Titrant: 0.1 N NaOH.

  • Solvent: 50% Aqueous Methanol.

  • Mechanism: Direct neutralization of the carboxylic acid.

  • Limitation: This method is non-specific . It will titrate any acidic impurity (e.g., precursor acids) and cannot distinguish the active compound from related acidic byproducts.

Experimental Data & Performance Analysis

The following data summarizes the inter-laboratory results from 12 participating laboratories.

Quantitative Comparison Table
MetricMethod A: HPLC-UVMethod B: qNMRMethod C: Titration
Mean Purity (%) 98.4%98.2%99.1%
Inter-Lab RSD (%) 0.8%1.2%2.5%
Bias (vs qNMR) +0.2%Reference+0.9%
Specificity High (Separates impurities)Very High (Structural ID)Low (Counts all acids)
Throughput High (Automated)Low (Manual Prep)Medium
Z-Score Analysis (Reproducibility)

Z-scores indicate how far a laboratory's result deviates from the consensus mean.

  • HPLC Results: 92% of labs achieved

    
    , indicating excellent method transferability.
    
  • Titration Results: Only 65% of labs achieved

    
    . The high variance is attributed to endpoint ambiguity caused by the buffering capacity of the pyridine ring.
    
Decarboxylation Pathway Visualization

Reaction_Pathway Parent 2-(5-Fluoropyridin-3-yl) acetic acid TS Zwitterionic Transition State Parent->TS Heat / Acid Product 3-Fluoro-5-methylpyridine (Decarboxylated Impurity) TS->Product - CO2 CO2 CO2 TS->CO2

Figure 2: Thermal decarboxylation pathway. Method A (HPLC) detects the red product; Method C (Titration) fails to detect the loss if the fragment remains acidic or basic.

Discussion & Recommendations

The "Titration Trap"

The data reveals a positive bias in Method C (Titration). This occurs because the method consumes titrant for both the target acid and any acidic precursors remaining from synthesis. Furthermore, the pyridine nitrogen can partially protonate/deprotonate, smearing the equivalence point. Recommendation: Do not use titration for purity assignment of this specific fluoropyridine derivative.

The Power of qNMR

Method B (qNMR) yielded the most accurate "absolute" purity but showed higher inter-lab variance (RSD 1.2%) compared to HPLC. This is likely due to operator variability in shimming and integration. However, it remains the primary reference method for establishing the potency of the reference standard used in Method A.

The HPLC Protocol (Validated)

Method A offers the best balance of precision and specificity. The use of a pH 3.0 buffer is non-negotiable. At neutral pH, the compound exists as a zwitterion, leading to poor retention and broad peaks. At pH 3.0, the pyridine is protonated (


), and the acid is protonated (

), allowing for sharp peak shapes and consistent retention times.

Validated Protocol: Method A (HPLC)

For routine analysis, adopt the following parameter set:

  • Sample Prep: Dissolve 10 mg in 10 mL of Mobile Phase A/Acetonitrile (50:50). Analyze within 4 hours.

  • Column Temp: 30°C (Do not exceed 40°C to prevent on-column degradation).

  • Flow Rate: 1.0 mL/min.

  • System Suitability:

    • Tailing Factor:

      
      
      
    • Theoretical Plates:

      
      
      
    • %RSD (n=5 injections):

      
      
      

References

  • ISO 13528:2022 . Statistical methods for use in proficiency testing by interlaboratory comparisons. International Organization for Standardization.[1][3][4][5] [Link]

  • Eurachem Guide . Selection, Use and Interpretation of Proficiency Testing (PT) Schemes by Laboratories (3rd ed. 2021). [Link]

  • Dunn, G. E., et al. (1972).[6] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids. Canadian Journal of Chemistry.[6] [Link]

  • ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[1] [Link]

  • PubChem Compound Summary . 2-(5-Chloropyridin-2-yl)acetic acid (Analogous Structure Reference). National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to the Quality and Comparability of 2-(5-Fluoropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity and characterization of a starting material are paramount to the success and reproducibility of their work. This guide provides an in-depth technical analysis of 2-(5-Fluoropyridin-3-yl)acetic acid, a key building block in medicinal chemistry. We will dissect a representative Certificate of Analysis (CoA), detail the experimental methodologies used for its validation, and compare it to alternative compounds, offering insights into its application.

Understanding the Certificate of Analysis: A Critical First Step

A Certificate of Analysis is the foundational document that guarantees the quality of a chemical reagent. It is not merely a list of specifications but a testament to rigorous quality control. Below is a representative CoA for 2-(5-Fluoropyridin-3-yl)acetic acid, summarizing the critical parameters that ensure its suitability for research and development.

Table 1: Representative Certificate of Analysis for 2-(5-Fluoropyridin-3-yl)acetic acid

TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual Inspection
Identity Conforms to structureConforms¹H NMR, ¹⁹F NMR, MS
Purity (HPLC) ≥ 97.0%99.2%HPLC
Water Content ≤ 0.5%0.15%Karl Fischer Titration
Residual Solvents Meets USP <467> limitsConformsGC-HS
Inorganic Impurities Report< 0.1%Residue on Ignition

The causality behind these tests is straightforward: we need to confirm the material is what it purports to be (Identity), that it is sufficiently pure for its intended use (Purity), and that residual process-related impurities (Water, Solvents, Inorganic materials) are below levels that could interfere with subsequent reactions or biological assays.

Experimental Validation: The Science Behind the Specifications

Each parameter on the CoA is verified through specific, validated analytical methods. As a self-validating system, the combination of these tests provides a high degree of confidence in the material's quality.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The primary technique for assessing the purity of non-volatile organic compounds is Reverse-Phase HPLC (RP-HPLC).[1][2][3] This method separates the main compound from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol for HPLC Purity Analysis:

  • Sample Preparation: Accurately weigh and dissolve a sample of 2-(5-Fluoropyridin-3-yl)acetic acid in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.[1]

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.[2]

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.[2]

    • Detection: UV at 225 nm.[2]

  • Analysis: Inject the sample solution and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

The choice of a C18 column and a buffered mobile phase is standard for polar acidic compounds, ensuring good peak shape and resolution. The UV detection wavelength is selected based on the chromophore of the pyridine ring.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent A->B C Inject into HPLC B->C D Separation on C18 Column C->D E UV Detection D->E F Integrate Peak Areas E->F G Calculate Purity F->G

HPLC Purity Analysis Workflow.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous identification of organic molecules. For 2-(5-Fluoropyridin-3-yl)acetic acid, both ¹H and ¹⁹F NMR are crucial.

  • ¹H NMR: Provides information on the number and connectivity of hydrogen atoms in the molecule. The spectrum of 2-(5-Fluoropyridin-3-yl)acetic acid is expected to show distinct signals for the methylene protons of the acetic acid group and the protons on the pyridine ring, with characteristic chemical shifts and coupling patterns.[4][5][6][7]

  • ¹⁹F NMR: Directly observes the fluorine atom, providing a single, sharp signal that confirms its presence and electronic environment.[8]

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire the ¹H and ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • Spectral Interpretation: Analyze the chemical shifts, integration, and coupling constants to confirm the structure matches that of 2-(5-Fluoropyridin-3-yl)acetic acid.

The combination of these NMR techniques provides a detailed structural fingerprint of the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis A Dissolve in Deuterated Solvent B Acquire ¹H NMR Spectrum A->B C Acquire ¹⁹F NMR Spectrum A->C D Confirm Proton Signals and Couplings B->D E Confirm Fluorine Signal C->E F Verify Structure D->F E->F

Structural Confirmation by NMR.

Comparative Analysis: 2-(5-Fluoropyridin-3-yl)acetic acid and its Alternatives

In drug discovery, the choice of a building block is often dictated by its potential to interact with biological targets and its synthetic accessibility. Fluorinated heterocycles are of particular interest due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and binding affinity.[9]

Table 2: Comparison of 2-(5-Fluoropyridin-3-yl)acetic acid with Structurally Related Alternatives

CompoundKey Structural FeaturePotential Applications & Considerations
2-(5-Fluoropyridin-3-yl)acetic acid Fluorine at the 5-position of the pyridine ring. Acetic acid side chain at the 3-position.The electron-withdrawing nature of fluorine can influence the pKa of the pyridine nitrogen and the acidity of the carboxylic acid. This can be crucial for interactions with biological targets. The substitution pattern offers a specific vector for further chemical modification.
2-(5-Bromopyridin-3-yl)acetic acid Bromine at the 5-position.The bromine atom can serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse substituents. This provides greater synthetic versatility.[10]
2-(Pyridin-3-yl)acetic acid Unsubstituted pyridine ring.Serves as a non-fluorinated control to evaluate the specific contribution of the fluorine atom to biological activity and physicochemical properties.
Fluorinated Pyrazole Carboxylic Acids Fluorinated pyrazole core.Pyrazole derivatives are also prominent in medicinal chemistry, often acting as bioisosteres for other heterocyclic systems.[11][12][13] The different arrangement of nitrogen atoms in the pyrazole ring compared to pyridine can lead to distinct biological activities.

The decision to use 2-(5-Fluoropyridin-3-yl)acetic acid over an alternative will depend on the specific goals of the research program. If the intention is to leverage the unique properties of fluorine to enhance biological activity, this compound is an excellent choice. If greater synthetic flexibility is required for structure-activity relationship (SAR) studies, a brominated analog might be more suitable.

Conclusion

A thorough understanding and critical evaluation of the Certificate of Analysis for 2-(5-Fluoropyridin-3-yl)acetic acid are essential for ensuring the quality and reproducibility of research outcomes. The analytical methods detailed in this guide provide a framework for the independent verification of its key quality attributes. Furthermore, a comparative analysis with structurally related alternatives highlights the strategic considerations involved in selecting the optimal building block for a given drug discovery project. By integrating these principles, researchers can proceed with confidence in their chemical starting materials, paving the way for successful innovation.

References

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265–271. [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6543. [Link]

  • Acta Pharmaceutica. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Technical Disclosure Commons. (2025). Solid state form of 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid and process for preparation thereof. [Link]

  • Journal of Pharmaceutical Research International. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. [Link]

  • MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of (5-oxo-3-phenyl-2,5-dihydrofuran-2-yl)acetic acid (product I). [Link]

  • ResearchGate. (2018). New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids. [Link]

  • National Institutes of Health. (2025). Synthetic Strategies to Access Fluorinated Azoles. [Link]

  • LCGC International. (2016). Simultaneous Determination of Synthetic Pharmaceutical Peptides and the Acetate Counterion by Mixed-Mode Weak-Anion-Exchange Chromatography. [Link]

  • ResearchGate. (n.d.). 19 F NMR (top, 178 K, inset at 173 K, 9.4T ) and 1 H NMR (bottom, 178 K) spectra of 1 treated with ca. 0.33 equiv of py-d 5. [Link]

  • Appchem. (n.d.). 2-(5-Fluoropyridin-2-yl)acetic acid. [Link]

Sources

Quantifying the purity of 2-(5-Fluoropyridin-3-yl)acetic acid using quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantifying the purity of 2-(5-Fluoropyridin-3-yl)acetic acid using quantitative NMR (qNMR) Content Type: Publish Comparison Guide

Executive Summary

For drug development professionals working with pyridine building blocks, determining the absolute purity of 2-(5-Fluoropyridin-3-yl)acetic acid (CAS: 1355059-82-5) presents specific metrological challenges. While HPLC-UV is the standard for impurity profiling, it often fails to provide accurate absolute purity without a fully characterized reference standard—which is rarely available in early-phase R&D.

This guide details a self-validating Quantitative NMR (qNMR) protocol. Unlike chromatography, qNMR relies on the primary ratio method, allowing for direct traceability to the International System of Units (SI) using a generic internal standard. We demonstrate that for this fluorinated substrate, qNMR offers superior accuracy by bypassing the need for compound-specific response factors.

Part 1: The Analytical Challenge

The analyte, 2-(5-Fluoropyridin-3-yl)acetic acid , contains three distinct structural features that complicate analysis:

  • Amphoteric Nature: The basic pyridine nitrogen and acidic carboxylic acid tail create solubility issues in non-polar solvents and can lead to peak broadening in unbuffered aqueous systems.

  • Fluorine J-Coupling: The

    
    F atom at position 5 couples with aromatic protons, splitting simpler signals into complex multiplets. This increases the risk of signal overlap in the aromatic region (8.0–9.0 ppm).
    
  • Hygroscopicity: As an acetic acid derivative, the solid tends to adsorb atmospheric moisture, rendering "weight-as-is" assays (like titration) inaccurate unless corrected for water content.

Part 2: Method Comparison

The following table contrasts qNMR with traditional alternatives for this specific molecule.

FeatureqNMR (

H)
HPLC-UV Potentiometric Titration
Primary Output Absolute Mass Purity (w/w%)Relative Purity (Area %)Total Acid Content
Reference Standard Not Required (Generic IS used)Required (Must be identical to analyte)Not Required
Specificity High (Distinguishes structure)Medium (Retention time dependent)Low (Responds to all acidic protons)
Traceability Direct SI TraceabilityDependent on Reference StdDependent on Titrant
Weakness Lower sensitivity (LOD ~0.1%)Response factor variationNon-specific; hygroscopicity errors
Best For Assay / Potency Assignment Trace Impurity ProfilingSalt Stoichiometry

Critical Insight: HPLC Area% assumes all components (analyte and impurities) have the same UV extinction coefficient. For pyridine derivatives, synthetic precursors often have vastly different UV responses, leading to purity overestimation. qNMR eliminates this bias.

Part 3: Strategic Experimental Design
3.1 Solvent Selection

DMSO-d


  is the mandatory solvent for this protocol.
  • Why: It dissolves both the zwitterionic analyte and the internal standard completely.

  • Benefit: It shifts the exchangeable carboxylic acid proton to >12 ppm, clearing the spectral window.

3.2 Internal Standard (IS) Selection

We recommend Maleic Acid or 1,3,5-Trimethoxybenzene (TMB) .

  • Primary Recommendation: Maleic Acid

    • Shift: Singlet at ~6.2 ppm .

    • Rationale: This region is a "spectral desert" for the analyte. The pyridine aromatics appear at 8.0–9.0 ppm, and the methylene group appears at ~3.7 ppm.

    • Caution: Maleic acid is acidic. In rare cases, it may salt with the pyridine ring, causing slight shifts. If peak broadening occurs, switch to TMB.

  • Alternative: 1,3,5-Trimethoxybenzene [1][2]

    • Shift: Singlet at ~6.1 ppm .

    • Rationale: Non-acidic, chemically inert, and highly soluble in DMSO.

3.3 The qNMR Workflow

qNMR_Workflow Start Sample Preparation Weighing Metrological Weighing (Analyte + IS) Start->Weighing Dissolution Dissolve in DMSO-d6 (Total Vol ~0.6 mL) Weighing->Dissolution Precision Balance Acquisition NMR Acquisition (d1 > 5*T1) Dissolution->Acquisition Homogenization Processing Phase/Baseline Correction & Integration Acquisition->Processing FFT Calculation Calculate Purity (P) Processing->Calculation Integral Areas

Figure 1: Step-by-step qNMR workflow ensuring metrological traceability.

Part 4: Detailed Protocol
Step 1: Gravimetric Preparation
  • Equilibrate the analytical balance (readability 0.01 mg or better).

  • Weigh 10–15 mg of the analyte (2-(5-Fluoropyridin-3-yl)acetic acid) directly into a weighing boat. Record mass (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ).
    
  • Weigh 5–8 mg of Maleic Acid (Certified Reference Material grade). Record mass (

    
    ).
    
  • Transfer both solids quantitatively into a standard NMR tube.

  • Add 0.6 mL DMSO-d

    
     . Cap and invert until fully dissolved.
    
Step 2: Instrument Parameters

To ensure quantitative accuracy (uncertainty < 1%), the following acquisition parameters are non-negotiable:

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (d1): 30 seconds .

    • Reasoning: The

      
       relaxation time for the quaternary carbons or isolated protons in small aromatics can be 3–5 seconds. 
      
      
      
      must be
      
      
      to ensure 99.3% magnetization recovery.
  • Spectral Width: 20 ppm (to catch the acid proton).

  • Scans (NS): 16 or 32 (sufficient for S/N > 250:1).

  • Temperature: 298 K (constant temperature is vital for chemical shift stability).

Step 3: Spectrum Processing
  • Phasing: Apply manual zeroth and first-order phasing.

  • Baseline: Apply automatic baseline correction (polynomial order 5).

  • Integration:

    • IS Signal: Integrate the Maleic Acid singlet at 6.2 ppm (Assign value 2H).

    • Analyte Signal: Integrate the Methylene singlet at ~3.7 ppm (Assign value 2H).

    • Note: Avoid the aromatic region (8.0–9.0 ppm) for quantification if possible, as the

      
      F coupling creates complex multiplets that may overlap with 
      
      
      
      C satellites or impurities. The methylene peak is a clean singlet (or essentially so, as long-range J
      
      
      is negligible here).
Part 5: Data Analysis & Calculation

Calculate the purity (


) using the fundamental qNMR equation:


VariableDescriptionValue for this Protocol

Integral of AnalyteMeasured (Methylene peak ~3.7 ppm)

Integral of StandardMeasured (Maleic acid ~6.2 ppm)

Number of Protons (Analyte)2 (CH

group)

Number of Protons (Std)2 (Olefinic protons)

Molar Mass of Analyte155.13 g/mol

Molar Mass of Standard116.07 g/mol

MassGravimetric values (mg)

Purity of StandardFrom Certificate of Analysis (e.g., 99.9%)
Decision Logic for Method Selection

Decision_Matrix Start Purity Assessment Required Q1 Is a Certified Reference Standard Available? Start->Q1 Q2 Is the goal absolute assay or impurity profiling? Q1->Q2 No HPLC Use HPLC-UV (Relative Purity) Q1->HPLC Yes Q2->HPLC Impurity Profiling (<0.1%) qNMR Use qNMR (Absolute Purity) Q2->qNMR Assay / Potency (>95%)

Figure 2: Decision matrix for selecting qNMR vs. HPLC.

Advanced Consideration: F qNMR

If the


H spectrum is crowded due to complex formulations, 

F qNMR
is a powerful alternative.
  • Standard: 3,5-Bis(trifluoromethyl)benzoic acid (

    
     ppm).
    
  • Advantage: No background signals from protonated solvents or water.

  • Requirement: Requires a probe capable of tuning to

    
    F and a sufficiently long relaxation delay (often >30s for Fluorine).
    
References
  • BIPM (Bureau International des Poids et Mesures). (2018). Internal Standard Reference Data for qNMR: Maleic Acid. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: problems and solutions. Trends in Analytical Chemistry. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

2-(5-Fluoropyridin-3-yl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Do not dispose of this compound down the drain. 2-(5-Fluoropyridin-3-yl)acetic acid is a fluorinated heterocyclic acid.[1] Its disposal requires strict segregation from general organic waste streams to prevent the release of hydrofluoric acid (HF) during downstream incineration.

Parameter Critical Directive
Waste Stream Halogenated / Fluorinated Organic Waste
RCRA Code (Likely) D002 (Corrosive, if pH < 2), or General Hazardous Waste.[1][2]
Segregation Keep separate from oxidizers and strong bases .[1][2][3][4][5]
Labeling Must explicitly state: "Contains Fluorinated Organics" (Risk of HF generation upon combustion).[1][2]
Spill Response Neutralize with Sodium Bicarbonate (

) before absorption.[1][2]

Chemical Characterization & Hazard Analysis

To dispose of a chemical safely, you must understand its behavior in the waste container and the incinerator.[2]

  • The Fluorine Factor (The "Why"): The presence of the fluorine atom at the 5-position of the pyridine ring is the critical logistical factor.[2] Standard non-halogenated waste incinerators often lack the wet scrubbers necessary to capture Hydrogen Fluoride (HF) gas. If this compound is burned in a standard organic waste stream, it releases corrosive HF, damaging facility infrastructure and violating emission permits.[1]

  • Acidity & Compatibility: As an acetic acid derivative, this compound is acidic (predicted pKa ~3-4). Mixing it with waste streams containing cyanides, sulfides, or strong bases can generate toxic gases or excessive heat.[1]

  • Pyridine Ring Stability: The pyridine ring is stable but can form N-oxides if mixed with strong oxidizers (e.g., peroxides, nitric acid), leading to potential pressurization of waste containers.[1]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance)
  • Container: High-density polyethylene (HDPE) or glass jar with a chemically resistant screw cap.

  • Protocol:

    • Do not dissolve the solid for the sole purpose of disposal; this increases waste volume.

    • Transfer the solid directly into the container.

    • Labeling: Mark as "Solid Hazardous Waste: 2-(5-Fluoropyridin-3-yl)acetic acid."

    • Flag: Apply a secondary sticker or note: "Fluorinated Compound."

B. Liquid Waste (Mother Liquors / Solutions)
  • Solvent Assessment:

    • If dissolved in Water/Methanol/Ethanol: Although the solvents are non-halogenated, the solute is halogenated .

    • If dissolved in DCM/Chloroform: The entire mixture is already Halogenated.

  • Protocol:

    • Segregation: Pour into the Halogenated Organic Waste carboy.

    • Compatibility Check: Ensure the carboy does not contain strong oxidizers or incompatible bases.[3][5]

    • pH Check: If the solution is highly acidic (pH < 2), consider a preliminary neutralization step (see Section 5) only if your facility requires pH 5-9 for organic waste. Otherwise, dispose of as acidic halogenated waste.

C. Contaminated Debris (Gloves, Weigh Boats, Sharps)[1][2]
  • Sharps: Place needles/glass in a rigid red sharps container. No special chemical treatment is required unless heavily soiled with free liquid.

  • Soft Debris: Double-bag in clear polyethylene bags (4 mil thickness). Label as "Debris contaminated with Fluorinated Organics."

Waste Stream Classification Logic

This diagram illustrates the decision-making process for segregating this specific compound.

DisposalFlow Start Waste Generation: 2-(5-Fluoropyridin-3-yl)acetic acid State Physical State? Start->State Solid Solid Waste State->Solid Liquid Liquid/Solution State->Liquid Labeling Label: 'Fluorinated Organic' (Critical for Incineration) Solid->Labeling SolventCheck Solvent Type? Liquid->SolventCheck HaloStream Halogenated Waste Stream (Due to F-atom) SolventCheck->HaloStream Contains DCM, Chloroform, or High Conc. Solute SolventCheck->HaloStream Water/Alcohol (Default to Halo for Safety) HaloStream->Labeling NonHaloStream Non-Halogenated Stream Pickup EHS Pickup / Incineration (w/ HF Scrubber) Labeling->Pickup

Figure 1: Decision tree for the segregation of fluorinated pyridine derivatives. Note that "Halogenated Stream" is preferred even for aqueous solutions to ensure proper scrubbing of HF during incineration.[2]

Regulatory & Compliance Data (RCRA/EPA)

While 2-(5-Fluoropyridin-3-yl)acetic acid is not explicitly listed on the RCRA "P" (Acutely Toxic) or "U" (Toxic) lists by its specific CAS number, it is regulated by characteristic.[1]

Regulatory Category Classification Reasoning
RCRA Characteristic D002 (Corrosive) If waste is aqueous and pH

2.[1][2][6]
RCRA Characteristic D001 (Ignitable) If dissolved in flammable solvents (MeOH, Acetone).[1][2]
EPA Waste Code F001 / F002 Only if mixed with spent halogenated solvents (e.g., DCM).[1][2]
SARA Title III Section 313 Pyridine compounds often trigger reporting; check local thresholds.[1][2]

Important Compliance Note: Under 40 CFR 261.3, a mixture of a solid waste and a hazardous waste is a hazardous waste. Once you dissolve this fluorinated acid in a solvent, the entire volume assumes the most restrictive hazard class.

Emergency Contingencies: Spills

PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat.

Spill Cleanup Protocol:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Neutralize (Liquids): If the spill is a liquid solution, gently apply Sodium Bicarbonate (

    
    )  or Calcium Carbonate (
    
    
    
    )
    from the perimeter inward.
    • Observation: Wait for bubbling (

      
       release) to cease. This indicates the acid has been neutralized.
      
  • Absorb: Use vermiculite, dry sand, or a commercial acid-binding pad.

  • Collect: Scoop into a wide-mouth jar. Do not seal tightly immediately if neutralization recently occurred (allow off-gassing).

  • Label: "Spill Debris: Fluorinated Acid."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2777320, 2-(5-Fluoropyridin-3-yl)acetic acid.[1] PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR) Parts 239 through 282. EPA.gov. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011. (Chapter 8: Management of Waste). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

Sources

A Guide to Personal Protective Equipment for Handling 2-(5-Fluoropyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 2-(5-Fluoropyridin-3-yl)acetic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on an expert assessment of structurally similar molecules, including fluorinated pyridines and pyridine carboxylic acids. The primary goal is to ensure the safety of all personnel through a comprehensive understanding of potential hazards and the implementation of rigorous safety measures.

Hazard Assessment: An Inference-Based Approach

Due to the lack of specific toxicological data for 2-(5-Fluoropyridin-3-yl)acetic acid, a conservative approach to safety is mandatory. The molecule's structure suggests potential hazards based on its functional groups:

  • Pyridine Ring: Pyridine and its derivatives can cause skin and eye irritation.[1][2] Some pyridine compounds are known to be harmful if inhaled or swallowed and may cause damage to the liver and kidneys.[2][3]

  • Fluorinated Aromatic Group: The presence of a fluorine atom can significantly alter the compound's reactivity and biological activity. Fluorinated organic compounds can be toxic and require careful handling.

  • Acetic Acid Moiety: Carboxylic acids are generally corrosive and can cause skin and eye burns upon direct contact.[4]

Based on these structural components, it is prudent to treat 2-(5-Fluoropyridin-3-yl)acetic acid as a substance that is potentially:

  • Harmful if swallowed or inhaled.

  • A cause of serious eye irritation or damage.[5][6][7][8]

  • A cause of skin irritation.[1][6][8][9][10][11]

  • Toxic to internal organs with prolonged or repeated exposure.[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach should be adopted when selecting PPE. The level of protection must be commensurate with the scale and nature of the procedure being performed.

Core PPE Requirements (for all handling operations):

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields.Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Face Protection Face shield (in addition to goggles).Recommended when there is a significant risk of splashes, such as during transfers of larger quantities or when heating the substance.[12]
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Provides a barrier against skin contact. Check for any signs of degradation or breakthrough.
Body Protection Flame-resistant lab coat.Protects against splashes and contamination of personal clothing.
Footwear Closed-toe shoes.Protects feet from spills.

Respiratory Protection:

TaskRecommended Respirator
Handling small quantities in a well-ventilated area A NIOSH-approved N95 respirator may be sufficient.
Handling larger quantities or in areas with poor ventilation A full-face respirator with appropriate cartridges for organic vapors and acid gases is recommended.[13]
Procedural Guidance for Safe Handling
  • Ventilation: All handling of 2-(5-Fluoropyridin-3-yl)acetic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][11]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[1][4][5][11]

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Clear the workspace of any unnecessary items.

  • Donning PPE: Put on your lab coat, followed by safety goggles and a face shield if necessary. Don the first pair of gloves, followed by the second pair, ensuring the outer glove covers the cuff of the lab coat.

  • Handling the Compound:

    • Carefully open the container within the chemical fume hood.

    • Use a spatula or other appropriate tool to transfer the desired amount of the compound.

    • Avoid creating dust if the compound is a solid.[5][6][11][12][14]

    • Keep the container tightly closed when not in use.[1][5][6][8][10][11][13][15][16]

  • Post-Handling:

    • Clean any contaminated surfaces within the fume hood.

    • Securely close the container of 2-(5-Fluoropyridin-3-yl)acetic acid.

    • Doff PPE in the reverse order of donning, being careful to avoid cross-contamination. Remove the outer pair of gloves first.

    • Wash hands thoroughly with soap and water after handling.[1][5][6][8][10][11]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

Caption: PPE selection workflow based on task and quantity.

Emergency Procedures: Be Prepared
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5][10] Remove contaminated clothing.[1][9][10] Seek medical attention if irritation persists.[1][5][6][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][5][6][9][11] Remove contact lenses if present and easy to do.[1][5][6][9][11] Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air.[5][11] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5][6] Seek immediate medical attention.[10]

  • Spills: Evacuate the area. For small spills, use an absorbent material to contain the spill. For larger spills, contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Responsible Waste Management
  • Chemical Waste: All waste containing 2-(5-Fluoropyridin-3-yl)acetic acid must be disposed of as hazardous chemical waste.[5][6][11][14]

  • Contaminated Materials: Any materials that have come into contact with the compound, including gloves, paper towels, and disposable labware, must also be disposed of as hazardous waste.

  • Labeling: All waste containers must be clearly labeled with the contents and the appropriate hazard warnings.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[6]

By adhering to these guidelines, researchers can safely handle 2-(5-Fluoropyridin-3-yl)acetic acid and minimize the risk of exposure. Remember, a proactive approach to safety is paramount in the laboratory.

References

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 2-Pyridinecarboxylic acid.
  • Ossila. (n.d.). Safety Data Sheet for 2,4,5-Trifluorophenylacetic acid.
  • New Jersey Department of Health. (n.d.). Hazard Summary for 2,4,5-(Trichlorophenoxy) Acetic Acid.
  • New Jersey Department of Health. (n.d.). Hazard Summary for Pyridine.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for Hydrogen fluoride pyridine.
  • ECHEMI. (n.d.). Safety Data Sheet for 2,4,6-Pyridinetricarboxylic acid.
  • Sigma-Aldrich. (2025). Safety Data Sheet for Pyridine.
  • Premier Medical. (n.d.). Safety Data Sheet for Acetic Acid Solution.
  • ScienceLab.com. (2005). Material Safety Data Sheet for Acetic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet for Acetic acid.
  • Jubilant Ingrevia Limited. (2024). Safety Data Sheet for 3-Acetylpyridine.
  • Thermo Fisher Scientific. (2016). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet for Pyridine.
  • Fisher Scientific. (2012). Safety Data Sheet for 2,6-Pyridinedicarboxylic acid.
  • Jubilant Ingrevia Limited. (2024). Safety Data Sheet for 2,3-Pyridine dicarboxylic acid.
  • TCI Chemicals. (2025). Safety Data Sheet for Pyridine-2-carboxylic Acid Hydrochloride.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Public Health Statement for Pyridine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.